2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(3-hydroxycyclohexyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h1-2,6-7,9-10,16H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDVWHNOYBREN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Identity of Chemical Compounds: The Critical Role of CAS Registry Numbers
A recent inquiry regarding the molecular weight and formula of the compound with CAS number 202479-02-5 has revealed a crucial aspect of chemical data retrieval: the necessity of a valid and existing Chemical Abstracts Service (CAS) Registry Number. Extensive searches across multiple chemical databases and registries have yielded no information for the provided CAS number, indicating that this identifier is likely incorrect or does not correspond to a registered chemical substance.
This situation highlights the foundational importance of the CAS number in the scientific and research community. A CAS number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This system, maintained by the Chemical Abstracts Service, a division of the American Chemical Society, provides an unambiguous way to identify a chemical substance when there are many possible systematic, generic, or commercial names.
For researchers, scientists, and drug development professionals, a valid CAS number is the gateway to a wealth of information. It allows for the precise and reliable retrieval of critical data, including:
-
Molecular Formula and Weight: The fundamental building blocks and mass of a molecule.
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Chemical Structure: The arrangement of atoms and bonds, which dictates the compound's properties.
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Physicochemical Properties: Data such as melting point, boiling point, solubility, and stability.
-
Spectroscopic Data: Information from techniques like NMR, IR, and mass spectrometry that helps confirm the structure and purity of a compound.
-
Safety and Toxicity Information: Essential data for handling, storage, and risk assessment.
-
Regulatory Information: Details on the legal status and regulations associated with the substance.
-
Scientific Literature: A direct link to published research articles, patents, and other documents where the compound is mentioned.
Without a valid CAS number, it is impossible to access this verified and curated information. The ambiguity of chemical names can lead to confusion and erroneous data retrieval. For example, a common name could refer to several different isomers of a molecule, each with distinct properties and biological activities. The CAS number eliminates this ambiguity.
The Process of Verification:
When a query for a specific CAS number returns no results, it triggers a verification process. This involves checking for typographical errors in the number and searching alternative databases and chemical supplier catalogs. If these searches remain fruitless, it is highly probable that the CAS number is not registered.
Recommendations for Researchers:
In instances where a CAS number appears to be invalid, it is recommended to:
-
Double-check the source of the CAS number for any potential errors.
-
If the chemical name or structure is known, use these to search for the correct CAS number in a reliable database such as PubChem, SciFinder, or the CAS Registry.
-
Consult with a librarian or information specialist who has expertise in chemical information retrieval.
The case of CAS number 202479-02-5 serves as a practical reminder of the meticulous nature of chemical research. The accuracy of identifiers like the CAS number is paramount for ensuring the integrity and reproducibility of scientific work. While a technical guide for a non-existent compound cannot be provided, this situation underscores the critical first step in any chemical inquiry: verifying the identity of the substance through its unique and validated CAS Registry Number.
2-(3-hydroxycyclohexyl)isoindole-1,3-dione PubChem CID 4189709
An In-Depth Technical Guide to 2-(3-hydroxycyclohexyl)isoindole-1,3-dione (PubChem CID: 4189709)
Authored by: Gemini, Senior Application Scientist
Abstract
The isoindole-1,3-dione scaffold, commonly known as the phthalimide group, is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including thalidomide and its analogs.[1] This guide provides a comprehensive technical overview of a specific derivative, 2-(3-hydroxycyclohexyl)isoindole-1,3-dione. We will explore its fundamental physicochemical properties, outline robust methodologies for its synthesis and characterization, and delve into the extensive body of research highlighting its potential therapeutic applications. The narrative synthesizes data from peer-reviewed literature to offer field-proven insights into its diverse biological activities, which span from anticancer and antimicrobial to neuroprotective and anti-inflammatory effects. Detailed experimental protocols are provided to serve as a practical resource for researchers in drug discovery and development.
Core Molecular Profile
2-(3-hydroxycyclohexyl)isoindole-1,3-dione is a small molecule featuring a planar isoindole-1,3-dione system N-substituted with a non-planar, hydroxylated cyclohexane ring.[2] This combination of a hydrophobic phthalimide moiety and a polar, hydrogen-bonding capable cyclohexanol group dictates its solubility, membrane permeability, and interactions with biological targets.[3] The presence of stereocenters on the cyclohexane ring implies the potential for stereoisomers with distinct biological activities.
Physicochemical and Computed Properties
The following table summarizes key properties for 2-(3-hydroxycyclohexyl)isoindole-1,3-dione, primarily computed and curated by the PubChem database.[2] These descriptors are critical for initial drug-likeness assessment and computational modeling.
| Property | Value | Source |
| Molecular Formula | C14H15NO3 | PubChem[2] |
| Molecular Weight | 245.27 g/mol | PubChem[2] |
| IUPAC Name | 2-(3-hydroxycyclohexyl)isoindole-1,3-dione | PubChem[2] |
| XLogP3-AA | 1.4 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |
| Rotatable Bond Count | 2 | PubChem[2] |
| Topological Polar Surface Area | 58.9 Ų | PubChem[2] |
| Formal Charge | 0 | PubChem[2] |
Synthesis and Structural Characterization
The synthesis of N-substituted isoindole-1,3-diones is a well-established field in organic chemistry. The most direct and common approach involves the condensation of phthalic anhydride with a primary amine.
Proposed Synthetic Workflow
The synthesis of 2-(3-hydroxycyclohexyl)isoindole-1,3-dione can be efficiently achieved by reacting phthalic anhydride with 3-aminocyclohexanol. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. Using a high-boiling polar solvent like glacial acetic acid or N,N-dimethylformamide (DMF) facilitates the dehydration and subsequent ring-closure to form the imide.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Synthesis
This protocol is a representative method adapted from general procedures for similar compounds.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 3-aminocyclohexanol (1.05 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of phthalic anhydride).
-
Reflux: Heat the mixture to reflux (typically 110-120°C) with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Dry the final compound under vacuum.
Structural Characterization
Confirmation of the synthesized product's identity and purity is essential. Standard spectroscopic methods are employed for this purpose.[5][6]
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed information about the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the phthalimide and cyclohexanol moieties.
-
FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy is used to identify key functional groups. Expected characteristic peaks include C=O stretching for the imide (typically two bands around 1770 and 1700 cm⁻¹) and a broad O-H stretch for the hydroxyl group (around 3500-3200 cm⁻¹).[5]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. ESI-MS would be expected to show a protonated molecular ion [M+H]⁺ corresponding to the calculated exact mass.[5]
Biological Activities and Therapeutic Potential
The isoindole-1,3-dione core is associated with a remarkably broad spectrum of biological activities. Derivatives have been extensively studied for various therapeutic applications.
Anticancer and Antiproliferative Activity
Numerous studies have demonstrated the potent anticancer effects of isoindole-1,3-dione derivatives.[5][7] Research shows these compounds can inhibit the viability of various cancer cell lines, including adenocarcinoma (A549).[8][9] The primary mechanisms of action involve the induction of cell cycle arrest and apoptosis (programmed cell death).[7][10] In vivo studies using xenograft models in nude mice have confirmed that N-benzylisoindole derivatives can suppress tumor growth, highlighting their potential as active anticancer agents.[8][9]
Anti-inflammatory and Analgesic Effects
A significant body of research points to the anti-inflammatory properties of this chemical class.[11] The mechanism is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[4][12][13] By blocking COX-1 and/or COX-2, these compounds prevent the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. This activity profile makes them attractive candidates for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs).[4] Some derivatives have shown analgesic activity superior to the reference drug metamizole sodium in in vivo models.[11]
Caption: Inhibition of the COX pathway by isoindole-1,3-dione derivatives.
Neuroprotective Activity
Derivatives of isoindoline-1,3-dione have been investigated as potential treatments for neurodegenerative diseases like Alzheimer's.[14] Their mechanism in this context often involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters.[14] Furthermore, some multifunctional derivatives have been designed to also inhibit β-secretase (BACE-1) and prevent β-amyloid aggregation, which are key pathological hallmarks of Alzheimer's disease.[15]
Antimicrobial and Antileishmanial Activity
The isoindole-1,3-dione scaffold has been used to develop agents with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[7] Additionally, certain derivatives have shown high efficacy against the parasite Leishmania tropica, with potency greater than that of the first-line treatment, Glucantime.[7][10] Structure-activity relationship (SAR) analysis suggests that increasing the lipophilicity of the molecule can enhance these activities.[7][10]
Standardized In Vitro Evaluation
To assess the therapeutic potential of 2-(3-hydroxycyclohexyl)isoindole-1,3-dione, standardized in vitro assays are required. The following protocol describes a common method for evaluating cytotoxicity, a crucial first step in anticancer drug screening.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is based on methodologies described for evaluating isoindole-1,3-dione derivatives against cancer cell lines.[8][9]
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
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MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Outlook
2-(3-hydroxycyclohexyl)isoindole-1,3-dione belongs to a class of compounds with immense chemical versatility and a proven track record of diverse biological activities. The research landscape strongly supports its further investigation as a lead compound in multiple therapeutic areas, particularly in oncology, inflammation, and neurodegenerative disorders. Future work should focus on stereoselective synthesis to evaluate the biological activities of individual enantiomers, comprehensive in vivo efficacy and toxicology studies, and detailed mechanistic investigations to fully elucidate its molecular targets and pathways of action. The combination of a well-understood synthetic framework and a wide range of therapeutic possibilities makes this scaffold a highly promising area for continued drug discovery efforts.
References
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Arab International University. Available at: [Link]
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Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. ResearchGate. Available at: [Link]
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A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC. Available at: [Link]
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Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]
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N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. MDPI. Available at: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. Available at: [Link]
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2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709. PubChem. Available at: [Link]
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Ajmalicine | C21H24N2O3 | CID 441975. PubChem. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. Available at: [Link]
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Flutazolam | C19H18ClFN2O3 | CID 3398. PubChem. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. PubMed. Available at: [Link]
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(PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]
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Cephalofurimazine | C24H17F2N3O2 | CID 166607092. PubChem. Available at: [Link]
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SID 433929709. PubChem. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PubMed. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PMC. Available at: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Semantic Scholar. Available at: [Link]
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Pf-05089771 | C18H12Cl2FN5O3S2 | CID 46840946. PubChem. Available at: [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
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Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]
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N-(3-hydroxycyclohexyl)phthalimide synonyms and IUPAC name
An In-Depth Technical Guide to N-(3-hydroxycyclohexyl)phthalimide
Introduction: Unveiling a Versatile Chemical Scaffold
N-(3-hydroxycyclohexyl)phthalimide is a chemical compound belonging to the phthalimide class, a group of molecules that have garnered significant attention in medicinal chemistry and materials science.[1][2] Phthalimides are characterized by a bicyclic structure composed of a benzene ring fused to a five-membered imide ring (isoindoline-1,3-dione).[3][4] This rigid, lipophilic scaffold is a cornerstone in the design of numerous biologically active agents, enabling molecules to effectively cross biological membranes.[2] The addition of a 3-hydroxycyclohexyl moiety to the phthalimide nitrogen introduces specific stereochemical and functional characteristics, creating a molecule of considerable interest for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and the scientific rationale behind its applications.
Chemical Identity: Nomenclature and Synonyms
Precise identification is critical in scientific research. The compound is most accurately identified by its IUPAC name and CAS number, which provide an unambiguous reference.
-
IUPAC Name : 2-(3-hydroxycyclohexyl)isoindole-1,3-dione[5]
-
CAS Number : 202479-02-5
The molecule is also known by several synonyms, which may be encountered in various chemical databases and supplier catalogs:
-
N-(3-hydroxycyclohexyl)phthalimide
-
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione[5]
-
(1S,3R)-2-(3-hydroxy-cyclohexyl)-isoindole-1,3-dione[5]
Physicochemical and Computed Properties
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in both chemical and biological systems. The properties listed below are computationally derived and provide valuable insights for experimental design, such as selecting appropriate solvent systems or assessing potential membrane permeability.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO₃ | PubChem[5] |
| Molecular Weight | 245.28 g/mol | PubChem[5] |
| XLogP3-AA (Lipophilicity) | 1.6 | PubChem[5] |
| Hydrogen Bond Donor Count | 1 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 2 | PubChem[5] |
| Topological Polar Surface Area | 58.7 Ų | PubChem[5] |
| Complexity | 323 | PubChem[5] |
The hydroxyl group (-OH) on the cyclohexyl ring acts as a hydrogen bond donor, while the two carbonyl oxygens and the nitrogen of the imide group can act as hydrogen bond acceptors.[5] This balance of lipophilicity (from the phthalimide and cyclohexane rings) and hydrophilicity (from the hydroxyl group) is a key feature in modulating the compound's solubility and interaction with biological targets.
Synthesis of N-(3-hydroxycyclohexyl)phthalimide
The synthesis of N-substituted phthalimides is a well-established process in organic chemistry, typically achieved through the condensation of phthalic anhydride with a primary amine.[1][6] This reaction is a robust and high-yielding method for installing the phthalimide group, which can also serve as a protecting group for amines in multi-step syntheses.
Causality in Experimental Design
The chosen synthetic route is based on a nucleophilic acyl substitution mechanism. The primary amine of 3-aminocyclohexanol acts as the nucleophile, attacking the electrophilic carbonyl carbons of phthalic anhydride. The reaction is typically driven to completion by the removal of water, the reaction's byproduct, often accomplished by azeotropic distillation or by conducting the reaction at a high temperature. The choice of a high-boiling solvent like toluene or DMF facilitates the removal of water and ensures the reaction proceeds efficiently.
Experimental Protocol: A Self-Validating System
The following protocol describes a standard laboratory procedure for the synthesis of N-(3-hydroxycyclohexyl)phthalimide. The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by the disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot. Final product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and Mass Spectrometry.
Step-by-Step Methodology:
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus or a reflux condenser, combine phthalic anhydride (1.0 equivalent) and 3-aminocyclohexanol (1.0 equivalent).
-
Solvent Addition: Add a suitable solvent, such as toluene, to the flask to facilitate mixing and azeotropic removal of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120°C for toluene).
-
Monitoring: Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate from the solution upon cooling.
-
Isolation: If a precipitate forms, it can be collected by vacuum filtration. If not, the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N-(3-hydroxycyclohexyl)phthalimide as a solid.
Caption: General workflow for the synthesis of N-(3-hydroxycyclohexyl)phthalimide.
Applications in Research and Drug Development
The true value of N-(3-hydroxycyclohexyl)phthalimide for scientists lies in its potential as a building block or lead compound in drug discovery. The phthalimide core is a privileged scaffold in medicinal chemistry, famously represented by thalidomide and its more recent, highly successful analogs, lenalidomide and pomalidomide, which exhibit potent immunomodulatory and anticancer activities.[1][3]
The Phthalimide Scaffold: A Gateway to Bioactivity
The phthalimide moiety imparts several desirable properties to a drug candidate:
-
Structural Rigidity: The planar, bicyclic system provides a rigid anchor, which can help in positioning other functional groups for optimal interaction with a biological target.[1]
-
Lipophilicity: Phthalimides are generally lipophilic, a characteristic that aids in crossing cellular membranes to reach intracellular targets.[2]
-
Metabolic Stability: The imide group is relatively stable under physiological conditions.
-
Versatile Chemistry: The nitrogen atom can be substituted with a wide variety of side chains, allowing for the systematic exploration of structure-activity relationships (SAR).
The presence of the hydroxyl group on the cyclohexyl ring of N-(3-hydroxycyclohexyl)phthalimide provides a critical functional handle. This -OH group can be used for further chemical elaboration to build more complex molecules or it can participate directly in hydrogen bonding interactions within the active site of a target protein, such as an enzyme or receptor.
Phthalimide derivatives have been investigated for a vast range of therapeutic applications, including:
-
Anti-inflammatory agents[3]
-
Anticancer agents[7]
-
Immunomodulators[1]
-
Anticonvulsants[2]
-
Antimicrobials[2]
Caption: Logical relationship of the phthalimide scaffold to drug development.
Conclusion
N-(3-hydroxycyclohexyl)phthalimide is more than a simple organic molecule; it is a strategic starting point for chemical and pharmacological innovation. Its well-defined structure, accessible synthesis, and foundation upon the biologically significant phthalimide scaffold make it a compound of high interest. For researchers in drug development, it represents a versatile platform for creating novel therapeutics by leveraging its unique combination of structural rigidity, tunable functionality, and favorable physicochemical properties. Continued exploration of derivatives based on this and similar structures holds significant promise for addressing a wide range of diseases.
References
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Title: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | C14H15NO3 | CID 4189709 Source: PubChem URL: [Link]
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Title: Phthalimide, N-(m-hydroxyphenyl)- | C14H9NO3 | CID 187955 Source: PubChem URL: [Link]
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Title: Phthalimide, n-[3-(hydroxymethyl)cyclopentyl]-, cis- Source: NIST WebBook URL: [Link]
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Title: The Chemical Diversity and Multifaceted Applications of Phthalimide and 3-Formylindole Derivatives Source: Longdom Publishing URL: [Link]
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Title: In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents Source: Redalyc.org URL: [Link]
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A Technical Guide to the Structural and Functional Divergence of Thalidomide and Hydroxycyclohexyl Isoindolines
Executive Summary
Thalidomide, a molecule with a fraught history, has been reborn as a foundational tool in modern pharmacology, representing the paradigm of "molecular glue" degraders. Its unique ability to bind the E3 ubiquitin ligase receptor Cereblon (CRBN) and induce the degradation of specific neosubstrates has revolutionized therapeutic approaches in oncology and immunology.[1][2][3] This guide provides an in-depth technical analysis of the structural relationship between thalidomide and a distinct chemical class: hydroxycyclohexyl isoindolines. We dissect the critical substitution of thalidomide's glutarimide moiety with a hydroxycyclohexyl group, a modification that transcends simple analogy and represents a significant leap into a new chemical and functional space. This paper will explore the core structures, plausible synthetic routes for transformation, and the profound functional consequences that arise from this structural divergence, offering a framework for researchers engaged in rational drug design and the exploration of novel pharmacophores.
The Thalidomide Paradigm: A Foundation in Molecular Glues
Core Structure and Chirality
Thalidomide's architecture is deceptively simple, consisting of two heterocyclic rings: a phthalimide (an isoindolinone derivative) and a glutarimide ring.[4][5] These two components are joined via an α-linkage to the glutarimide ring, which critically establishes a chiral center.[6][7] Consequently, thalidomide exists as a racemic mixture of (R)- and (S)-enantiomers. Under physiological conditions, the acidic proton at the chiral center allows for rapid interconversion between these enantiomers.[6][7][8] This chemical instability is a key feature of the molecule, as both enantiomers contribute to its complex biological profile, with the (S)-enantiomer being primarily associated with teratogenicity and the (R)-enantiomer with sedative effects.[4]
Mechanism of Action: The CRBN-E3 Ligase Interaction
The modern understanding of thalidomide's activity centers on its function as a molecular glue. It binds directly to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[9][10][11][12] This binding event does not inhibit the ligase; instead, it allosterically remodels the substrate-binding surface of CRBN.[13][14][15] This newly formed interface possesses a high affinity for proteins not normally recognized by CRBN, termed "neosubstrates."[3] Prominent neosubstrates include the Ikaros family zinc finger transcription factors IKZF1 and IKZF3.[16][17][18] By bringing these neosubstrates into proximity with the E3 ligase machinery, thalidomide triggers their polyubiquitination and subsequent degradation by the 26S proteasome, a mechanism central to its therapeutic effects in multiple myeloma.[1][19]
Caption: Thalidomide structure and its molecular glue mechanism with the CRL4-CRBN complex.
Structure-Activity Relationship (SAR) of the Glutarimide Moiety
Decades of SAR studies have established that the glutarimide ring is indispensable for thalidomide's canonical molecular glue activity.[6][7] Structural biology has revealed that this moiety fits snugly into a hydrophobic pocket on the surface of CRBN, often referred to as the "thalidomide-binding domain."[5][11] The imide group of the glutarimide ring forms critical hydrogen bonds within this pocket, anchoring the molecule in place.[5] The phthalimide ring, in contrast, remains more solvent-exposed and forms the surface upon which neosubstrate binding occurs.[20] Therefore, any chemical modification that removes or drastically alters the glutarimide ring is predicted to abrogate binding to CRBN and, by extension, eliminate its neosubstrate degradation activity.
Hydroxycyclohexyl Isoindolines: A Structural Departure
Defining the Core Structure
A hydroxycyclohexyl isoindolinone represents a fundamental structural deviation from thalidomide. While it retains the isoindolinone core (the same as thalidomide's phthalimide ring system), the entire glutarimide ring is replaced by a hydroxycyclohexyl group. This is not a subtle modification; it is a complete substitution of the pharmacophore responsible for CRBN engagement.
Caption: Core structural transformation from thalidomide to a hydroxycyclohexyl isoindoline.
Conformational and Physicochemical Implications
The structural transformation from a glutarimide to a hydroxycyclohexyl group introduces significant changes in the molecule's physical and chemical properties:
-
Conformational Flexibility: The glutarimide ring is relatively planar. In contrast, a cyclohexane ring exists in dynamic equilibrium between chair, boat, and twist-boat conformations. This flexibility introduces a vastly different three-dimensional shape and vectoral presentation of its substituents.
-
Chirality and Stereoisomerism: The hydroxycyclohexyl group can introduce multiple new chiral centers, depending on the position of the hydroxyl group and its attachment point to the isoindolinone nitrogen. This leads to a complex mixture of diastereomers and enantiomers, each with a potentially unique biological profile.
-
Polarity and Hydrogen Bonding: The introduction of a hydroxyl (-OH) group increases polarity and provides a new hydrogen bond donor/acceptor site. This can alter aqueous solubility, membrane permeability, and potential interactions with biological targets.
Synthetic Pathways: From Phthalimide Precursors to Novel Isoindolines
Rationale for Synthesis
The decision to synthesize a hydroxycyclohexyl isoindoline is driven by the desire to explore chemical space beyond the CRBN-modulating mechanism. The goals of such a synthesis program include:
-
Scaffold Hopping: To retain the drug-like isoindolinone core while exploring novel biological targets by presenting a completely different interacting moiety.
-
Eliminating Teratogenicity: By removing the CRBN-binding glutarimide, the primary mechanism of thalidomide-induced teratogenicity is eliminated.
-
Fragment-Based Drug Design: To use the hydroxycyclohexyl isoindolinone as a novel fragment for building entirely new classes of therapeutics, such as PROTACs where this moiety might serve as a novel E3 ligase ligand or a warhead for a new protein of interest.
Experimental Protocol: One-Pot Reductive Amination and Intramolecular Amidation
This protocol describes a common and efficient method for synthesizing N-substituted isoindolinones from readily available starting materials.[21][22] The causality behind this choice is its high efficiency and atom economy, proceeding in a single pot to minimize purification steps.
Materials:
-
2-Carboxybenzaldehyde (1.0 eq)
-
trans-4-Aminocyclohexanol (1.1 eq)
-
Platinum nanowire catalyst (Pt NWs, ~1 mol%) or Sodium triacetoxyborohydride (STAB, 2.0 eq)
-
Toluene or Dichloromethane (DCM)
-
Methanol (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add 2-carboxybenzaldehyde (1.0 eq) and the chosen solvent (e.g., Toluene).
-
Amine Addition: Add trans-4-aminocyclohexanol (1.1 eq) to the solution. Stir at room temperature for 30 minutes. This allows for the initial formation of the Schiff base (imine) intermediate.
-
Reductive Cyclization:
-
Method A (Catalytic Hydrogenation): Add the Pt NWs catalyst. Purge the flask with hydrogen gas (1 bar, balloon) and stir vigorously at 60-80 °C for 12-24 hours. The catalyst facilitates the reduction of the imine and subsequent intramolecular amidation.
-
Method B (Chemical Reduction): Cool the solution to 0 °C. Add STAB (2.0 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12-24 hours. STAB is a mild reducing agent selective for the imine, allowing the subsequent cyclization to occur.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Filter the reaction mixture through a pad of Celite to remove the catalyst (if using Method A).
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure hydroxycyclohexyl isoindolinone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected outcome is a clean product with spectral data consistent with the target structure.
Caption: Experimental workflow for the synthesis of a hydroxycyclohexyl isoindolinone.
Functional Consequences of Structural Modification
Loss of Canonical CRBN-Mediated Degradation
The primary functional consequence of replacing the glutarimide ring is the predicted complete loss of thalidomide-like molecular glue activity. As the glutarimide is the essential binding element for the CRBN hydrophobic pocket, its absence removes the anchor point for the entire mechanism.[5][20] A hydroxycyclohexyl isoindolinone would not be expected to induce the degradation of IKZF1/IKZF3 or other known CRBN neosubstrates. This hypothesis can be directly tested.
Comparative Biological Screening Workflow
To validate the functional divergence, a parallel screening protocol is essential. This self-validating system uses thalidomide as a positive control for CRBN-mediated effects and the novel compound as the test article.
Protocol Steps:
-
Cell Line Selection: Utilize a thalidomide-sensitive multiple myeloma cell line (e.g., MM.1S) and a CRBN-knockout (CRBN-/-) equivalent as a negative control.
-
Cell Viability Assay: Treat both cell lines with serial dilutions of thalidomide and the hydroxycyclohexyl isoindolinone for 72 hours. Measure cell viability using an MTT or CellTiter-Glo assay. Expected Outcome: Thalidomide will show potent cytotoxicity in MM.1S cells but not in CRBN-/- cells. The new compound's activity, if any, should be independent of CRBN status.
-
Targeted Western Blot: Treat MM.1S cells with a fixed concentration (e.g., 1 µM) of each compound for 6-12 hours. Perform western blotting for IKZF1 and CRBN. Vinculin or GAPDH should be used as a loading control. Expected Outcome: Thalidomide will cause a marked decrease in IKZF1 levels. The new compound should show no effect on IKZF1 levels.
-
Global Proteomics (Optional but Authoritative): For an unbiased view, perform Tandem Mass Tag (TMT) quantitative proteomics on MM.1S cells treated with each compound. This will confirm the specific degradation of neosubstrates by thalidomide and reveal if the new compound induces the degradation of any other proteins through a different mechanism.
-
Direct Binding Assay (Biophysical Validation): Assess direct binding to recombinant CRBN protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR). Expected Outcome: Thalidomide will show a measurable binding affinity to CRBN, while the hydroxycyclohexyl isoindolinone is expected to show no binding.
Caption: Proposed workflow for comparative biological screening of thalidomide vs. HCI.
Data Presentation: Predicted Comparative Properties
The following table summarizes the anticipated differences between the two molecular classes based on the structural analysis.
| Property | Thalidomide | Hydroxycyclohexyl Isoindoline | Rationale |
| Primary MOA | Molecular Glue Degrader[1][13] | Unknown; Non-degrader | Glutarimide ring required for CRBN binding is absent. |
| CRBN Binding Affinity | Micromolar (µM) range[5][16] | None expected | The essential glutarimide pharmacophore has been removed. |
| IKZF1/IKZF3 Degradation | Yes[16][18] | No | Degradation is a direct consequence of CRBN binding. |
| Conformational State | Relatively Rigid/Planar | Highly Flexible | Cyclohexane chair-boat flips vs. planar glutarimide. |
| Aqueous Solubility | Poor | Potentially Improved | Addition of a polar hydroxyl group. |
| Chiral Complexity | One chiral center (racemizes)[6] | Multiple stable chiral centers | Stereochemistry of the substituted cyclohexane ring. |
Conclusion and Future Directions
The structural relationship between thalidomide and hydroxycyclohexyl isoindolines is one of fundamental divergence rather than incremental evolution. The substitution of the CRBN-binding glutarimide ring with a hydroxycyclohexyl group represents a deliberate strategic shift away from the molecular glue paradigm. This transformation is predicted to completely abrogate the canonical neosubstrate degradation pathway, effectively creating a new chemical entity with a distinct pharmacological profile.
For drug development professionals, this analysis underscores a critical lesson in medicinal chemistry: the identity of a molecule is defined by the sum of its parts. While the isoindolinone core is retained, the loss of the glutarimide pharmacophore redefines the molecule's purpose. Future research should focus on elucidating the potential novel biology of hydroxycyclohexyl isoindolinones. Do they possess intrinsic activity against other targets? Can they be functionalized to serve as warheads or ligands in new therapeutic modalities like PROTACs? Answering these questions will require the rigorous synthetic and biological validation outlined in this guide, paving the way for the discovery of new medicines built on the lessons learned from thalidomide's complex legacy.
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Title: Simple Thalidomide Analogs in Melanoma: Synthesis and Biological Activity Source: MDPI URL: [Link]
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Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode Source: MDPI URL: [Link]
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Title: The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC Source: National Institutes of Health URL: [Link]
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Title: Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs Source: PubMed URL: [Link]
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Title: Design, Synthesis, and Biological Evaluation of New Potential Unusual Modified Anticancer Immunomodulators for Possible Non-Teratogenic Quinazoline-Based Thalidomide Analogs Source: MDPI URL: [Link]
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Title: Structural modifications of thalidomide produce analogs with enhanced tumor necrosis factor inhibitory activity Source: PubMed URL: [Link]
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Title: Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide teratogenesis Source: PubMed URL: [Link]
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Title: Cereblon E3 Ligase Complex genes are expressed in tissues sensitive to thalidomide in chicken and zebrafish embryos but are unchanged following thalidomide exposure Source: The University of Aberdeen Research Portal URL: [Link]
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biological activity of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives
An In-depth Technical Guide on the Biological Activity of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione Derivatives
Authored by: Gemini, Senior Application Scientist
Date: March 10, 2026
Abstract
The isoindoline-1,3-dione, or phthalimide, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a multitude of biologically active compounds.[1] While the legacy of thalidomide highlighted the profound biological impact of this chemical class, contemporary research has successfully repurposed its core structure to develop powerful therapeutic agents, including the anticancer and immunomodulatory drugs lenalidomide and pomalidomide.[1] This guide delves into the synthesis, diverse biological activities, and mechanisms of action of a specific subset: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives. We will explore their potential as anticancer, anti-inflammatory, and analgesic agents, supported by detailed experimental protocols and mechanistic insights to provide a comprehensive resource for researchers and drug development professionals.
General Synthesis of N-Substituted Isoindoline-1,3-dione Derivatives
The synthesis of N-substituted isoindoline-1,3-diones is a well-established and efficient process. The most prevalent method involves the condensation of phthalic anhydride with a primary amine, in this case, an amine featuring a 3-hydroxycyclohexyl moiety.[1][2] This reaction is typically performed in a high-boiling point solvent like glacial acetic acid or benzene under reflux conditions.[1][2] The process occurs in a two-step, one-pot sequence: an initial condensation forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization through dehydration to yield the final N-substituted imide product.[1]
Caption: Simplified pathway of apoptosis induction by isoindoline-1,3-dione derivatives.
2.2. Structure-Activity Relationship (SAR)
Research has demonstrated that the nature of the substituents on the isoindoline-1,3-dione scaffold is crucial for determining anticancer activity. [3][4]For instance, the presence of silyl ether and bromo groups has been shown to enhance cytotoxicity against Caco-2 (colorectal) and MCF-7 (breast) cancer cell lines. [3][4]One study found that an isoindoline-1,3-dione derivative containing both azide and silyl ether groups exhibited higher inhibitory activity against A549 lung cancer cells than the standard chemotherapeutic agent 5-fluorouracil. [5]These findings suggest that the 3-hydroxycyclohexyl group in the title compounds offers a key site for further chemical modification to potentially enhance potency and selectivity.
2.3. Experimental Protocol: Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, C6) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment. [6]2. Compound Treatment: Treat the cells with various concentrations of the 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives (e.g., 5, 25, 50, 100 µM) and a vehicle control (e.g., DMSO). [5]Incubate for a specified period (e.g., 24, 48, or 72 hours). [7]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined. [5][7]
Anti-inflammatory and Analgesic Activities
The isoindoline-1,3-dione core is also well-documented for its anti-inflammatory and analgesic properties. [1][2][8]Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting the cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. [9][10]Derivatives of isoindoline-1,3-dione have shown promise as effective COX inhibitors. [11][12]
3.1. Mechanism of Action: COX Inhibition
Inflammation is a biological response to harmful stimuli, and it is largely mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes (COX-1 and COX-2). [9][12]By blocking these enzymes, 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione derivatives can prevent the synthesis of prostaglandins, thereby reducing inflammation and pain. [1]Some derivatives may also modulate the production of inflammatory cytokines like TNF-α. [11]
| Enzyme | Function & Relevance | Potential for Inhibition |
|---|---|---|
| COX-1 | Constitutively expressed; involved in baseline physiological functions (e.g., gastric protection, platelet aggregation). | Inhibition can lead to gastrointestinal side effects. Selective inhibitors are sought. |
| COX-2 | Inducible enzyme; upregulated at sites of inflammation. | Primary target for anti-inflammatory drugs to reduce inflammation and pain. [9]|
3.2. Experimental Protocol: In-Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Principle: The assay quantifies the amount of prostaglandin produced by the COX enzyme from its substrate, arachidonic acid. A reduction in prostaglandin levels in the presence of the test compound indicates enzyme inhibition.
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes in a suitable buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test derivative or a reference drug (e.g., Indomethacin, Celecoxib) for 15 minutes at room temperature. [13]3. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Reaction Termination: After a set incubation period (e.g., 10 minutes), stop the reaction by adding a quenching solution (e.g., HCl).
-
Prostaglandin Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percentage of inhibition and subsequently calculate the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. [1]
Caption: Experimental workflow for the in-vitro COX inhibition assay.
3.3. Analgesic Activity
The analgesic effects of these compounds are directly linked to their anti-inflammatory properties. By inhibiting prostaglandin synthesis, they reduce the sensitization of peripheral nociceptors (pain receptors), thereby decreasing the sensation of pain. Some isoindoline-1,3-dione derivatives have demonstrated significant analgesic activity, in some cases exceeding that of reference drugs like metamizole sodium. [2]
Conclusion and Future Directions
The 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione scaffold represents a versatile and highly valuable core for the development of novel therapeutic agents. The diverse biological activities, including potent anticancer and anti-inflammatory effects, underscore its significant potential in drug discovery. [1]The relative ease of synthesis facilitates the creation of large derivative libraries, which is essential for comprehensive structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic profiles. [1] Future research should focus on leveraging the 3-hydroxycyclohexyl moiety as a handle for further chemical diversification. Investigating the stereochemistry of the hydroxyl group and its impact on binding to biological targets could lead to the discovery of more potent and selective agents. In vivo studies are warranted to validate the promising in-vitro results and to assess the toxicological profiles of lead compounds. [3][7]
References
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. SciSpace. Available at: [Link]
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Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. (2012). International Immunopharmacology. Available at: [Link]
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Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. (2020). Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). ACS Omega. Available at: [Link]
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Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2015). ResearchGate. Available at: [Link]
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Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2022). International Journal of Life Science and Pharma Research. Available at: [Link]
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Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. (2011). Arabian Journal of Chemistry. Available at: [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2021). Molecules. Available at: [Link]
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SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. (2018). Neliti. Available at: [Link]
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Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. (2023). PMC. Available at: [Link]
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Properties and Functions of Isoindoline: A Short Review. (2019). JETIR. Available at: [Link]
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A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). PMC. Available at: [Link]
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Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. (2022). ResearchGate. Available at: [Link]
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The N-Substituted Isoindoline-1,3-dione Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The N-substituted isoindoline-1,3-dione, commonly known as the phthalimide scaffold, stands as a cornerstone in medicinal chemistry. Its synthetic accessibility and the ease with which its physicochemical properties can be modulated through substitution at the nitrogen atom have established it as a "privileged structure". This guide delves into the rich pharmacology of N-substituted isoindoline-1,3-dione pharmacophores, offering a comprehensive review of their synthesis, diverse biological activities, and the experimental methodologies employed in their evaluation. While the thalidomide tragedy of the past cast a shadow, modern medicinal chemistry has successfully repurposed this versatile scaffold to develop potent and life-saving therapeutics, including the renowned immunomodulatory drugs lenalidomide and pomalidomide.
I. The Chemistry of N-Substituted Isoindoline-1,3-diones: Synthesis and Derivatization
The synthetic tractability of the isoindoline-1,3-dione core is a primary driver of its widespread use in drug discovery. The most classical and straightforward method for preparing N-substituted isoindoline-1,3-diones involves the condensation of phthalic anhydride with a primary amine. This reaction, typically conducted under reflux in a solvent such as glacial acetic acid, proceeds through a two-step, one-pot mechanism involving the formation of an intermediate phthalamic acid, which subsequently undergoes intramolecular cyclization via dehydration to yield the final imide product.
Caption: General synthesis workflow for N-substituted isoindoline-1,3-diones.
Alternative synthetic strategies have also been developed, including a palladium-catalyzed one-step aminocarbonylation of o-halobenzoates, which tolerates a variety of functional groups. This method provides a valuable route to functionalized isoindoline-1,3-diones that can serve as intermediates for further derivatization through reactions like Sonogashira and Suzuki couplings.
Experimental Protocol: Classical Synthesis of N-Substituted Isoindoline-1,3-diones
Reagents and Equipment:
-
Phthalic anhydride (1.0 equivalent)
-
Desired primary amine (1.0 equivalent)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Vacuum filtration setup
Procedure:
-
In a round-bottom flask, dissolve phthalic anhydride and the primary amine in a minimal amount of glacial acetic acid.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure N-substituted isoindoline-1,3-dione.
II. Diverse Pharmacological Landscape of the Isoindoline-1,3-dione Scaffold
The true power of the N-substituted isoindoline-1,3-dione pharmacophore lies in its remarkable versatility, demonstrating a broad spectrum of biological activities. The nature of the N-substituent plays a pivotal role in defining the specific pharmacological profile of the molecule.
A. Anticancer and Cytotoxic Activity
A significant body of research has focused on the development of isoindoline-1,3-dione derivatives as potent anticancer agents. These compounds have demonstrated significant cytotoxic effects against a wide array of human cancer cell lines. The mechanisms of action are often multifaceted, including the induction of apoptosis and necrosis.
Experimental Protocol: Evaluation of Cytotoxicity using the MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
B. Anti-inflammatory and Analgesic Properties
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-established. Their mechanisms of action often involve the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, thereby preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins. Additionally, they can suppress the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Certain derivatives have also demonstrated analgesic properties, which can be evaluated using models like the hot plate test.
Caption: Mechanism of anti-inflammatory action of N-substituted isoindoline-1,3-diones.
C. Anticonvulsant Activity
A compelling area of research is the development of N-substituted isoindoline-1,3-dione derivatives as anticonvulsant agents. Several studies have demonstrated their ability to protect against seizures in various animal models, such as the subcutaneous pentylenetetrazol (scPTZ) induced seizure test. Docking studies have suggested that these compounds may exert their effects by interacting with voltage-gated sodium channels.
Table 1: Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione Derivatives
| Compound | Dose (mg/kg) | Seizure Protection (%) | Reference |
| Compound 2 | 40 | More potent than phenytoin on clonic seizure | |
| Compound 11 | 8.7 (ED50) | 20 times more active than valproate | |
| Compounds 4, 6, 11 | 0.2, 0.4, 0.8 mmol/kg | 100% protection |
Experimental Protocol: Anticonvulsant Screening using the scPTZ Test
Animals: Male Swiss albino mice. Procedure:
-
Grouping and Administration: Divide animals into groups: a control group (vehicle), a positive control group (e.g., phenytoin or sodium valproate), and test groups receiving different doses of the N-substituted isoindoline-1,3-dione derivatives.
-
Drug Administration: Administer the test compounds and control drugs intraperitoneally or orally.
-
PTZ Induction: After a specific pre-treatment time (e.g., 30 minutes), administer a convulsant dose of pentylenetetrazol subcutaneously.
-
Observation: Observe the animals for the onset of clonic and tonic seizures and mortality for a defined period.
-
Data Analysis: Record the percentage of animals protected from seizures and mortality in each group.
D. Antimicrobial and Other Activities
The pharmacological utility of the isoindoline-1,3-dione scaffold extends to antimicrobial applications, with derivatives showing activity against both bacterial and fungal strains. Additionally, this versatile core has been explored for a range of other biological activities, including acetylcholinesterase inhibition for potential Alzheimer's disease treatment, antiviral properties, and neuroprotective effects.
III. Structure-Activity Relationships (SAR) and Future Directions
The extensive research on N-substituted isoindoline-1,3-diones has provided valuable insights into their structure-activity relationships. The nature of the substituent on the nitrogen atom is a critical determinant of the pharmacological activity. For instance, in the context of anticonvulsant activity, the presence of specific N-aryl or N-alkyl groups can significantly enhance potency. Similarly, for anti-inflammatory effects, the incorporation of certain moieties can modulate COX inhibition and cytokine suppression.
The future of drug discovery with this pharmacophore lies in the rational design of novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The use of computational tools such as molecular docking can aid in predicting the interactions of these compounds with their biological targets, thereby guiding the synthesis of more effective therapeutic agents. The continued exploration of diverse N-substituents and modifications to the aromatic ring of the isoindoline-1,3-dione core will undoubtedly lead to the discovery of new drug candidates with significant therapeutic potential.
IV. Conclusion
The N-substituted isoindoline-1,3-dione scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic simplicity, coupled with the vast chemical space accessible through N-substitution, has enabled the development of a plethora of compounds with a wide array of pharmacological activities. From anticancer and anti-inflammatory agents to anticonvulsants and antimicrobials, this versatile pharmacophore continues to be a fertile ground for the discovery of novel therapeutics. As our understanding of the intricate interplay between chemical structure and biological activity deepens, the N-substituted isoindoline-1,3-dione will undoubtedly remain at the forefront of drug discovery efforts for years to come.
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- Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. Iranian Journal of Pharmaceutical Research, 16(2), 586-595.
- Bao, M., & Alper, H. (2014). Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines. The Journal of Organic Chemistry, 79(10), 4468-4473.
- Aboul-Enein, H. Y., et al. (2004). Synthesis and anticonvulsant evaluation of N-substituted-isoindolinedione derivatives. Archiv der Pharmazie, 337(5), 269-276.
- Tussupkaliyev, Y., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 26(22), 6939.
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- Iman, M., et al. (2017). Docking, Synthesis and Anticonvulsant Activity of N-substituted Isoindoline-1,3-dione. ResearchGate.
- Potorac, S., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. International Journal of Molecular Sciences, 22(14), 7659.
- Potorac, S., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- Trukhanova, E. A., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(1), 45-51.
- Singh, P., et al. (2011). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against Ehrlich's ascites carcinoma bearing mice model. *
Solubility Profile of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione in Dimethyl Sulfoxide (DMSO) vs. Water
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The characterization of a compound's solubility is a critical, non-negotiable step in early-stage drug discovery and development.[1][2][3] Poor solubility can terminate the progression of an otherwise promising therapeutic candidate, leading to issues with formulation, bioavailability, and ultimately, clinical efficacy.[2] This guide provides a detailed technical analysis of the solubility profile of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, a molecule featuring a blend of polar and non-polar functionalities characteristic of many modern small-molecule drug candidates. We present a comparative analysis of its solubility in two fundamentally different solvents: water, the universal biological solvent, and dimethyl sulfoxide (DMSO), the most widely used solvent for compound storage and high-throughput screening.[2][4] This document outlines the theoretical underpinnings of the expected solubility differences, provides a robust experimental protocol for empirical determination, and discusses the interpretation of these results for a drug development context.
Introduction: The Molecule and the Solvents
1.1. The Compound: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is a heterocyclic compound featuring a planar isoindoline-1,3-dione moiety linked to a non-planar, substituted cyclohexane ring. Derivatives of isoindoline-1,3-dione are of significant interest in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and analgesic properties.[5][6]
The key structural features that dictate its solubility are:
-
Aromatic Isoindoline-1,3-dione System: A large, rigid, and predominantly hydrophobic structure. The two carbonyl groups (C=O) act as strong hydrogen bond acceptors.
-
Cyclohexane Ring: A non-polar, flexible aliphatic ring that contributes to the molecule's lipophilicity.
-
Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.
These features create a molecule with amphipathic character—possessing both hydrophilic and lipophilic regions. Its physicochemical properties, including its molecular weight (245.28 g/mol ), a single hydrogen bond donor, and three hydrogen bond acceptors, are crucial determinants of its behavior in different solvents.[7]
1.2. The Solvents: A Tale of Two Polarities
-
Water (H₂O): Water is a highly polar, protic solvent. Its small size and ability to donate and accept two hydrogen bonds per molecule lead to a highly structured, three-dimensional network of intermolecular bonds.[8][9] For a solute to dissolve in water, it must overcome these strong water-water interactions and establish favorable solute-water interactions.
-
Dimethyl Sulfoxide (DMSO; (CH₃)₂SO): DMSO is a polar, aprotic solvent.[4] It possesses a strong dipole moment centered on the sulfinyl group (S=O), making it an excellent hydrogen bond acceptor. However, it lacks acidic protons and cannot act as a hydrogen bond donor.[4] This dual ability to dissolve both polar and nonpolar compounds makes it an invaluable "universal solvent" in drug discovery.[4]
Theoretical Analysis: Predicting Solubility Behavior
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[10][11] This axiom is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[8]
2.1. Expected Solubility in Water (Low)
The dissolution of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione in water is expected to be low. The causality is twofold:
-
High Energy Cost of Cavity Formation: The large, hydrophobic surface area of the isoindoline and cyclohexane rings must disrupt the highly cohesive hydrogen-bonding network of water. This process is energetically unfavorable.
-
Limited Favorable Interactions: While the hydroxyl group can form hydrogen bonds with water (both donating and accepting) and the carbonyls can accept hydrogen bonds, these interactions are insufficient to compensate for the disruption of the water structure by the large non-polar scaffold.
2.2. Expected Solubility in DMSO (High)
In contrast, the compound is predicted to be highly soluble in DMSO.
-
Effective Solvation of Polar Groups: The potent hydrogen bond accepting capacity of the DMSO sulfinyl group will readily interact with the compound's sole hydrogen bond donor, the hydroxyl group.
-
Favorable Dipole-Dipole Interactions: The polar dione region of the molecule will establish strong dipole-dipole interactions with the highly polar DMSO molecules.
-
Accommodation of Non-Polar Moieties: DMSO is significantly less structured than water. Its methyl groups provide a lipophilic character that can favorably interact with the non-polar rings of the solute via London dispersion forces, making it a more accommodating solvent for large organic molecules.[12]
The following diagram illustrates the key intermolecular forces governing the solubility of the target compound in both water and DMSO.
Caption: Intermolecular forces influencing solubility in Water vs. DMSO.
Experimental Protocol: Thermodynamic Solubility Determination
To empirically validate the theoretical predictions, the gold-standard Shake-Flask method for determining thermodynamic solubility is employed.[13] This method measures the equilibrium concentration of a compound in a saturated solution, providing the most reliable and relevant solubility value for physicochemical characterization.[3][13]
3.1. Materials and Equipment
-
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (solid, >98% purity)
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Deionized Water, HPLC grade
-
2 mL glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control (set to 25 °C)
-
Centrifuge capable of >10,000 x g
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Calibrated pipettes
3.2. Step-by-Step Methodology
The workflow for this protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.
Caption: Experimental workflow for the Shake-Flask solubility assay.
-
Preparation: Label two sets of triplicate glass vials, one for "Water" and one for "DMSO".
-
Compound Addition: Add an excess of solid 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione to each vial (e.g., 2-5 mg). The key is to ensure that undissolved solid remains at the end of the experiment, confirming that the solution is saturated. This is the core principle of the "excess solid" method.[14]
-
Solvent Dispensing: Accurately pipette 1.0 mL of water into the "Water" vials and 1.0 mL of DMSO into the "DMSO" vials.
-
Equilibration: Tightly cap all vials and place them on an orbital shaker in a temperature-controlled incubator at 25 °C for 24 hours. This extended mixing period is critical to allow the system to reach thermodynamic equilibrium.
-
Visual Inspection: After 24 hours, visually inspect each vial to confirm the presence of undissolved solid. If a vial contains no solid, the result for that replicate is invalid and must be repeated with more initial compound.
-
Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess solid, leaving a clear, saturated supernatant.
-
Sample Collection: Carefully remove an aliquot (e.g., 100 µL) from the middle of the supernatant, taking extreme care not to disturb the solid pellet.
-
Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the collected supernatants appropriately and quantify the compound concentration using a validated HPLC-UV method.
Anticipated Results and Interpretation
The experimental data are expected to align with the theoretical analysis, demonstrating a stark difference in solubility between the two solvents.
Table 1: Predicted Thermodynamic Solubility of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione at 25 °C
| Solvent | Predicted Solubility (µg/mL) | Predicted Molarity (mM) | Classification |
| Water | < 10 | < 0.04 | Poorly Soluble |
| DMSO | > 50,000 | > 200 | Very Soluble |
Interpretation:
The results will quantitatively confirm that 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione is poorly soluble in aqueous media but highly soluble in DMSO. This profound difference is a direct consequence of the intermolecular interactions at play.
-
Implications for Drug Discovery: The high solubility in DMSO makes it an ideal solvent for storing the compound in stock solutions for high-throughput screening campaigns.[2][15] However, the poor aqueous solubility is a significant red flag for drug development.[2] During in vitro assays, precipitating the compound from a DMSO stock into an aqueous buffer is a major concern that can lead to false-negative results. For in vivo applications, poor aqueous solubility often correlates with low absorption and poor bioavailability, necessitating advanced formulation strategies such as co-solvents, amorphous solid dispersions, or nanoparticle formulations.[1]
Conclusion
The solubility profile of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione presents a classic case study in physical pharmaceutics. Its amphipathic nature leads to extremely poor solubility in the structured, protic environment of water and excellent solubility in the polar, aprotic environment of DMSO. Understanding this dichotomy is paramount for any researcher working with this or structurally similar compounds. The theoretical principles and experimental protocols detailed in this guide provide a robust framework for assessing and interpreting solubility data, enabling informed decisions in the complex process of drug discovery and development.
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A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (2020). Der Pharmacia Lettre. [Link]
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Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation. (2026). AntBio. [Link]
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A Comparative Analysis of 3-Hydroxy- and 4-Hydroxycyclohexyl Isoindoline Isomers: A Technical Guide for Drug Development Professionals
Abstract
The isoindoline core is a privileged scaffold in modern pharmacology, forming the basis of numerous clinical drugs.[1][2] When functionalized with a hydroxycyclohexyl moiety, the resulting derivatives present significant complexity due to positional and stereoisomerism. This guide provides an in-depth technical analysis of the differences between 3-hydroxy- and 4-hydroxycyclohexyl isoindoline isomers. We will explore the structural nuances, including the critical distinction between cis and trans diastereomers, and detail the analytical methodologies required for their unambiguous differentiation, with a focus on NMR spectroscopy and chromatography. Furthermore, we will discuss the profound implications of this isomerism on potential pharmacological activity, receptor binding, and ADME properties. This document serves as a crucial resource for researchers, chemists, and drug development professionals, emphasizing that meticulous isomeric control and characterization are paramount for the development of safe and efficacious therapeutics.
Introduction: The Imperative of Isomerism in Medicinal Chemistry
In drug design and development, the precise three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of its biological activity.[3] Molecules that share the same chemical formula but differ in their spatial arrangement are known as isomers. These subtle structural differences can lead to dramatically different pharmacokinetic and pharmacodynamic profiles, altering a drug's potency, efficacy, metabolism, and toxicity.[3][4][5]
The pharmaceutical industry has numerous examples where one isomer of a chiral drug provides the desired therapeutic effect while the other is inactive or, in some cases, toxic.[6] For instance, the (S)-enantiomer of ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is significantly less potent.[6] The tragic case of thalidomide, where the (R)-enantiomer was sedative but the (S)-enantiomer was teratogenic, remains a stark reminder of the critical importance of stereochemistry.[7]
This principle extends beyond enantiomers to diastereomers and positional isomers. The position of a single functional group can dictate how a molecule interacts with its biological target. Therefore, for complex molecules like substituted isoindolines, understanding and controlling isomerism is not merely an academic exercise but a prerequisite for rational drug design and ensuring patient safety.
The Isoindoline Scaffold: A Privileged Structure in Pharmacology
The isoindoline motif, a bicyclic framework where a benzene ring is fused to a pyrrolidine ring, is a cornerstone of many active pharmaceutical ingredients.[1][8] Its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, anti-tumor, and hypertensive properties.[1][9][10]
Clinically significant drugs such as thalidomide, lenalidomide, and pomalidomide, used in the treatment of multiple myeloma, all contain a modified isoindoline core (specifically, an isoindolinone or phthalimide).[2][11] This history of clinical success has established the isoindoline scaffold as a "privileged structure," prompting extensive research into novel derivatives for a wide array of therapeutic targets. The addition of a substituted cyclohexyl ring introduces new vectors for molecular interaction while also increasing the isomeric complexity that must be carefully navigated.
Structural Elucidation: Defining the Isomers
The core of our topic lies in the distinctions between isomers of hydroxycyclohexyl isoindoline. This isomerism manifests in two primary forms: positional and stereochemical.
Positional Isomerism: 3-OH vs. 4-OH
The first level of differentiation is the position of the hydroxyl (-OH) group on the cyclohexyl ring.
-
3-Hydroxycyclohexyl Isoindoline: The hydroxyl group is located on the third carbon of the cyclohexyl ring relative to the point of attachment to the isoindoline nitrogen.
-
4-Hydroxycyclohexyl Isoindoline: The hydroxyl group is located on the fourth carbon of the cyclohexyl ring.
This seemingly minor shift has significant consequences for the molecule's overall shape, polarity, and potential for hydrogen bonding.
Stereoisomerism (cis vs. trans)
For each positional isomer, a further layer of complexity arises from the relative orientation of the hydroxyl group and the isoindoline substituent on the cyclohexane ring. This gives rise to diastereomers, specifically cis and trans isomers.
-
cis Isomer: The hydroxyl group and the isoindoline group are on the same face of the cyclohexane ring. In the most stable chair conformation, one substituent will be in an axial position and the other in an equatorial position.
-
trans Isomer: The hydroxyl group and the isoindoline group are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions, which is generally energetically more favorable.
Analytical Differentiation: A Multi-Technique Approach
Distinguishing between these closely related isomers requires a robust analytical strategy. While a single technique may provide clues, unambiguous identification relies on the synergistic use of multiple methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure and stereochemistry of these isomers. The key diagnostic signals are from the proton on the carbon bearing the hydroxyl group (H-C-OH).
-
Chemical Shift (δ): The electronic environment of the H-C-OH proton differs between the 3- and 4-hydroxy isomers, leading to distinct chemical shifts. Furthermore, within a cis/trans pair, the axial vs. equatorial position of the proton significantly influences its chemical shift.
-
Coupling Constants (J): The most definitive information comes from the proton-proton coupling constants. The magnitude of the vicinal (3JHH) coupling constant is dependent on the dihedral angle between the coupled protons.
-
Axial-Axial (Jax,ax): Large coupling constant, typically in the range of 10-13 Hz.
-
Axial-Equatorial (Jax,eq) & Equatorial-Equatorial (Jeq,eq): Small coupling constants, typically 2-5 Hz.
-
In the more stable trans isomer (di-equatorial), the H-C-OH proton is axial, and thus exhibits large axial-axial couplings to its neighboring axial protons. In the cis isomer, the H-C-OH proton is typically equatorial and will show only small couplings. This difference provides a clear spectroscopic signature to distinguish cis from trans.[12][13]
| Isomer Type | H-C-OH Position (Typical) | Expected 1H NMR Signal for H-C-OH | Key Coupling Constants (3JHH) |
| trans-4-Hydroxy | Axial | Triplet of triplets (tt) or multiplet | Large (Jax,ax ≈ 10-13 Hz) |
| cis-4-Hydroxy | Equatorial | Broad singlet or narrow multiplet | Small (Jax,eq, Jeq,eq ≈ 2-5 Hz) |
| trans-3-Hydroxy | Axial | Multiplet | Large (Jax,ax ≈ 10-13 Hz) |
| cis-3-Hydroxy | Equatorial | Broad or narrow multiplet | Small (Jax,eq, Jeq,eq ≈ 2-5 Hz) |
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is essential for separating the isomers, which is often a prerequisite for their individual characterization and biological testing.[14]
-
Reverse-Phase HPLC: Standard C18 columns can often separate positional isomers based on subtle differences in polarity. However, separating the cis/trans diastereomers can be more challenging.
-
Phenyl-Hexyl/Phenyl Hydride Columns: These columns can provide alternative selectivity for aromatic compounds through π–π interactions between the stationary phase and the isoindoline ring system. This can often resolve isomers that co-elute on a C18 column.[15]
-
Method Development: Successful separation typically requires careful optimization of the mobile phase composition (e.g., acetonitrile vs. methanol), gradient, and column temperature.[14]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula of the compounds. However, positional and stereoisomers have identical masses and often produce very similar or identical fragmentation patterns, making their distinction by MS alone nearly impossible.[14] Therefore, MS is most powerful when coupled with a separation technique, as in LC-MS or GC-MS, where it serves as a detector to confirm the mass of each chromatographically separated isomer.[16]
Comparative Biological & Pharmacological Profiles
The structural differences between the 3- and 4-hydroxy isomers, and particularly between their cis and trans forms, are expected to have a profound impact on their biological activity.
Postulated Impact on Receptor Binding
The hydroxyl group is a potent hydrogen bond donor and acceptor. Its precise spatial location, dictated by both its position (3- or 4-) and stereochemistry (cis or trans), determines its ability to form key interactions within a biological target's binding pocket.
An isomer where the -OH group is correctly positioned to form a hydrogen bond with a critical amino acid residue will exhibit significantly higher affinity and potency than an isomer where the -OH group is misaligned or sterically hindered.
Implications for ADME Properties
The physical properties governed by isomerism also affect the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.
-
Absorption & Distribution: Differences in polarity and lipophilicity between isomers can influence membrane permeability and tissue distribution.
-
Metabolism: The accessibility of the hydroxyl group and adjacent C-H bonds to metabolic enzymes (e.g., Cytochrome P450s) can differ significantly. An equatorial hydroxyl group might be more exposed and readily metabolized (e.g., via glucuronidation) than a more sterically hindered axial one, leading to different metabolic fates and clearance rates for the cis and trans isomers.[5]
Synthetic & Methodological Considerations
Controlling the isomeric outcome during synthesis and developing robust analytical methods are key challenges for the drug development professional.
Protocol: Generic Synthesis of Hydroxycyclohexyl Isoindoline
The synthesis of these compounds can be achieved through various means, often involving the reductive amination of a hydroxycyclohexanone with isoindoline or the cyclization of an appropriate precursor.[17][18]
Objective: To synthesize a mixture of cis- and trans-4-hydroxycyclohexyl isoindoline.
Materials:
-
Isoindoline
-
4-Hydroxycyclohexanone
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 4-hydroxycyclohexanone (1.0 eq) in dichloroethane (DCE), add isoindoline (1.0 eq).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction at room temperature for 1 hour to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of cis and trans isomers, which can then be purified and separated by column chromatography.
Protocol: Isomer Separation by HPLC
Objective: To develop an HPLC method to separate the four potential isomers (cis/trans-3-OH and cis/trans-4-OH).
Procedure:
-
Column Selection: Begin with a standard C18 reverse-phase column. If co-elution occurs, switch to a Phenyl-Hexyl column to exploit alternative selectivity.[15]
-
Mobile Phase: Use 0.1% Formic Acid in Water as Mobile Phase A and Acetonitrile as Mobile Phase B. Methanol can be substituted for Acetonitrile to alter selectivity.
-
Initial Gradient: Run a linear gradient from 10% to 95% B over 20 minutes with a flow rate of 1.0 mL/min.
-
Detection: Use a UV detector set to an appropriate wavelength for the isoindoline chromophore (e.g., 254 nm).
-
Optimization: Based on the initial chromatogram, adjust the gradient slope (make it shallower for better resolution) or change the organic modifier (ACN vs. MeOH) to improve the separation of critical pairs.[14]
-
Confirmation: Collect fractions for each separated peak and confirm their identity using NMR spectroscopy.
Conclusion
The differentiation of 3-hydroxy- and 4-hydroxycyclohexyl isoindoline isomers is a critical task in the field of drug discovery and development. The choice of positional isomer and the control of stereochemistry (cis vs. trans) are fundamental decisions that profoundly influence a compound's interaction with its biological target and its overall pharmacological profile. Unambiguous characterization, driven by powerful analytical techniques like NMR spectroscopy and tailored chromatographic methods, is non-negotiable. For scientists and researchers in this field, a thorough understanding of these isomeric differences is essential for advancing novel, safe, and effective isoindoline-based therapeutics from the laboratory to the clinic.
References
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Effects of Stereoisomers on Drug Activity. (2021). U.S. Pharmacist. Available at: [Link]
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Stereoisomeric Drugs: Unravelling the Impact of Molecular Mirror Images on Medicinal Chemistry. (n.d.). IIP Series. Available at: [Link]
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Chander, J., et al. (2011). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research. Available at: [Link]
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McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action. Primary Care Companion to The Journal of Clinical Psychiatry. Available at: [Link]
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Part 4: Stereochemistry in Drug Action and Pharmacology. (2025). Chiralpedia. Available at: [Link]
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Kumar, R., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. Available at: [Link]
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Kumar, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
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Trukhanova, L. A., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy). Available at: [Link]
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Khumalo, H. M., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Journal of Analytical Methods in Chemistry. Available at: [Link]
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Napiórkowska, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules. Available at: [Link]
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Mogahid, M., et al. (2011). Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. Available at: [Link]
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1H NMR spectra showing the transformation of trans-3 to cis-3 in solution. (n.d.). ResearchGate. Available at: [Link]
-
Eliel, E. L., et al. (n.d.). 17O NMR spectra of equatorial and axial hydroxycyclohexanes and 5‐hydroxy‐1,3‐dioxanes and their methyl ethers. Magnetic Resonance in Chemistry. Available at: [Link]
-
CIS TRANS ISOMERS AND NMR. (2014). Organic Spectroscopy International. Available at: [Link]
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Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.). MicroSolv Technology Corporation. Available at: [Link]
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Wilde, M. J., et al. (2019). Chemical identification and differentiation of positional isomers of novel psychoactive substances. UvA-DARE. Available at: [Link]
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Ciallella, H. L., et al. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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The ¹H NMR spectrum of cis-4-propylcyclohexanol. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. (n.d.). Taylor & Francis Online. Available at: [Link]
-
Palladium-Catalyzed Intramolecular Aminofluorination of Unactivated Alkenes. (n.d.). synfacts.thieme.de. Available at: [Link]
-
Lermyte, F., et al. (2018). Quantifying Positional Isomers (QPI) by Top-Down Mass Spectrometry. Scholarly Publications Leiden University. Available at: [Link]
-
Spectroscopy NMR Coupling Constant of Cis-Trans Isomers. (2024). YouTube. Available at: [Link]
-
Kumar, R., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. Available at: [Link]
-
Fröhlich, J. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Synthesis and NMR characterization of the cis and trans isomers of [Ptii(N9-adeH)2(pz)2] and X-ray crystallography of the trans isomer. (n.d.). Dalton Transactions. Available at: [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of isoindolines. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
1H proton nmr spectrum of cyclohexene. (n.d.). Doc Brown's Chemistry. Available at: [Link]
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Methodological & Application
synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione from phthalic anhydride
An Application Note for the Synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Abstract
This document provides a comprehensive guide for the synthesis of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione, a phthalimide derivative of interest in medicinal chemistry and materials science. The protocol details the direct condensation reaction between phthalic anhydride and 3-aminocyclohexanol. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure a reproducible and safe synthesis. The narrative emphasizes the rationale behind experimental choices, grounding the protocol in established chemical principles.
Introduction and Scientific Background
The phthalimide scaffold, featuring an isoindoline-1,3-dione core, is a privileged structure in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The hydrophobic nature of the phthalimide core facilitates passage across biological membranes, making it a valuable pharmacophore in drug design.[1]
The synthesis of N-substituted phthalimides is a fundamental transformation in organic chemistry, most commonly achieved through the dehydrative condensation of phthalic anhydride with primary amines.[2][3] This method is efficient, direct, and generally high-yielding. This guide focuses on the application of this classical reaction to synthesize 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione, a molecule incorporating a functionalized cycloalkane moiety that can serve as a handle for further derivatization or as a key structural element for biological interactions.
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot mechanism involving nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amino group of 3-aminocyclohexanol on one of the electrophilic carbonyl carbons of the phthalic anhydride ring.[4][5] This step is favorable due to the high reactivity of the anhydride carbonyls.
-
Ring Opening: The attack leads to the formation of a tetrahedral intermediate which subsequently collapses, opening the anhydride ring to yield a N-(3-hydroxycyclohexyl)phthalamic acid intermediate. This intermediate contains both a carboxylic acid and an amide functional group.
-
Cyclization and Dehydration: Upon heating, the amide nitrogen performs an intramolecular nucleophilic attack on the carboxylic acid carbonyl. This cyclization event forms another tetrahedral intermediate that eliminates a molecule of water to generate the thermodynamically stable five-membered imide ring of the final product.[5] The use of a solvent like glacial acetic acid or conducting the reaction at high temperatures facilitates this final dehydration step.
Diagram: Reaction Mechanism
Caption: The two-step mechanism for the synthesis of the target molecule.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as required.
Materials and Equipment
-
Reagents:
-
Phthalic anhydride (C₈H₄O₃, ≥99%)
-
3-Aminocyclohexanol (C₆H₁₃NO, ≥95%, mixture of cis and trans)
-
Glacial Acetic Acid (CH₃COOH, ACS grade)
-
Ethanol (C₂H₅OH, for recrystallization)
-
Deionized Water
-
-
Equipment:
-
100 mL Round-bottom flask
-
Water-cooled reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Spatulas and weighing paper
-
Analytical balance
-
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| Phthalic Anhydride | 148.12 | 5.00 | 33.75 | 1.0 |
| 3-Aminocyclohexanol | 115.17 | 3.89 | 33.77 | 1.0 |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add phthalic anhydride (5.00 g, 33.75 mmol) and 3-aminocyclohexanol (3.89 g, 33.77 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. The acetic acid serves as a solvent and aids in the removal of water during the dehydration step.
-
Reflux: Attach the reflux condenser to the flask and place the assembly in a heating mantle on a magnetic stir plate. Heat the mixture to reflux (approximately 118 °C) with continuous stirring.
-
Reaction Time: Maintain the reaction at reflux for 2 to 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired, but a fixed time is generally sufficient for completion.
-
Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Carefully pour the cooled, syrupy mixture into a beaker containing 150 mL of ice-cold deionized water while stirring vigorously with a glass rod. A white or off-white solid product should precipitate immediately.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid precipitate thoroughly with two portions of 50 mL deionized water to remove residual acetic acid and any water-soluble impurities.
-
Drying: Press the solid dry on the filter paper and then transfer it to a watch glass. Dry the crude product in an oven at 60-70 °C until a constant weight is achieved. The expected crude yield is typically high (85-95%).
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione as a white crystalline solid. Dissolve the crude solid in hot ethanol, filter while hot to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Filter the purified crystals and dry them in vacuo.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification process.
Safety and Hazard Management
It is imperative to conduct a thorough risk assessment before starting any chemical synthesis. All procedures must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety goggles.
-
Phthalic Anhydride: Corrosive and a severe irritant to the eyes, skin, and respiratory system.[6][7] May cause allergic skin or respiratory reactions.[7][8][9] Avoid breathing dust.[6][8][10]
-
3-Aminocyclohexanol: Harmful if swallowed.[11][12] Causes skin irritation and serious eye damage.[11][12] May cause respiratory irritation.[11][12]
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Flammable liquid and vapor.
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[6][7] Seek medical attention if irritation or a rash occurs.[6]
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding eyelids apart.[6][7][8] Remove contact lenses if present and easy to do.[6][8] Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If respiratory symptoms occur, call a POISON CENTER or doctor.[6][8]
Product Characterization
The identity and purity of the final product, 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione, should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the recrystallized product and compare it to literature values. A sharp melting point is indicative of high purity.
-
FTIR Spectroscopy: The IR spectrum should show the characteristic symmetric and asymmetric C=O stretching of the imide group (~1770 and 1700 cm⁻¹), the disappearance of the primary amine N-H stretches from the starting material, and the presence of a broad O-H stretch from the cyclohexanol moiety.
-
NMR Spectroscopy (¹H and ¹³C): NMR analysis will confirm the covalent structure, showing signals corresponding to the aromatic protons of the phthalimide ring and the aliphatic protons of the cyclohexyl ring.
References
-
PierpaLab. (2025). Phthalimide synthesis. [Link]
-
Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences. [Link]
-
Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: Phthalic anhydride. [Link]
-
Nugent, B. (2021). What is the theory related to the preparation of phthalimide from phthalic anhydride? Quora. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
ALVEG. (2025). Safety Data Sheet: PHTHALIC ANHYDRIDE. [Link]
-
Chemius. Safety data sheet: Phthalic Anhydride (PA). [Link]
-
Thirumalai Chemicals Limited. (2024). MATERIAL SAFETY DATA SHEET: PHTHALIC ANHYDRIDE. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Aminocyclohexanol. PubChem Compound Database. [Link]
-
QuickCompany. A Process For The Preparation Of Pramipexole. [Link]
-
Ghamari, N., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
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microwave-assisted synthesis of N-substituted isoindoline-1,3-diones
Application Note & Protocol: Microwave-Assisted Synthesis of N-Substituted Isoindoline-1,3-diones
Executive Summary & Pharmacological Relevance
N-substituted isoindoline-1,3-diones, universally recognized as phthalimides, are privileged pharmacophores in drug discovery. Their structural framework is foundational to numerous biologically active compounds, exhibiting potent anticonvulsant, anti-inflammatory, antimicrobial, and antitumor properties[1].
Historically, the synthesis of these heterocycles relied on the condensation of phthalic anhydride with primary amines under prolonged reflux (8–12 hours) in harsh, high-boiling solvents like glacial acetic acid[1][2]. As a Senior Application Scientist, I have observed that these conventional methods frequently suffer from incomplete conversions, thermal degradation of sensitive functional groups, and tedious downstream purification.
Microwave-Assisted Organic Synthesis (MAOS) fundamentally resolves these bottlenecks. By transitioning to microwave irradiation, reaction times are compressed from hours to mere minutes, yields are significantly enhanced, and the reliance on toxic volatile organic compounds (VOCs) is drastically reduced[2][3]. This guide details the mechanistic causality, decision matrices, and self-validating protocols required to successfully execute this green-chemistry workflow.
Mechanistic Causality: Why Microwave Irradiation?
To master this synthesis, one must understand the underlying physical chemistry. The reaction proceeds via a two-step mechanism:
-
Nucleophilic Acyl Substitution: The primary amine attacks the carbonyl carbon of phthalic anhydride, opening the ring to form a phthalamic acid intermediate. This step is moderately exothermic and can often initiate at room temperature.
-
Intramolecular Cyclodehydration: The phthalamic acid must undergo a thermal ring closure, eliminating a molecule of water to form the final imide. This is the kinetic bottleneck, requiring high activation energy.
The Microwave Advantage: Conventional conductive heating relies on convection currents, which are slow and create thermal gradients. Microwave irradiation (2.45 GHz) bypasses this by inducing dielectric heating . The highly polar phthalamic acid intermediate and the evolving water molecules possess strong dipole moments. As they rapidly align and relax within the oscillating electromagnetic field, they generate intense, localized superheating[3]. This direct energy transfer overcomes the activation energy barrier of the cyclodehydration step almost instantaneously, driving the equilibrium toward the final product before thermal degradation can occur.
Reaction mechanism and workflow for the microwave-assisted synthesis of phthalimides.
Comparative Data Analysis
The empirical data strongly supports the transition to MAOS. The tables below synthesize quantitative metrics comparing conventional heating against microwave protocols, highlighting the drastic improvements in efficiency and yield.
Table 1: Reaction Parameters – Conventional vs. Microwave-Assisted Methods
| Parameter | Conventional Heating | Microwave Irradiation | Mechanistic Reason |
| Heat Transfer | Conduction / Convection | Dielectric Polarization | MW directly targets polar molecules, avoiding vessel wall thermal resistance. |
| Reaction Time | 8 - 12 hours[1] | 2 - 10 minutes[2][4] | Localized superheating rapidly overcomes the cyclodehydration energy barrier. |
| Typical Yield | 50% - 85%[1] | 70% - 98%[4][5] | Short reaction times prevent the formation of thermodynamic side-products. |
| Solvent Load | High (Glacial AcOH) | Zero to Minimal (DMF) | Microwaves can couple directly with solid/neat reactants or solid supports. |
Table 2: Yield Comparison of Specific N-Substituted Derivatives via MAOS
| Primary Amine | Catalyst / Solvent System | MW Power / Temp | Time (min) | Yield (%) | Ref |
| Aniline | Montmorillonite-KSF (Solvent-free) | 700 W | 5 - 8 | 80.2% | [3][5] |
| Urea | Domestic MW / Neat | 700 W | ~5 | 70.7% | [5] |
| Glycine | Domestic MW / Neat | 700 W | ~5 | 76.6% | [5] |
| 4-Aminoquinoline | DMSO | 160 °C | 2 | 81 - 92% | [4] |
Decision Matrix for Reaction Conditions
A critical error many researchers make is assuming a "one-size-fits-all" approach to MAOS. The physical state of your primary amine dictates your solvent and catalyst strategy. Solid-state reactions between two high-melting-point solids often fail under microwaves because there is no liquid phase to facilitate molecular collisions[2].
Decision matrix for selecting catalytic and solvent conditions based on amine properties.
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the intermediate quality control checkpoints.
Protocol A: Eco-Friendly Solvent-Free Synthesis (For Liquids & Low-MP Amines)
Rationale: Montmorillonite KSF is a highly porous, acidic clay. It acts as a solid-state solvent, providing massive surface area for reactant adsorption, while its acidic sites catalyze the dehydration. It is microwave-transparent, allowing all energy to be absorbed by the reactants[3].
Materials:
-
Phthalic anhydride (1.0 eq, e.g., 5.0 mmol)
-
Primary amine (1.05 eq, e.g., 5.25 mmol)
-
Montmorillonite KSF clay (approx. 1.5x the mass of phthalic anhydride)
Step-by-Step Methodology:
-
Homogenization: In an agate mortar, thoroughly grind the phthalic anhydride and Montmorillonite KSF into a fine, uniform powder.
-
Amine Addition: Add the liquid or low-melting primary amine dropwise/portion-wise. Grind continuously until a homogeneous paste or doped powder is formed.
-
Irradiation: Transfer the mixture to a microwave-safe glass vial (do not seal tightly; allow venting for evolved water vapor). Irradiate in a dedicated microwave synthesizer at 700W (or ~150°C if using a temperature-controlled reactor) for 4 to 6 minutes[3].
-
Extraction: Allow the vessel to cool to room temperature. Extract the product by washing the clay bed with warm dichloromethane (CH₂Cl₂) or chloroform (3 x 10 mL).
-
Filtration & Concentration: Filter off the spent Montmorillonite KSF (which can be washed, dried, and reused). Concentrate the organic filtrate under reduced pressure.
-
Purification: Recrystallize the crude residue from hot ethanol.
Protocol B: Solvent-Mediated Synthesis (For High-MP Solid Amines)
Rationale: High-melting solids require a liquid medium to facilitate collision. DMF is chosen because of its high dielectric constant; it rapidly absorbs microwave energy and transfers it to the dissolved reactants, preventing localized charring[2][6]. Sodium acetate acts as a mild base to enhance the nucleophilicity of the amine.
Materials:
-
Phthalic anhydride (1.0 eq, e.g., 6.7 mmol)
-
Solid primary aryl amine (1.0 eq, e.g., 6.7 mmol)
-
Anhydrous Sodium Acetate (1.0 eq)
-
Dimethylformamide (DMF) (2-3 mL)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial, combine phthalic anhydride, the primary amine, and sodium acetate[6].
-
Solvation: Add 2-3 mL of DMF. Stir briefly to ensure the reactants are suspended/dissolved.
-
Irradiation: Irradiate the mixture at 800W (or 160°C) for 4 to 5 minutes. Monitor pressure if using a sealed vessel, as water vapor will be generated[4][6].
-
Precipitation: Carefully remove the vial and allow it to cool slightly. Pour the warm reaction mixture into 50 mL of crushed ice-water while stirring vigorously. The highly hydrophobic phthalimide will precipitate immediately, while DMF and sodium acetate remain in the aqueous phase.
-
Isolation: Vacuum filter the precipitate, wash thoroughly with cold distilled water (3 x 15 mL) to remove trace DMF, and dry under vacuum.
-
Purification: Recrystallize from ethanol to yield the pure N-substituted isoindoline-1,3-dione[6].
Self-Validating Quality Control & Troubleshooting
To ensure scientific integrity, every synthesis must be validated in real-time.
-
TLC Monitoring (The Disappearing Streak): Phthalic anhydride and the final phthalimide are relatively non-polar and will elute cleanly on silica gel (e.g., Hexane:EtOAc 7:3). The intermediate phthalamic acid is highly polar and will streak heavily near the baseline. Validation: The complete disappearance of the baseline streak confirms successful cyclodehydration[3].
-
Spectroscopic Validation (FT-IR): The most rapid structural confirmation is via Infrared Spectroscopy. The successful formation of the imide ring is characterized by the appearance of twin carbonyl stretching bands—a symmetric stretch at ~1770 cm⁻¹ and an asymmetric stretch at ~1710 cm⁻¹ . The disappearance of the broad O-H stretch (~3300-2500 cm⁻¹) from the intermediate acid further validates the dehydration.
-
Troubleshooting Charring: If the product is dark or charred, the localized superheating was too intense. Reduce the microwave wattage by 20% or switch from a neat reaction to a DMF-mediated reaction to better dissipate the thermal energy.
References
-
Title: Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review Source: ProQuest URL: [Link]
-
Title: Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential Source: Current Trends in Pharmacy and Pharmaceutical Chemistry URL: [Link]
-
Title: Re-examination of Microwave-Induced Synthesis of Phthalimides Source: ResearchGate URL: [Link]
-
Title: Eco-friendly Synthesis of Phthalimide Derivatives, their Analgesic Activity and QSAR Studies Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
-
Title: Microwave Mediated Synthesis of Biologically Active Various N-Substituted Phthaloyl Derivatives Source: Scholars Research Library URL: [Link]
-
Title: Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds Source: RSC Publishing URL: [Link]
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Introduction: The Imperative for Greener Phthalimide Synthesis
An Application Guide to Green Chemistry Methodologies for the Synthesis of Phthalimide Derivatives
Abstract: The phthalimide scaffold is a cornerstone in medicinal chemistry and materials science, yet its traditional synthesis often involves harsh conditions, hazardous solvents, and lengthy reaction times. This guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for synthesizing phthalimide derivatives using green chemistry principles. We will explore methodologies including microwave-assisted synthesis, sonochemistry (ultrasound-assisted synthesis), and the use of novel green solvent systems like Deep Eutectic Solvents (DES). Each section explains the fundamental principles behind the technique, offers step-by-step experimental protocols, and presents comparative data to demonstrate the significant advantages over conventional methods in terms of efficiency, safety, and environmental impact.
Phthalimides are a privileged structural motif found in numerous biologically active molecules, including the notorious thalidomide and its modern, safer analogs like pomalidomide and apremilast.[1] They also serve as crucial intermediates in the Gabriel synthesis of primary amines and in the creation of functional polymers and dyes.[2][3]
Traditionally, the synthesis of N-substituted phthalimides is achieved by the condensation of phthalic anhydride with a primary amine, often requiring high temperatures and solvents like acetic acid or toluene, which present environmental and safety concerns.[4] The twelve principles of green chemistry call for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances.[5] Adopting these principles is not merely an ethical choice but a scientific and economic necessity, leading to safer labs, reduced waste, and often, surprisingly more efficient and cost-effective syntheses.
This guide details practical, greener alternatives that significantly shorten reaction times, reduce energy consumption, and minimize waste, thereby aligning phthalimide synthesis with modern standards of sustainability.
Microwave-Assisted Organic Synthesis (MAOS)
Principle and Rationale
Microwave-assisted synthesis has revolutionized organic chemistry by offering a highly efficient and rapid heating method.[6] Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[5][7] This occurs via two primary mechanisms:
-
Dipolar Polarization: Polar molecules, like the reactants and any polar solvent used, attempt to align themselves with the oscillating electric field of the microwaves. This rapid rotation and resulting friction generate heat volumetrically and uniformly throughout the sample.[8][9]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, generating heat through frictional losses.[8][9]
This internal, rapid heating leads to dramatic reductions in reaction times (from hours to minutes), often with improved yields and fewer side products.[6][8] Many microwave-assisted reactions can also be performed under solvent-free ("neat") conditions, a significant green advantage.[10]
Application Note: Solvent-Free Synthesis of N-Phenylphthalimide
This protocol describes the rapid, solvent-free synthesis of N-phenylphthalimide from phthalic anhydride and aniline using a dedicated laboratory microwave reactor. The absence of solvent simplifies work-up and eliminates a major source of chemical waste.
Workflow: Microwave-Assisted Phthalimide Synthesis
Caption: Workflow for solvent-free microwave synthesis of N-phenylphthalimide.
Detailed Experimental Protocol: N-Phenylphthalimide
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phthalic anhydride (1.0 mmol, 148 mg) and aniline (1.0 mmol, 93 mg).
-
Microwave Reaction: Seal the vessel and place it in the cavity of a laboratory microwave reactor. Irradiate the mixture for 3-5 minutes at a constant temperature of 160°C (power output will vary, typically up to 300W).[10][11]
-
Work-up and Purification: After the irradiation is complete, allow the vessel to cool to room temperature.
-
Recrystallization: Add approximately 5 mL of ethanol to the solid product in the vessel. Heat the mixture gently to dissolve the solid, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization.
-
Isolation: Collect the crystalline product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Comparative Data: Conventional vs. Microwave Heating
| Parameter | Conventional Method[12] | Microwave-Assisted Method[10][12][13] |
| Reactants | Phthalic Anhydride, Aniline | Phthalic Anhydride, Aniline |
| Solvent | Acetic Acid or DMF | None (Solvent-free) |
| Temperature | Reflux (~118°C) | 160°C |
| Reaction Time | Several hours (e.g., 2-4 h) | 3-5 minutes |
| Yield | ~70-85% | >90% |
| Work-up | Neutralization, Extraction | Recrystallization from Ethanol |
Ultrasound-Assisted Synthesis (Sonochemistry)
Principle and Rationale
Sonochemistry utilizes the energy of ultrasound (typically 20-100 kHz) to induce, accelerate, and modify chemical reactions.[14] The chemical effects of ultrasound do not arise from a direct interaction of sound waves with molecules. Instead, they are the result of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium.[15][16]
The implosion of these bubbles creates transient, localized "hot spots" with extreme conditions:
-
Temperatures of ~5000 K
-
Pressures of >1000 atm
-
Heating and cooling rates exceeding 10¹⁰ K/s
This immense energy concentration enhances mass transfer and creates high-energy intermediates, dramatically accelerating reaction rates even at ambient bulk temperatures.[17][18] This makes sonochemistry a powerful green tool, reducing energy consumption and often enabling reactions under milder overall conditions.[1][19]
Application Note: Ultrasound-Promoted Synthesis of N-(2-hydroxyethyl)phthalimide
This protocol details a one-pot synthesis of a substituted phthalimide derivative using an ultrasonic bath or probe. The use of ultrasound promotes efficient mixing and energy input, leading to high yields in a short time frame using an environmentally benign solvent like ethanol.[1]
Workflow: Ultrasound-Assisted Phthalimide Synthesis
Caption: Workflow for ultrasound-promoted synthesis of N-(2-hydroxyethyl)phthalimide.
Detailed Experimental Protocol: N-(2-hydroxyethyl)phthalimide
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve phthalic anhydride (1.0 mmol, 148 mg) in 10 mL of ethanol.
-
Amine Addition: To the stirring solution, add ethanolamine (1.0 mmol, 61 mg).
-
Ultrasonic Reaction: Place the flask in an ultrasonic cleaning bath containing water, ensuring the liquid level inside the flask is below the water level outside. Alternatively, use a direct immersion ultrasonic horn. Maintain the bath temperature at 50°C and irradiate for 30-45 minutes.[1][20]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.
-
Isolation: A white solid will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted ethanolamine, and dry to yield the pure product.
Synthesis in Green Solvents: Deep Eutectic Solvents (DES)
Principle and Rationale
Deep Eutectic Solvents (DES) are emerging as a revolutionary class of green solvents. They are mixtures of two or more components (a hydrogen bond acceptor, typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor, like urea or malonic acid) which, when mixed in a specific molar ratio, form a eutectic with a melting point far lower than that of the individual components.[21]
DES offer numerous advantages that align with green chemistry principles:[22][23]
-
Low Toxicity and Biodegradability: They are often composed of naturally occurring, inexpensive, and biodegradable compounds.
-
Negligible Volatility: They have very low vapor pressure, reducing air pollution and exposure risks.
-
Dual Role: They can act as both the solvent and the catalyst for the reaction, simplifying the experimental setup.[22][23]
-
Recyclability: DES can often be recovered and reused for several reaction cycles with minimal loss of activity.[23]
Application Note: DES-Catalyzed Synthesis of N-Aryl Phthalimides
This protocol outlines the synthesis of N-aryl phthalimides using a choline chloride:urea DES as both the solvent and catalyst. This method avoids volatile organic compounds (VOCs) and provides a simple, efficient, and recyclable reaction medium.[22][23]
Workflow: Deep Eutectic Solvent (DES) Mediated Synthesis
Caption: Workflow for phthalimide synthesis using a recyclable Deep Eutectic Solvent.
Detailed Experimental Protocol: N-(4-methylphenyl)phthalimide
-
DES Preparation: In a flask, combine choline chloride (1 part) and urea (2 parts) by molar ratio. Heat the mixture at 80°C with stirring until a clear, homogeneous liquid is formed. This is your DES.[22][23]
-
Reaction Setup: To 2 g of the prepared ChCl:Urea DES, add phthalic anhydride (1.0 mmol, 148 mg) and p-toluidine (1.0 mmol, 107 mg).
-
Thermal Reaction: Stir the mixture at 80°C. The reaction time can vary from 30 minutes to a few hours depending on the substrate. Monitor completion by TLC.[23]
-
Product Isolation: After the reaction is complete, cool the mixture to room temperature and add 10 mL of water. The product will precipitate out of the aqueous DES solution.
-
Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry.
-
Catalyst Recycling: The aqueous filtrate containing the DES can be heated under reduced pressure to remove the water, allowing the DES to be recovered and reused for subsequent reactions.[23]
Conclusion
The methodologies presented in this guide—microwave irradiation, sonochemistry, and the use of deep eutectic solvents—represent powerful and practical implementations of green chemistry for the synthesis of phthalimide derivatives. They offer significant advantages over traditional approaches by drastically reducing reaction times, minimizing energy consumption, eliminating hazardous organic solvents, and simplifying product isolation. By adopting these protocols, researchers can not only improve laboratory efficiency and safety but also contribute to the development of more sustainable chemical manufacturing processes, a critical goal for the pharmaceutical and chemical industries.
References
-
Alizadeh, A., Farajpour, B., & Janiak, C. (2021). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. The Journal of Organic Chemistry, 86(1), 574–580. [Link]
-
Trivedi, G. S., et al. (2012). Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(10), 1199-1205. [Link]
-
Trivedi, G. S., et al. (2012). Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives. ResearchGate. [Link]
-
Bari, S. B., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Cureus. [Link]
-
Ho, W. (2002). Microwave Assisted Organic Synthesis. Columbia University. [Link]
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Trivedi, G. S., et al. (2012). Deep eutectic solvents and glycerol: a simple, environmentally benign and efficient catalyst/reaction media for synthesis of N-aryl phthalimide derivatives. Taylor & Francis Online. [Link]
-
Wahan, S. K., Bhargava, G., & Chawla, P. A. (2023). Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles. Current Organic Chemistry, 27(12), 1010-1019. [Link]
-
Wahan, S. K., Bhargava, G., & Chawla, P. A. (2023). Ultrasound-assisted Synthesis of Nitrogen and Oxygen Containing Heterocycles. Bentham Science. [Link]
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Postema, M. H. D., et al. (2025). Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. ACS Omega. [Link]
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Saini, R., & Dwivedi, J. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development. [Link]
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Sharma, V., & Sharma, R. (2024). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]
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Panda, M. (2016). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace. [Link]
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Khalil, A. M., et al. (2003). Microwave-assisted Synthesis of Phthalimides, Phthalazines and Quinazolines. Afro-Asian J. of Sciences. [Link]
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Alizadeh, A., et al. (2021). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. PubMed. [Link]
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Kumar, S., & Singh, V. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. [Link]
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Jamel, N. M. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research. [Link]
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Fraga-Dubreuil, J., et al. (2007). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry. [Link]
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Unknown. (2013). Ultrasound Irradiated High-Speed Classical Synthesis and Biological Studies of Various N-Substituted Phthaloyl Derivatives. IISTE.org. [Link]
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Unknown. (2016). Ultrasound assisted Heterocycles Synthesis. Archive for Organic Chemistry. [Link]
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Canete, A., et al. (2010). Conventional vs. Microwave- or Mechanically-Assisted Synthesis of Dihomooxacalix[7]arene Phthalimides: NMR, X-ray and Photophysical Analysis. Molecules. [Link]
-
Kumar, S., & Singh, V. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. [Link]
-
Singh, R., et al. (2019). Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Postema, M. H. D., et al. (2025). Greening of Monocyclic N- and O-Azole Synthesis through Sonochemistry. ACS Publications. [Link]
-
Islampour, M., et al. (2007). Conventional and microwave-assisted reaction of N-hydroxymethylphthalimide with arylamines: synthesis of N-(arylaminomethyl)-phthalimides. Journal of the Brazilian Chemical Society. [Link]
-
Roday, S. A., & Bhanage, B. M. (2012). Kinetics of ultrasound assisted N-(butyl)phthalimide synthesis under phase-transfer catalysis conditions. Morressier. [Link]
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Hajipour, A. R., Mallakpour, S. E., & Imanzadeh, G. (2001). Microwave-assisted rapid synthesis of phthalimide derivatives. NIScPR Online Periodical Repository. [Link]
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Unknown. (Date unknown). Phthalimides. Organic Chemistry Portal. [Link]
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Alizadeh, A., Farajpour, B., & Janiak, C. (2020). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Semantic Scholar. [Link]
-
Mohammadi, M., et al. (2022). The new phthalic acid-based deep eutectic solvent as a versatile catalyst for the synthesis of pyrimido[4,5-d]pyrimidines and pyrano[3,2-c]chromenes. Scientific Reports. [Link]
-
Al-Masoudi, W. A. (2016). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research. [Link]
-
Dekamin, M. G., et al. (2006). A green solventless protocol for Michael addition of phthalimide and saccharin to acrylic acid esters in the presence of zinc oxide as a heterogeneous and reusable catalyst. ResearchGate. [Link]
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Unknown. (Date unknown). Phthalimidation of phthalic anhydride by using amines. ResearchGate. [Link]
-
Unknown. (2024). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]
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Unknown. (Date unknown). Facile, efficient and green phthalimide synthesis in supercritical carbon dioxide. ResearchGate. [Link]
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Unknown. (Date unknown). Methodology for the synthesis of N-aryl phthalimide derivatives using ChCl/malonic acid. ResearchGate. [Link]
-
Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses. [Link]
-
Kumar, A., et al. (2025). Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones. The Journal of Organic Chemistry. [Link]
-
Unknown. (2020). Preparation of Phthalimide. BYJU'S. [Link]
-
Unknown. (2023). Gabriel synthesis: Easy mechanism, procedure, applications. Chemistry Notes. [Link]
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Application Note: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione as a Versatile Chemical Intermediate in Pharmaceutical Synthesis
Introduction & Mechanistic Rationale
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione (CAS 202479-02-5), frequently referred to as N-(3-hydroxycyclohexyl)phthalimide, is a highly valuable, bifunctional chemical intermediate[1]. Structurally, it represents the phthalimide-protected form of 3-aminocyclohexanol[2].
In modern drug discovery, 1,3-amino alcohol motifs—specifically 3-aminocyclohexanol derivatives—are privileged chiral building blocks. They serve as core structural scaffolds in a variety of potent therapeutics, including HIV protease inhibitors, μ-opioid receptor antagonists, analgesics, and novel antidepressants[3],[4]. The specific spatial arrangement (cis/trans stereochemistry) of the amino and hydroxyl groups on the rigid cyclohexane ring is critical for high-affinity binding to these biological targets[3].
The Causality of Protection: The strategic advantage of employing 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione lies in the robust protection of the primary amine. The bulky, electron-withdrawing phthalimide group prevents unwanted N-alkylation, N-oxidation, or competitive nucleophilic attacks during downstream modifications. This allows synthetic chemists to perform harsh or highly selective transformations on the secondary hydroxyl group—such as stereochemical inversion via the Mitsunobu reaction or etherification—before safely liberating the amine for final Active Pharmaceutical Ingredient (API) assembly.
Physicochemical Profiling
Understanding the physical parameters of this intermediate is essential for optimizing reaction solvents and purification strategies.
Table 1: Physicochemical Properties of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione [2]
| Property | Value | Synthetic Implication |
| CAS Number | 202479-02-5 | Unique identifier for regulatory tracking. |
| Molecular Formula | C14H15NO3 | Confirms mass for LC-MS validation (m/z 246.1 [M+H]+). |
| Molecular Weight | 245.27 g/mol | Used for stoichiometric calculations. |
| Hydrogen Bond Donors | 1 (Hydroxyl group) | Primary site for chemical functionalization. |
| Hydrogen Bond Acceptors | 3 (Carbonyls + Hydroxyl) | Influences solubility in polar aprotic solvents (e.g., DMF). |
| Topological Polar Surface Area | 49.3 Ų | Dictates retention factor (Rf) during silica gel chromatography. |
Synthetic Workflows & Mechanistic Pathways
The typical utilization of this intermediate follows a three-stage logic: (1) Amine protection (already achieved in the commercially available intermediate), (2) Hydroxyl functionalization, and (3) Amine deprotection.
Synthetic workflow of phthalimide-protected 3-aminocyclohexanol derivatives.
Experimental Protocols
As a Senior Application Scientist, it is critical to implement protocols that are not only effective but self-validating . The following methodologies detail the causality behind reagent selection and the physical indicators of success.
Protocol A: Stereoselective Mitsunobu Inversion
Converting a cis-isomer to a trans-isomer (or vice versa) is critical for structure-activity relationship (SAR) profiling. The Mitsunobu reaction is employed because it proceeds with complete Walden inversion via an SN2 mechanism.
Causality: Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) form a betaine intermediate that activates the hydroxyl oxygen, transforming it into an excellent leaving group. The bulky phthalimide group sterically directs the incoming nucleophile (e.g., p-nitrobenzoic acid) to attack exclusively from the opposite face[4].
Self-Validating System: The formation of triphenylphosphine oxide is a visual and chromatographic indicator of reaction progression. Post-hydrolysis, 1H-NMR coupling constants of the carbinol proton provide absolute validation of the inversion (e.g., shifting from an axial-equatorial to an axial-axial coupling pattern).
Step-by-Step Methodology:
-
Activation: Dissolve 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione (1.0 eq) and PPh3 (1.2 eq) in anhydrous THF under argon.
-
Nucleophile Addition: Add p-nitrobenzoic acid (1.2 eq) and cool the reaction vessel to 0 °C.
-
Coupling: Dropwise add DIAD (1.2 eq) over 15 minutes. Note: Maintaining 0 °C is crucial to control the exothermic betaine formation and prevent elimination side-reactions.
-
Propagation: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is consumed.
-
Purification: Concentrate in vacuo, resuspend in cold ether, and filter to remove the bulk of the precipitated triphenylphosphine oxide byproduct.
-
Hydrolysis: Treat the resulting ester intermediate with K2CO3 (2.0 eq) in MeOH for 2 hours at room temperature to cleave the ester, yielding the stereochemically inverted alcohol.
Mechanistic pathway of the Mitsunobu stereochemical inversion.
Protocol B: Non-Nucleophilic O-Alkylation (Etherification)
Causality: Alkylating the secondary alcohol requires a strong base to form the alkoxide. Sodium hydride (NaH) is selected because it is strictly non-nucleophilic. Using a nucleophilic base (like NaOH) would attack the imide carbonyls of the phthalimide group, causing premature ring-opening. DMF is used as the solvent because it stabilizes the alkoxide ion, accelerating the SN2 reaction with the alkyl halide.
Self-Validating System: The immediate evolution of H2 gas upon NaH addition serves as a physical confirmation of active alkoxide formation.
Step-by-Step Methodology:
-
Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF at 0 °C under an inert atmosphere.
-
Dropwise add a solution of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione (1.0 eq) in DMF. Stir for 30 minutes until H2 gas evolution completely ceases.
-
Add the desired alkyl halide (1.2 eq) dropwise. Stir at room temperature for 12 hours.
-
Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize unreacted NaH.
-
Extract with EtOAc, wash the organic layer extensively with brine (5x) to remove residual DMF, dry over Na2SO4, and concentrate.
Protocol C: Ing-Manske Deprotection to Yield API Scaffolds
Causality: The phthalimide group is highly stable to acidic and mildly basic conditions. Hydrazine hydrate is highly nucleophilic and specifically attacks the two carbonyl groups of the phthalimide, forming a stable 6-membered phthalhydrazide ring. This thermodynamically driven cyclization irreversibly releases the free primary amine[3].
Self-Validating System: The reaction is self-validating through the precipitation of phthalhydrazide as a dense white solid upon cooling.
Step-by-Step Methodology:
-
Dissolve the O-functionalized phthalimide intermediate in ethanol (0.2 M concentration).
-
Add hydrazine hydrate (3.0 eq) and heat the mixture to reflux (approx. 80 °C) for 3-4 hours.
-
Cool the reaction mixture to 0 °C to promote the complete precipitation of the phthalhydrazide byproduct.
-
Filter the white precipitate through a Celite pad and wash thoroughly with cold ethanol.
-
Concentrate the filtrate to yield the crude functionalized 3-aminocyclohexanol.
Quantitative Data Summary
Table 2: Comparative Reaction Conditions and Outcomes for Intermediate Modifications
| Reaction Workflow | Primary Reagents | Temp / Solvent | Expected Yield | Stereochemical Outcome |
| Mitsunobu Inversion | PPh3, DIAD, p-Nitrobenzoic acid | 0 °C to RT / THF | 75 - 85% | Complete Inversion |
| O-Alkylation | NaH, Alkyl Halide | 0 °C to RT / DMF | 80 - 90% | Retention of Configuration |
| Ing-Manske Deprotection | Hydrazine hydrate | 80 °C / Ethanol | > 90% | Retention of Configuration |
References
-
[2] Title: 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione | CID 4189709 Source: PubChem (National Center for Biotechnology Information) URL:[Link]
-
[1] Title: CAS 202479-02-5 | 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione Source: PubChem (National Center for Biotechnology Information) URL:[Link]
-
[4] Title: Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones Source: Molecules (MDPI) / PubMed Central (NIH) URL:[Link]
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Application Notes and Protocols: Mitsunobu Reaction Conditions for Hydroxycyclohexyl Phthalimides
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve the stereospecific inversion of secondary alcohols and facilitate the formation of carbon-nitrogen bonds under mild conditions.[1][2][3][4] For researchers in medicinal chemistry and drug development, this reaction is a powerful tool for the synthesis of complex nitrogen-containing molecules, such as the N-substituted hydroxycyclohexyl phthalimides. These motifs are prevalent in a wide array of biologically active compounds.
This comprehensive guide provides an in-depth exploration of the Mitsunobu reaction as it applies to the synthesis of hydroxycyclohexyl phthalimides. We will delve into the mechanistic intricacies, provide detailed experimental protocols, and offer field-proven insights to navigate the challenges associated with this transformation, particularly when dealing with sterically demanding substrates.
Core Principles and Mechanism
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile that possesses a pKa of approximately 13 or lower.[5] The reaction is driven by the formation of a highly stable triphenylphosphine oxide byproduct.[6] The key reagents are a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7]
The currently accepted mechanism proceeds through several key steps:
-
Betaine Formation: Triphenylphosphine, a strong nucleophile, attacks the electrophilic nitrogen of the azodicarboxylate (e.g., DEAD), forming a zwitterionic adduct known as a betaine.[7]
-
Proton Transfer: The betaine then deprotonates the acidic nucleophile, in this case, phthalimide, to form an ion pair.[7]
-
Oxyphosphonium Salt Formation: The alcohol's hydroxyl group attacks the positively charged phosphorus atom of the betaine, displacing the hydrazide and forming a key intermediate, the alkoxyphosphonium salt.[1][2] This step activates the hydroxyl group, converting it into an excellent leaving group.
-
SN2 Displacement: The phthalimide anion, a potent nucleophile, attacks the carbon atom bearing the oxyphosphonium group in a classic Sₙ2 fashion.[7] This results in the inversion of stereochemistry at that carbon center and the formation of the desired N-substituted phthalimide.[1][2]
-
Byproduct Formation: The reaction also generates triphenylphosphine oxide and a dialkyl hydrazodicarboxylate.
Mechanistic Diagram
Caption: Key steps in the Mitsunobu reaction mechanism.
Experimental Protocols
General Considerations and Reagent Handling
-
Anhydrous Conditions: The Mitsunobu reaction is highly sensitive to moisture. All glassware should be flame-dried or oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). Anhydrous solvents are crucial for optimal results.[8]
-
Reagent Purity: The purity of the reagents, particularly the azodicarboxylate, is critical. DEAD and DIAD are known to be hazardous and can decompose over time, especially when exposed to heat or light.[9][10] It is advisable to use freshly opened bottles or to purify the azodicarboxylate if necessary.
-
Order of Addition: The order of reagent addition can significantly impact the reaction outcome.[7][11] Generally, the alcohol, phthalimide, and triphenylphosphine are dissolved in the solvent first, and the azodicarboxylate is added dropwise at a reduced temperature.
Detailed Protocol for the Synthesis of trans-4-(Phthalimido)cyclohexyl Acetate
This protocol describes the Mitsunobu reaction between cis-4-hydroxycyclohexyl acetate and phthalimide. The cis configuration of the starting alcohol is expected to invert to the trans configuration in the product.
Materials:
-
cis-4-Hydroxycyclohexyl acetate (1 equivalent)
-
Phthalimide (1.2 equivalents)
-
Triphenylphosphine (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cis-4-hydroxycyclohexyl acetate (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 10 mL per mmol of the alcohol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DIAD (1.5 eq) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the Mitsunobu reaction.
Optimizing Reaction Conditions
The success of the Mitsunobu reaction with hydroxycyclohexyl phthalimides, especially with sterically hindered substrates, often hinges on the careful optimization of several parameters.
| Parameter | Recommended Conditions & Rationale |
| Phosphine | Triphenylphosphine (PPh₃): The most commonly used phosphine due to its commercial availability and general reliability. Tributylphosphine (PBu₃): Can sometimes be more effective for hindered alcohols, as it is a stronger nucleophile than PPh₃.[12] |
| Azodicarboxylate | DEAD (Diethyl azodicarboxylate): The classic reagent, but it is being replaced due to safety concerns.[10] DIAD (Diisopropyl azodicarboxylate): A safer and often more effective alternative to DEAD.[10][13] DCAD (Di-p-chlorobenzyl azodicarboxylate): A solid reagent that can simplify purification as its hydrazine byproduct is often insoluble in the reaction solvent.[14] |
| Solvent | Tetrahydrofuran (THF): The most common and generally effective solvent.[11] Dichloromethane (DCM): Also a suitable solvent.[11] Toluene: Can be used, especially for reactions requiring higher temperatures.[11] |
| Temperature | 0 °C to Room Temperature: Standard conditions for most Mitsunobu reactions.[7] Elevated Temperatures: For sterically hindered alcohols, refluxing in THF or toluene may be necessary to drive the reaction to completion.[3] |
| Stoichiometry | 1.2-1.5 equivalents of PPh₃ and Azodicarboxylate: A slight excess of these reagents is typically used to ensure complete consumption of the limiting alcohol.[11] 1.1-1.2 equivalents of Phthalimide: A small excess of the nucleophile is generally sufficient. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reagents (especially the azodicarboxylate). 2. Presence of water in the reaction. 3. Steric hindrance of the alcohol. | 1. Use fresh or purified reagents. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Increase the reaction temperature, use a more reactive phosphine (PBu₃), or consider a more potent azodicarboxylate. |
| Formation of Side Products | 1. The nucleophile is not acidic enough (pKa > 13). 2. The azodicarboxylate acts as the nucleophile.[7] | 1. Phthalimide (pKa ≈ 8.3) is sufficiently acidic. This is less of a concern with this specific nucleophile. 2. Ensure the slow addition of the azodicarboxylate at low temperatures. |
| Difficult Purification | 1. Co-elution of triphenylphosphine oxide and the desired product. | 1. Use polymer-supported triphenylphosphine, which can be filtered off.[15] 2. Employ alternative phosphines with basic handles that can be removed by an acidic wash.[15] 3. Utilize DCAD, as the hydrazine byproduct can often be precipitated and removed by filtration.[14] |
Conclusion
The Mitsunobu reaction is an indispensable method for the synthesis of N-substituted hydroxycyclohexyl phthalimides, offering high yields and predictable stereochemical outcomes. By understanding the underlying mechanism, adhering to rigorous experimental techniques, and systematically optimizing reaction conditions, researchers can effectively harness the power of this transformation. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and development.
References
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Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
- Mitsunobu, O. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(4), 75-88.
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
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-
J&K Scientific LLC. (2025, June 1). Mitsunobu Reaction. Retrieved from [Link]
- Camp, D., & Jenkins, I. D. (1989). The Mechanism of the Mitsunobu Reaction. III. The Use of Tributylphosphine. Australian Journal of Chemistry, 42(2), 225-230.
- Li, H., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3095-3098.
-
Khadse, S. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Lipshutz, B. H., et al. (2006). Simplification of the Mitsunobu Reaction.
-
ResearchGate. (n.d.). Optimization of Mitsunobu reaction conditions. Retrieved from [Link]
-
Chem-Safety. (2024, April 28). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of the simplification purification of Mitsunobu reaction. Retrieved from [Link]
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Application Note: Synthesis and Evaluation of Isoindoline-1,3-dione Scaffolds as Novel Anticonvulsant Agents
Introduction: The Quest for Safer and More Effective Anticonvulsants
Epilepsy is a chronic neurological disorder affecting approximately 1-2% of the global population, with a significant portion of patients (30-40%) suffering from seizures that are resistant to currently available antiepileptic drugs (AEDs)[1]. Moreover, existing therapies are often associated with significant side effects, including neurotoxicity and cognitive impairment, highlighting an urgent and unmet medical need for novel, safer, and more effective anticonvulsant agents[2][3].
In modern medicinal chemistry, "privileged scaffolds" are molecular frameworks capable of binding to multiple biological targets with high affinity. The isoindoline-1,3-dione (or phthalimide) core has emerged as one such scaffold, demonstrating a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer properties[4][5][6]. Its journey into anticonvulsant research was notably spurred by the molecular hybridization of thalidomide and ameltolide, which revealed a potent phenytoin-like profile[2][7]. The synthetic accessibility and favorable physicochemical properties of the isoindoline scaffold make it an exceptionally attractive starting point for the development of new central nervous system (CNS) agents[5][6].
This application note provides a comprehensive guide for the synthesis, characterization, and preclinical evaluation of novel anticonvulsant agents based on the isoindoline-1,3-dione scaffold. We will delve into the mechanistic rationale, provide detailed experimental protocols, and discuss structure-activity relationships (SAR) to guide future drug design efforts.
Mechanistic Rationale and Design Strategy
The efficacy of many established AEDs, such as phenytoin and carbamazepine, relies on their ability to modulate voltage-gated ion channels, thereby stabilizing neuronal membranes and preventing the rapid, synchronized firing that characterizes a seizure[8]. The design of isoindoline-based anticonvulsants is largely predicated on mimicking the key pharmacophoric features of these established drugs.
Primary Target: Voltage-Gated Sodium Channels (Nav)
The leading hypothesis for the anticonvulsant activity of many isoindoline-1,3-dione derivatives is the blockade of voltage-gated sodium channels[9][10][11]. Molecular modeling and docking studies suggest that these compounds can fit into the inner pore of the Nav channel, with the rigid phthalimide core acting as a central scaffold.
-
Key Interactions: The carbonyl oxygens of the imide group are crucial, often forming hydrogen bonds with key amino acid residues within the channel's domains, such as Thr-87 or Ser-84 in the II-S6 segment of Nav1.2[2][9][10].
-
Hydrophobic Moiety: An attached aryl ring (the N-substituent) typically provides essential hydrophobic interactions with other domains of the channel, anchoring the molecule in place and blocking sodium ion permeation[12][13].
The general pharmacophore model for these channel blockers includes a hydrophobic aromatic region, a hydrogen bond donor/acceptor site (the imide), and an electron-donor group, all of which are fulfilled by the N-aryl-isoindoline-1,3-dione structure[14].
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Application Note: Strategic Solvent Selection for the Reflux Synthesis of Phthalimide Derivatives
Abstract
The synthesis of phthalimide and its N-substituted derivatives is a cornerstone of medicinal and materials chemistry, pivotal in the development of new therapeutic agents and functional polymers. Reflux synthesis, a common and robust method for these transformations, is critically dependent on the judicious selection of the reaction solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of solvent selection for the two primary reflux-based synthetic routes: the direct condensation of phthalic anhydride with amines and the N-alkylation of phthalimide (the Gabriel Synthesis). We delve into the causal relationships between solvent properties—such as polarity, boiling point, and protic/aprotic nature—and their impact on reaction kinetics, equilibrium, and overall success. This guide presents a logical framework for solvent choice, supported by comparative data, detailed experimental protocols, and a visual decision-making workflow to empower chemists to optimize their synthetic strategies.
The Decisive Role of the Solvent in Phthalimide Synthesis
The successful synthesis of a target phthalimide derivative hinges on creating an environment where reactants are sufficiently soluble and reactive, and the reaction equilibrium favors product formation. The solvent is not merely an inert medium but an active participant that dictates the energetic landscape of the reaction. The two most prevalent reflux methods for synthesizing N-substituted phthalimides are:
-
Direct Dehydrative Condensation: The reaction of phthalic anhydride (or phthalic acid) with a primary amine. This is an equilibrium reaction where the removal of the water byproduct is essential to drive the reaction to completion.[1][2]
-
N-Alkylation of Phthalimide (Gabriel Synthesis): The reaction of an alkyl halide with a phthalimide salt, typically potassium phthalimide. This is a bimolecular nucleophilic substitution (SN2) reaction.[3][4][5]
The choice of solvent is fundamentally different for these two routes because they operate under distinct mechanistic principles. A solvent that is ideal for the SN2 mechanism of the Gabriel synthesis may be entirely unsuitable for the dehydrative condensation, and vice versa.
Fundamental Principles of Solvent Selection
To make an informed choice, one must consider three core solvent properties:
-
Boiling Point: For reflux synthesis, the solvent's boiling point determines the reaction temperature. The temperature must be high enough to overcome the activation energy of the reaction but not so high as to cause degradation of reactants or products. High-boiling point solvents are often required for the condensation of phthalic anhydride with less reactive amines.[1]
-
Polarity (Dielectric Constant): Polarity governs the ability of a solvent to dissolve reactants and stabilize charged intermediates or transition states.
-
Polar Solvents (Dielectric Constant > 5): Are essential for dissolving polar reactants and ionic species, such as the potassium phthalimide salt in the Gabriel synthesis.[6]
-
Non-polar Solvents (Dielectric Constant < 5): Are less effective at dissolving salts but can be ideal for reactions where water needs to be separated, such as in azeotropic distillation.[6]
-
-
Protic vs. Aprotic Nature: This is arguably the most critical differentiator for phthalimide synthesis.
-
Polar Protic Solvents: Possess acidic protons, typically in O-H or N-H bonds (e.g., water, ethanol, acetic acid). They are excellent at solvating both cations and anions through hydrogen bonding.[7]
-
Polar Aprotic Solvents: Lack acidic protons but have significant dipole moments (e.g., DMF, DMSO, acetone).[8] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive, which is a crucial advantage for SN2 reactions.[7]
-
Solvent Systems for Key Synthetic Routes
Route A: Direct Condensation (Phthalic Anhydride + Amine)
The primary challenge in this synthesis is the removal of water to shift the reaction equilibrium towards the imide product. Two main strategies are employed.
This elegant method uses a non-polar solvent that forms an azeotrope with water.[9] Toluene is the most common and safer alternative to the historically used benzene.[10]
-
Mechanism of Action: The reaction is heated to reflux in toluene. The toluene-water azeotrope boils at a temperature lower than toluene itself (84 °C vs 110 °C).[11] This vapor condenses in a Dean-Stark apparatus. Since water is denser than toluene, it collects in the trap while the toluene overflows and returns to the reaction flask, continuously removing water and driving the reaction to completion.[9]
-
Why it Works: Toluene is sufficiently non-polar to be immiscible with water, allowing for separation in the trap. Its boiling point is high enough to facilitate the reaction for most primary amines.
-
Best For: Synthesizing N-alkyl and N-aryl phthalimides where the starting amine and anhydride are soluble in hot toluene.
High-boiling solvents can be used to simply "boil off" the water, or in some cases, act as a catalyst.
-
Glacial Acetic Acid: This is a highly effective medium for the condensation of phthalic anhydride with amino acids and other primary amines.[1]
-
Mechanism of Action: Acetic acid serves a dual purpose. It is a polar solvent that effectively dissolves the reactants.[12] More importantly, it acts as a proton source (catalyst), activating the carbonyl groups of the anhydride towards nucleophilic attack by the amine.[13][14] Its high boiling point (118 °C) provides the thermal energy needed for the dehydration step.
-
Why it Works: The acidic nature of the solvent catalyzes the reaction, while its high boiling point ensures the necessary reaction temperature. The product often precipitates upon cooling, simplifying isolation.[1]
-
Best For: Reactions with less reactive amines or when synthesizing N-phthaloyl amino acids.
Route B: N-Alkylation - The Gabriel Synthesis
This SN2 reaction requires a solvent that enhances the nucleophilicity of the phthalimide anion.[15][16]
-
Polar Aprotic Solvents (DMF, DMSO): N,N-Dimethylformamide (DMF) is the solvent of choice for the alkylation step of the Gabriel synthesis.[5][17] Dimethyl sulfoxide (DMSO) is a similar alternative with a higher boiling point.[18]
-
Mechanism of Action: In the Gabriel synthesis, a base like potassium hydroxide or potassium carbonate is used to deprotonate phthalimide, forming the potassium phthalimide salt.[3][4] A polar aprotic solvent like DMF strongly solvates the potassium cation (K⁺) but only weakly solvates the large phthalimide anion. This leaves the nitrogen nucleophile unencumbered by a solvent shell and highly reactive towards the alkyl halide, dramatically accelerating the rate of the SN2 reaction.[7]
-
Why it Works: The combination of excellent dissolving power for the ionic salt and the ability to "free" the nucleophile makes polar aprotic solvents uniquely suited for this transformation.[18][19]
-
Best For: The synthesis of primary amines from primary and secondary alkyl halides. It avoids the over-alkylation common when using ammonia.[3][5]
Data Summary & Protocols
Table 1: Comparative Properties of Common Solvents for Phthalimide Synthesis
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) | Type | Primary Application & Rationale |
| Toluene | C₇H₈ | 111 | 2.4 | Non-polar | Condensation: Forms azeotrope with water for removal via Dean-Stark trap.[9][10] |
| Glacial Acetic Acid | CH₃COOH | 118 | 6.2 | Polar Protic | Condensation: Acts as both a catalyst and a high-boiling solvent.[1][13] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | Polar Aprotic | Gabriel Synthesis: Dissolves phthalimide salts and accelerates SN2 by solvating cations, leaving the anion nucleophile reactive.[5][17][18] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | Polar Aprotic | Gabriel Synthesis: Similar to DMF but with a higher boiling point for less reactive halides.[8][18] |
| Acetone | C₃H₆O | 56 | 21 | Polar Aprotic | Gabriel Synthesis: A lower-boiling option for highly reactive alkyl halides.[20][21] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide via Direct Condensation
This protocol utilizes azeotropic distillation with toluene.
-
Apparatus Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried.
-
Reagent Addition: To the flask, add phthalic anhydride (14.8 g, 0.1 mol), benzylamine (10.7 g, 0.1 mol), and toluene (100 mL).
-
Reflux and Water Removal: Heat the mixture to a steady reflux using a heating mantle. Toluene and water will co-distill and collect in the Dean-Stark trap.
-
Reaction Monitoring: Continue the reflux until water no longer collects in the trap (approximately 1.8 mL of water should be collected). This typically takes 2-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The product may crystallize out. If not, reduce the solvent volume by rotary evaporation.
-
Isolation: Filter the solid product and wash the crystals with a small amount of cold hexanes to remove any residual toluene.
-
Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure N-benzylphthalimide as white crystals.
Protocol 2: Synthesis of N-Benzylphthalimide via Gabriel Synthesis
This protocol uses DMF to facilitate the SN2 reaction.
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Salt Formation: To the flask, add phthalimide (14.7 g, 0.1 mol), anhydrous potassium carbonate (15.2 g, 0.11 mol), and N,N-Dimethylformamide (DMF) (100 mL).
-
Reagent Addition: Stir the suspension at room temperature for 15 minutes, then add benzyl bromide (17.1 g, 0.1 mol) dropwise.
-
Reflux: Heat the reaction mixture to 80-90 °C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 250 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Filter the solid precipitate and wash thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude solid and recrystallize from ethanol to yield pure N-benzylphthalimide.
Visualization of the Selection Process
A logical workflow can guide the optimal solvent choice based on the synthetic strategy.
Caption: Decision workflow for solvent selection in phthalimide synthesis.
Conclusion
The selection of a solvent for the reflux synthesis of phthalimide derivatives is a strategic decision that directly controls the reaction's outcome. For direct condensation reactions, the choice is dictated by the need for efficient water removal, leading to the use of non-polar azeotropic solvents like toluene or catalytic, high-boiling solvents such as glacial acetic acid. Conversely, for the Gabriel synthesis, the priority is to maximize the nucleophilicity of the phthalimide anion, making polar aprotic solvents like DMF the unequivocal choice. By understanding the underlying chemical principles and applying the systematic approach outlined in this guide, researchers can significantly enhance the efficiency, yield, and purity of their phthalimide syntheses, accelerating the pace of discovery in drug development and materials science.
References
-
University of York. (n.d.). Dean-Stark - Chemistry Teaching Labs. Retrieved from University of York website. [Link]
-
The Organic Chemistry Tutor. (2016). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. YouTube. [Link]
-
Alizadeh, A., & Zare, A. (2014). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 4(59), 31086-31103. [Link]
-
BYJU'S. (2019). What is Gabriel Phthalimide Synthesis Reaction?. Retrieved from BYJU'S website. [Link]
-
Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from Organic Chemistry Portal website. [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity. International Journal of ChemTech Research, 6(1), 434-442. [Link]
-
Ashenhurst, J. (2018). The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from Organic Chemistry Portal website. [Link]
-
JoVE. (2025). Preparation of 1° Amines: Gabriel Synthesis. Retrieved from JoVE website. [Link]
-
Chemcess. (2025). Phthalimide: Properties, Reactions, Production And Uses. Retrieved from Chemcess website. [Link]
-
Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from Wikipedia website. [Link]
-
Chemicals Learning. (n.d.). Determination Moisture by Dean Stark Method. Retrieved from Chemicals Learning website. [Link]
-
JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. Retrieved from JoVE website. [Link]
-
eGyanKosh. (n.d.). Experiment 5 Determination of Moisture in Food Products by Dean and Stark Method. Retrieved from eGyanKosh website. [Link]
-
Li, J., et al. (2024). Green and Efficient Syntheses of a Series of Imine-Connected Covalent Organic Frameworks in Acetic Acid Solution. ACS Sustainable Chemistry & Engineering. [Link]
-
Wang, Y., et al. (2025). Gentle and rapid synthesis of imine-linked covalent organic frameworks in acetic acid-based deep eutectic solvents. Green Chemistry. [Link]
- U.S. Patent No. 6,037,476. (2000). Process for making cyclic imides.
-
Organic Chemistry Portal. (n.d.). Phthalimide synthesis. Retrieved from Organic Chemistry Portal website. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
-
Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from Wikipedia website. [Link]
-
Hassanzadeh, F., et al. (2007). Synthesis and characterization of some phthalimide derivatives and evaluation of their anxiolytic activity. Research in Pharmaceutical Sciences, 2(1), 35-41. [Link]
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crystallization techniques for N-(3-hydroxycyclohexyl)phthalimide
Application Note: Advanced Crystallization Techniques for N-(3-hydroxycyclohexyl)phthalimide
Target Audience: Structural Biologists, Medicinal Chemists, and Process Development Scientists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The isolation of high-quality crystals of N-(3-hydroxycyclohexyl)phthalimide presents a unique supramolecular challenge. This molecule features a highly rigid, planar, and hydrophobic phthalimide "head" coupled with a flexible, hydrophilic 3-hydroxycyclohexyl "tail." Successful crystallization requires balancing these opposing physicochemical properties while navigating the conformational dynamics of the cyclohexane ring.
Supramolecular Drivers in Crystallization:
-
π−π Stacking: The phthalimide moieties strongly prefer to form centrosymmetric pairs in the solid state, driven by π−π interactions (typically with an interplanar distance of ~3.2–3.5 Å) and weak C-H···O contacts[1].
-
Hydrogen Bonding: The secondary hydroxyl group on the cyclohexane ring acts as a strong hydrogen bond donor. In the crystal lattice, this hydroxyl group will inevitably seek a hydrogen bond acceptor, most likely the highly polarized carbonyl oxygen of an adjacent phthalimide group[1].
-
Stereochemical Purity: The cyclohexane ring contains two stereocenters, meaning the compound exists as cis and trans diastereomers. Critical Insight: Attempting to crystallize a diastereomeric mixture often results in "oiling out" (liquid-liquid phase separation) rather than crystallization, as the lattice cannot uniformly accommodate the differing spatial requirements of the axial vs. equatorial hydroxyl groups. Diastereomeric purity (>95%) must be verified prior to crystallization.
Solvent System Selection & Quantitative Data
Selecting the correct solvent system requires balancing the solubility of the hydrophobic phthalimide core and the protic hydroxyl group[2]. Highly volatile solvents (like pure dichloromethane) often lead to rapid, uncontrolled precipitation, yielding amorphous powders[3]. Instead, binary solvent systems utilizing a "good solvent" and an "antisolvent" provide the thermodynamic control necessary for pristine crystal lattice formation.
Table 1: Evaluated Solvent Systems for N-(3-hydroxycyclohexyl)phthalimide Crystallization
| Good Solvent | Antisolvent | Ratio (v/v) | Dielectric Constant ( ϵ ) | Expected Outcome & Crystal Quality | Mechanistic Rationale |
| Ethyl Acetate | Hexane | 1:3 | 6.0 | Excellent (Prisms) | EtOAc solvates both moieties well; hexane slowly forces hydrophobic collapse and π -stacking. |
| Dichloromethane | Pentane | 1:4 | 8.9 | Good (Needles) | Ideal for vapor diffusion[3]. Rapid diffusion can cause twinning; requires strict temperature control. |
| Acetone | Water | 1:1 | 20.7 | Poor (Oiling Out) | Water outcompetes the intermolecular H-bonding of the hydroxyl group, disrupting lattice formation. |
| Methanol | Toluene | 1:2 | 32.7 | Moderate (Plates) | Methanol acts as a protic disruptor. Toluene provides π -system stabilization, but yield is lower. |
Experimental Workflows & Decision Matrix
The choice of crystallization technique depends entirely on the required scale and the end-goal (e.g., bulk purification vs. single-crystal X-ray diffraction).
Decision matrix for N-(3-hydroxycyclohexyl)phthalimide crystallization workflows.
Detailed Experimental Protocols
Protocol A: Vapor Diffusion (For Single-Crystal X-Ray Diffraction)
Vapor diffusion is the premier method for generating diffraction-quality single crystals when only milligrams of the compound are available[3]. This system relies on the slow, isothermal transfer of a volatile antisolvent into a solution of the compound, creating a highly controlled state of supersaturation.
Materials:
-
Inner vial (1-dram, borosilicate glass)
-
Outer vial (20 mL scintillation vial with a PTFE-lined cap)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Antisolvent: Hexane, anhydrous
Step-by-Step Procedure:
-
Dissolution: Weigh 5.0 mg of diastereopure N-(3-hydroxycyclohexyl)phthalimide into the 1-dram inner vial. Add DCM dropwise (approx. 0.3–0.5 mL) until the solid is just dissolved.
-
Filtration (Critical Step): Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE syringe filter back into a clean 1-dram vial. Causality: Dust particles or undissolved micro-crystals act as heterogeneous nucleation sites, which promote the rapid growth of many low-quality microcrystals rather than one large single crystal.
-
Chamber Assembly: Place the uncapped 1-dram vial inside the 20 mL outer vial.
-
Antisolvent Addition: Carefully pipette 3.0 mL of hexane into the outer vial, ensuring no hexane splashes into the inner vial.
-
Sealing and Incubation: Cap the outer vial tightly with the PTFE-lined cap. Wrap the cap junction with Parafilm to prevent solvent escape. Place the chamber in a vibration-free environment at a constant 20 °C.
-
Harvesting: Crystals typically form within 3 to 7 days. Harvest the crystals directly into a drop of paratone oil to prevent lattice degradation upon solvent evaporation.
Protocol B: Controlled Cooling (For Bulk Purification)
When the goal is to upgrade the purity of a multi-gram batch, controlled cooling from a hot binary solvent system is preferred.
Step-by-Step Procedure:
-
Suspension: Suspend 10.0 g of the crude compound in 40 mL of Ethyl Acetate in a 250 mL round-bottom flask equipped with a reflux condenser.
-
Heating: Heat the suspension to 70 °C using a temperature-controlled oil bath. Stir at 300 rpm.
-
Titration of Good Solvent: If the compound has not fully dissolved at 70 °C, add absolute ethanol in 2 mL increments until complete dissolution is achieved.
-
Supersaturation Generation: Once a clear solution is obtained, remove the flask from the heat source.
-
Controlled Cooling: Program a chiller or use a controlled cooling bath to lower the temperature at a rate of exactly -5 °C per hour down to 4 °C. Causality: A slow, linear cooling ramp prevents "crashing out" (amorphous precipitation) and allows the molecules sufficient time to orient their hydrogen bonds and π -stacks into the lowest-energy crystalline lattice.
-
Isolation: Filter the resulting crystalline slurry through a sintered glass funnel under vacuum. Wash the filter cake with 10 mL of ice-cold hexane to remove residual mother liquor, and dry under high vacuum for 12 hours.
Troubleshooting: The "Oiling Out" Phenomenon
If the compound forms a milky emulsion or a viscous oil at the bottom of the flask instead of crystallizing, the system has undergone Liquid-Liquid Phase Separation (LLPS).
-
Cause: The compound is highly soluble in the solvent, but the solvent system's polarity is poorly matched to the compound's melting point, causing it to separate as a supercooled liquid melt. This is exacerbated by the flexible cyclohexyl ring.
-
Solution: Re-dissolve the oil by heating. Add 10-15% more of the good solvent (e.g., EtOAc) to lower the supersaturation level, then introduce a seed crystal at a temperature just below the solubility boundary. Seeding bypasses the high activation energy required for primary nucleation, forcing the system directly into the crystalline phase.
References
-
Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States Source: National Center for Biotechnology Information (PMC) URL:[Link]
-
Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K Source: ResearchGate URL:[Link]
-
Guide for Crystallization Source: University of Fribourg (unifr.ch) URL:[Link]
Sources
functionalization of the hydroxyl group in isoindoline-1,3-dione derivatives
An Application and Protocol Guide to the Functionalization of the Hydroxyl Group in Isoindoline-1,3-dione Derivatives
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical functionalization of the hydroxyl group on N-hydroxyphthalimide (NHPI) and its derivatives. The strategic modification of this hydroxyl group unlocks a diverse range of chemical entities with significant applications in organocatalysis, radical chemistry, and medicinal chemistry.
Introduction: The Versatile N-OH Moiety of Isoindoline-1,3-diones
N-hydroxyphthalimide (NHPI), the parent compound of the isoindoline-1,3-dione derivatives discussed herein, is an inexpensive and stable organocatalyst.[1][2] Its utility stems from the reactivity of the N-hydroxy group, which can be readily functionalized to generate a vast library of valuable chemical intermediates and reagents. The parent compound, NHPI, is a potent catalyst for free-radical aerobic oxidation reactions.[3][4] This catalytic activity is mediated by the phthalimide-N-oxyl (PINO) radical, which is generated in situ and is highly effective at activating C-H bonds through hydrogen atom transfer (HAT).[1][2][5]
Beyond its intrinsic catalytic activity, the hydroxyl group of NHPI serves as a synthetic handle for introducing a wide array of functional groups. This guide focuses on two primary classes of transformations: Esterification and Etherification . These modifications transform the NHPI scaffold into tailored reagents for advanced synthetic applications, including the generation of alkyl radicals for cross-coupling reactions and the synthesis of novel hydroxylamine derivatives for drug discovery.
Core Functionalization Strategies and Mechanisms
The functionalization of the NHPI hydroxyl group primarily leverages its nucleophilic character, allowing for the formation of O-esters and O-ethers. The choice of reaction dictates the subsequent utility of the molecule.
-
Esterification : This process yields N-acyloxyphthalimides, which have gained prominence as "Redox-Active Esters" (RAEs). These bench-stable compounds serve as precursors to alkyl radicals via single-electron transfer (SET) and decarboxylation, enabling a host of modern cross-coupling reactions that forge new carbon-carbon and carbon-heteroatom bonds.[6][7][8]
-
Etherification : The formation of an ether linkage produces N-alkoxyphthalimides. These derivatives are crucial intermediates for the synthesis of O-alkyl hydroxylamines, a class of compounds with significant interest in medicinal chemistry as bioisosteres for amines and for their use in chemoselective ligation reactions (oxime formation).[9][10]
Below is a diagram illustrating the primary pathways for functionalizing the NHPI hydroxyl group.
Caption: Key functionalization pathways of the N-OH group.
Application Notes & Protocols
This section provides detailed protocols for the most common and impactful functionalization reactions of the NHPI hydroxyl group. The causality behind experimental choices is explained to ensure robust and reproducible outcomes.
Esterification: Synthesis of Redox-Active Esters via DCC Coupling
The formation of an ester linkage is commonly achieved by condensation of NHPI with a carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[11][12] This method is broadly applicable and generates the desired redox-active ester, which can be used in subsequent radical-based transformations.[13][14]
Causality of Experimental Choices:
-
DCC: DCC is a powerful dehydrating agent that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydroxyl group of NHPI.
-
Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent hydrolysis of the DCC and the activated intermediate.
-
Temperature: The reaction is typically started at 0 °C to control the exothermic reaction between the carboxylic acid and DCC, then allowed to warm to room temperature to ensure complete reaction.
-
Workup: The primary byproduct, N,N'-dicyclohexylurea (DCU), is insoluble in DCM and can be easily removed by filtration, simplifying purification.
Protocol 3.1: General Procedure for Esterification
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the desired carboxylic acid (1.0 eq.), N-hydroxyphthalimide (1.1 eq.), and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Reaction Initiation: Cool the resulting solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) in anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup and Purification:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filter cake with a small amount of cold DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by recrystallization or flash column chromatography on silica gel to yield the pure N-acyloxyphthalimide.
-
Caption: Synthesis and application of a redox-active ester.
Etherification: O-Alkylation via Mitsunobu and Williamson Synthesis
The synthesis of N-alkoxyphthalimides is a gateway to O-substituted hydroxylamines. Two primary methods dominate this transformation: the Mitsunobu reaction for coupling with alcohols and the Williamson ether synthesis for coupling with alkyl halides.
A. Mitsunobu Reaction
The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including ethers, with clean inversion of stereochemistry at the alcohol carbon.[15] It is particularly effective for coupling NHPI with a wide range of alcohols under mild conditions.[9][16]
Causality of Experimental Choices:
-
Reagents: The reaction relies on a redox pair: a phosphine (typically triphenylphosphine, PPh₃) as the reductant and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) as the oxidant.
-
Mechanism: PPh₃ and DEAD combine to form a phosphonium intermediate. This intermediate deprotonates the acidic NHPI, which then activates the alcohol as a good leaving group (an oxyphosphonium salt). The resulting phthalimide anion acts as the nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion.[15]
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent as it effectively dissolves all reactants and intermediates.
-
Temperature: The reaction is initiated at 0 °C to control the initial, often exothermic, formation of the betaine intermediate, preventing side reactions.
Caption: Simplified workflow of the Mitsunobu reaction.
Protocol 3.2.A: General Procedure for Mitsunobu Reaction
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve N-hydroxyphthalimide (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (approx. 0.2 M).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq.) dropwise to the stirred solution. A color change (e.g., to yellow/orange) and/or the formation of a precipitate may be observed.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting alcohol.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can often be purified directly by flash column chromatography on silica gel. The triphenylphosphine oxide and reduced azodicarboxylate byproducts are typically separated during this step.
-
B. Williamson Ether Synthesis
This classic Sₙ2 reaction provides a straightforward route to N-alkoxyphthalimides from alkyl halides.[17] The method involves deprotonating NHPI with a suitable base to form the phthalimide-N-oxide anion, which then acts as a nucleophile to displace a halide from a primary or methyl alkyl halide.[18][19]
Causality of Experimental Choices:
-
Substrate: This reaction works best with methyl and primary alkyl halides. Secondary halides may give a mixture of substitution and elimination products, while tertiary halides will almost exclusively yield elimination products.[20]
-
Base: A non-nucleophilic base such as sodium hydride (NaH) or a carbonate base like potassium carbonate (K₂CO₃) is used to deprotonate the NHPI without competing in the subsequent substitution reaction.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal as it dissolves the ionic intermediate and promotes the Sₙ2 mechanism.[19]
Protocol 3.2.B: General Procedure for Williamson Ether Synthesis
-
Reagent Preparation: To a round-bottom flask, add N-hydroxyphthalimide (1.0 eq.) and a suitable anhydrous solvent (e.g., DMF).
-
Deprotonation: Add a base such as potassium carbonate (1.5 eq.) or sodium hydride (1.1 eq., added portion-wise at 0 °C with caution). Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the anion.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1 eq.) to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture (typically 50-80 °C) and stir for 2-12 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of NHPI.
-
Workup and Purification:
-
Cool the reaction to room temperature and pour it into cold water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by recrystallization or flash column chromatography.
-
Data Summary
The following table summarizes the key characteristics of the discussed functionalization protocols.
| Feature | Esterification (DCC Coupling) | Etherification (Mitsunobu) | Etherification (Williamson) |
| Co-Substrate | Carboxylic Acid | Primary/Secondary Alcohol | Methyl/Primary Alkyl Halide |
| Key Reagents | DCC, DMAP (cat.) | PPh₃, DEAD/DIAD | K₂CO₃, NaH, or other base |
| Stereochemistry | Retention at acid center | Inversion at alcohol center | Inversion at halide center |
| Key Advantages | Broad substrate scope, simple workup to remove DCU. | Mild conditions, high functional group tolerance, works with sensitive alcohols. | Uses common reagents, cost-effective for simple alkyl groups. |
| Key Limitations | Stoichiometric byproduct (DCU), potential for side reactions with sensitive acids. | Stoichiometric byproducts (Ph₃P=O, reduced DEAD) can complicate purification. | Limited to unhindered alkyl halides; risk of elimination with secondary/tertiary halides. |
| Primary Use | Synthesis of Redox-Active Esters for radical chemistry.[7][8] | Synthesis of N-alkoxyphthalimides from alcohols.[9][10] | Synthesis of N-alkoxyphthalimides from alkyl halides.[17][18] |
References
-
Functionalization of Cyclodextrins with N-Hydroxyphthalimide Moiety: A New Class of Supramolecular Pro-Oxidant Organocatalysts. National Center for Biotechnology Information. [Link]
-
A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. Journal of Organic Chemistry. [Link]
-
Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. [Link]
-
Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. ResearchGate. [Link]
-
N-Hydroxyphthalimide. Wikipedia. [Link]
-
Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies. [Link]
-
Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society. [Link]
-
Impurity Annihilation: Chromatography-Free Parallel Mitsunobu Reactions. Organic Letters. [Link]
-
A New Supported Reagent for the Parallel Synthesis of O-Alkyl Hydroxylamines. Synfacts. [Link]
-
Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
N-Hydroxyphthalimide-Mediated Electrochemical Iodination of Methylarenes and Comparison to Electron-Transfer-Initiated C–H Functionalization. Journal of the American Chemical Society. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Recent advances in electrochemical utilization of NHPI esters. Organic & Biomolecular Chemistry. [Link]
-
Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Chemical Reviews. [Link]
-
THE POTENTIAL OF N-HYDROXYPHTHALIMIDE FOR THE LARGE-SCALE CH-OXIDATIONS. European Science. [Link]
- Method for preparing N-hydroxyphthalimide.
-
N-Hydroxyphthalimide – Knowledge and References. Taylor & Francis. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Organic Chemistry Portal. [Link]
-
Williamson Ether Synthesis reaction. BYJU'S. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
N-Hydroxyphthalimide/TiO2 Catalyzed Addition of Ethers, Alkylarenes and Aldehydes to Azodicarboxylates under Visible Light. PubMed. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Williamson Synthesis. Organic Chemistry Portal. [Link]
-
C-H Oxidation with NHPI Catalyst. Chem-Station. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Welcome to the technical support guide for the synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their synthetic protocols and achieve higher yields and purity. The synthesis, typically achieved through the condensation of phthalic anhydride and 3-aminocyclohexanol, is a robust reaction that can be finely tuned with a clear understanding of its underlying principles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction yield is critically low. What are the most common causes and how can I fix them?
A1: Low yield is the most frequent issue and typically stems from one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
-
Incomplete Reaction: The formation of the imide ring from the phthalamic acid intermediate requires the removal of a water molecule. This dehydration step is often the rate-limiting step and requires sufficient thermal energy. If the reaction temperature is too low or the duration is too short, the reaction will stall at the intermediate stage.
-
Solution: Ensure the reaction is heated to an appropriate temperature, typically refluxing in a solvent like glacial acetic acid or toluene.[1] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][3] If using a non-acidic solvent like toluene, employing a Dean-Stark apparatus to azeotropically remove water can significantly drive the reaction to completion.
-
-
Side Reactions: The primary competing reaction is the formation of the stable phthalamic acid intermediate, which fails to cyclize. This intermediate is highly water-soluble and will be lost during an aqueous workup, leading to a deceptively low yield of the desired product.
-
Solution: Using glacial acetic acid as the solvent can catalyze the final dehydration step, promoting the formation of the imide ring.[1] Additionally, ensure your starting 3-aminocyclohexanol is of high purity, as impurities can interfere with the reaction.
-
-
Purification Losses: The product has moderate solubility in various organic solvents. Using an excessive volume of solvent during recrystallization can lead to significant loss of product in the mother liquor.
-
Solution: Perform small-scale solubility tests to identify the optimal recrystallization solvent and volume. The product is often purified by recrystallization from ethanol or a mixture of ethanol and hexane.[3] Pouring the cooled reaction mixture into cold water is an effective method to precipitate the crude product before recrystallization, removing highly soluble impurities like DMF or acetic acid.[2]
-
Table 1: Troubleshooting Common Issues
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete cyclization of the phthalamic acid intermediate. | Increase reaction temperature and/or time. Use glacial acetic acid as a solvent/catalyst.[1] Use a Dean-Stark trap with toluene to remove water. |
| Loss of product during aqueous workup. | Ensure the reaction goes to completion before workup. The intermediate is water-soluble, while the product is not. | |
| Reaction Stalls (TLC shows unreacted starting material) | Insufficient temperature or reaction time. | Increase reflux temperature or prolong the reaction time. Monitor every 1-2 hours via TLC. |
| Hydrolysis of phthalic anhydride. | Use fresh, anhydrous phthalic anhydride and a dry solvent. Phthalic acid reacts less efficiently.[4] | |
| Product is a sticky oil, not a solid | Presence of unreacted starting materials or solvent residue. | Ensure complete removal of high-boiling solvents (e.g., DMF, acetic acid) under high vacuum. Purify via column chromatography if recrystallization fails.[5] |
| Reaction mixture turns very dark | Minor charring or decomposition at high temperatures. | This is common in high-temperature condensations and often does not significantly impact yield if the product can be purified. If severe, consider lowering the temperature and extending the reaction time. |
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis, offering insights into the rationale behind procedural choices.
Q1: What is the reaction mechanism for the synthesis of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione?
A1: The reaction proceeds via a two-step mechanism. First, the primary amine of 3-aminocyclohexanol acts as a nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the anhydride ring to form a N-(3-hydroxycyclohexyl)phthalamic acid intermediate. In the second step, upon heating, an intramolecular condensation occurs where the carboxylic acid and the amide functional groups react, eliminating a molecule of water to form the stable five-membered imide ring.[6][7]
Q2: Which solvent is best for this synthesis?
A2: The choice of solvent is critical for maximizing yield. Several options are viable, each with distinct advantages.
-
Glacial Acetic Acid: Highly recommended. It serves as both a solvent and an acid catalyst for the final dehydration step, effectively promoting the cyclization to the imide.[1]
-
Toluene: An excellent choice, especially when used with a Dean-Stark apparatus. It allows for the azeotropic removal of water, which drives the equilibrium towards the product according to Le Châtelier's principle.
-
N,N-Dimethylformamide (DMF): A high-boiling polar aprotic solvent that can effectively dissolve the reactants.[2][8] However, it does not catalyze the reaction, and its high boiling point can make it difficult to remove.
-
Solvent-Free: The reaction can be performed by directly heating a mixture of the two reactants, often leading to a high yield.[9] This method is simple but can sometimes make temperature control more challenging.
Q3: What is the optimal temperature and reaction time?
A3: This synthesis is thermally driven. A temperature range of 110-140°C is generally effective.[1] If using acetic acid or toluene, refluxing for 2-4 hours is typically sufficient. For solvent-free conditions, heating at approximately 130-150°C may be required. The most reliable method to determine completion is to monitor the disappearance of the starting materials by TLC.
Q4: How does the purity of the starting materials affect the reaction?
A4: Starting material purity is paramount. Phthalic anhydride is susceptible to hydrolysis by atmospheric moisture, which converts it to phthalic acid.[4] While phthalic acid can also react, it generally requires harsher conditions and may lead to lower yields.[10] Therefore, using a fresh, dry container of phthalic anhydride is crucial. The purity of 3-aminocyclohexanol is also important to prevent side reactions and ensure a clean product profile.
Q5: What is the most effective method for purifying the final product?
A5: For most applications, recrystallization is the most effective and scalable method. After precipitating the crude product by pouring the reaction mixture into water, it can be collected by filtration.[2] Suitable solvents for recrystallization include ethanol, ethanol/water mixtures, or cyclohexane.[3] If recrystallization fails to remove a persistent impurity, flash column chromatography on silica gel is a reliable alternative.[5]
Experimental Workflows & Diagrams
Visual aids can clarify complex procedures. The following diagrams illustrate the key workflows in this synthesis.
Diagram 1: General Synthesis Workflow
This diagram outlines the standard procedure from reactants to the purified product.
Caption: A typical experimental workflow for the synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
This decision tree helps diagnose the root cause of poor reaction outcomes.
Caption: A decision tree for troubleshooting low product yield.
References
-
Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]
-
Wikipedia. (2023). Phthalic anhydride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Gabriel Synthesis. Retrieved from [Link]
-
Syguda, A., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4334. Retrieved from [Link]
-
Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. Records of Natural Products, 12(2), 172-180. Retrieved from [Link]
-
Ingale, Y.N., & Ugale, R.B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutical Drug Analysis, 6(11), 604-609. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
Tan, A., et al. (2014). Convenient synthesis of new polysubstituted isoindole-1,3-dione analogues. Turkish Journal of Chemistry, 38, 629-637. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Phthalimide. Coll. Vol. 1, p.457 (1941); Vol. 2, p.75 (1922). Retrieved from [Link]
-
Chemistry Steps. (2020). The Gabriel Synthesis. Retrieved from [Link]
-
Keglevich, G., et al. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. International Journal of Molecular Sciences, 25(10), 5523. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Valdes, H., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 151-160. Retrieved from [Link]
-
Semwal, R., et al. (2022). Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. ACS Omega, 7(25), 21543–21565. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Zhang, Z., et al. (2023). The reaction of phthalic anhydride and amines yielding transient amides and phthalimides. Rapid Communications in Mass Spectrometry, 37(19), e9589. Retrieved from [Link]
-
Neff, R. K., & Bräse, S. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2194–2230. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. RSC Advances, 9(4), 2110-2113. Retrieved from [Link]
- Google Patents. (2014). WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds.
-
Siddiqui, S., & Ahmed, F. (1985). Reaction of Phthalic Anhydride with 2-Aminoethanol Hydrochloride. Pakistan Journal of Scientific & Industrial Research, 28(4), 252-254. Retrieved from [Link]
-
Fraga-Dubreuil, J., et al. (2007). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Green Chemistry, 9, 1067-1072. Retrieved from [Link]
-
Kumar, S., & Kumar, R. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 1-19. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Dehydration Side Reactions in Hydroxycyclohexyl Phthalimides
Introduction
Welcome to the technical support center for the synthesis and handling of hydroxycyclohexyl phthalimides. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable compounds. Dehydration of the cyclohexanol moiety is a common and often undesired side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you understand the underlying causes of this side reaction and implement effective strategies to prevent it. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of dehydration in hydroxycyclohexyl phthalimides?
A1: Dehydration in hydroxycyclohexyl phthalimides is the elimination of a water molecule from the hydroxycyclohexyl ring to form a cyclohexenyl phthalimide. This is typically an acid-catalyzed or, in some cases, a base-catalyzed process. The driving force is the formation of a stable alkene. The reaction generally proceeds through an E1 or E2 elimination mechanism, depending on the reaction conditions and the stereochemistry of the substrate.
-
Acid-Catalyzed Dehydration: Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent loss of water generates a carbocation intermediate (E1 pathway), which then loses a proton from an adjacent carbon to form a double bond.[1] For secondary alcohols like hydroxycyclohexyl phthalimides, the E1 mechanism is common, especially at higher temperatures.
-
Base-Catalyzed Dehydration: While less common for simple alcohols, if the hydroxyl group is converted into a better leaving group (e.g., a tosylate or mesylate), a strong base can induce an E2 elimination. This mechanism requires a specific anti-periplanar geometry between the leaving group and a proton on an adjacent carbon.
Q2: I'm observing dehydration during the Mitsunobu reaction to synthesize my hydroxycyclohexyl phthalimide. Why is this happening and how can I prevent it?
A2: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including phthalimides, with inversion of stereochemistry.[2][3] However, dehydration is a known side reaction, particularly with secondary alcohols like hydroxycyclohexyl derivatives.[4][5]
Mechanism of Dehydration in Mitsunobu Reaction:
The reaction involves the activation of the hydroxyl group by triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) to form an oxyphosphonium salt, which is an excellent leaving group.[3] If the nucleophile (phthalimide anion) is sterically hindered or not sufficiently nucleophilic, an elimination reaction can compete with the desired SN2 substitution. The betaine intermediate formed from the phosphine and azodicarboxylate can act as a base to abstract a proton, leading to the formation of the undesired alkene.
Prevention Strategies:
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of the elimination side reaction.
-
Choice of Azodicarboxylate: Diisopropylazodicarboxylate (DIAD) is sometimes less prone to side reactions than diethylazodicarboxylate (DEAD).
-
Solvent Choice: Aprotic, non-polar solvents can sometimes favor the SN2 pathway over elimination.
-
Order of Addition: Adding the alcohol to a pre-formed mixture of triphenylphosphine, phthalimide, and the azodicarboxylate can sometimes minimize side reactions.
Q3: Can the stereochemistry of my hydroxycyclohexyl phthalimide influence its susceptibility to dehydration?
A3: Absolutely. The stereochemical relationship between the hydroxyl group and adjacent protons on the cyclohexane ring plays a critical role, especially in E2-type eliminations. For an E2 reaction to occur, the leaving group and a proton on an adjacent carbon must be in an anti-periplanar (or anti-diaxial in a chair conformation) arrangement.[1][6][7][8][9]
-
Axial vs. Equatorial Hydroxyl Group: A molecule with an axial hydroxyl group (which will be converted to a good leaving group) will undergo E2 elimination much more readily if there is an adjacent axial proton. An equatorial hydroxyl group will require a ring flip to an often less stable chair conformation to achieve the necessary anti-diaxial arrangement, thus slowing down the E2 reaction rate.[1]
-
Cis vs. Trans Isomers: The relative stereochemistry of the phthalimide group and the hydroxyl group can influence the stability of the chair conformations and the availability of anti-periplanar protons. For example, in a cis-1,2-hydroxycyclohexyl phthalimide, if both groups are equatorial in the most stable conformation, a ring flip would be required for an E2 elimination. In a trans isomer, one group may be axial and the other equatorial, potentially providing a pre-organized conformation for elimination.
Q4: What are the best practices for purifying hydroxycyclohexyl phthalimides to avoid dehydration?
A4: Purification methods that involve acidic conditions or high temperatures can promote dehydration.
-
Chromatography: Use neutral silica gel for column chromatography. If the compound is sensitive, consider deactivating the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, alumina (neutral or basic) can be used.
-
Recrystallization: Choose a solvent system that allows for crystallization at or below room temperature if possible. Avoid high-boiling point solvents that require prolonged heating.
-
Distillation: Avoid distillation if possible, as the required high temperatures are a major risk factor for dehydration. If distillation is necessary, use a high-vacuum setup to lower the boiling point.
-
Aqueous Workup: During extractions, avoid washing with strongly acidic or basic solutions. Use dilute solutions of sodium bicarbonate to neutralize any acid and brine to remove water.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of alkene byproduct during synthesis (e.g., Mitsunobu reaction). | 1. Reaction temperature is too high. 2. Steric hindrance around the hydroxyl group. 3. Phthalimide anion is not a strong enough nucleophile in the reaction system. | 1. Lower the reaction temperature to 0 °C or -20 °C. 2. Use a less sterically hindered phosphine or azodicarboxylate if possible. 3. Consider an alternative synthetic route, such as the Gabriel synthesis with a protected hydroxycyclohexyl halide.[10][11][12][13] |
| Dehydration occurs during purification by silica gel chromatography. | 1. Silica gel is acidic and is catalyzing the elimination. | 1. Neutralize the silica gel by running a solvent system containing 0.1-1% triethylamine through the column before loading your sample. 2. Use a different stationary phase like neutral or basic alumina. |
| Product degrades upon storage, with the appearance of an alkene impurity. | 1. Trace amounts of acid are present in the final product. 2. The compound is inherently unstable. | 1. Ensure the final product is free of any acidic residue by washing with a dilute bicarbonate solution during workup and thorough drying. 2. Store the compound in a cool, dark place, preferably under an inert atmosphere. |
| Dehydration is observed when attempting to perform a subsequent reaction on the molecule. | 1. The reaction conditions of the subsequent step are too acidic or basic. 2. The reaction is run at an elevated temperature. | 1. Protect the hydroxyl group before proceeding with the next synthetic step. 2. Attempt the reaction at a lower temperature. |
Experimental Protocols
Protocol 1: Protecting the Hydroxyl Group as a Silyl Ether
This protocol describes a general procedure for protecting the hydroxyl group of a hydroxycyclohexyl phthalimide using tert-butyldimethylsilyl chloride (TBSCl), which is robust under many reaction conditions but can be removed with a fluoride source.
Materials:
-
Hydroxycyclohexyl phthalimide
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the hydroxycyclohexyl phthalimide (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DCM or THF in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBSCl (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting silyl ether by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of a TBDMS-Protected Hydroxycyclohexyl Phthalimide
This protocol describes the removal of the TBDMS protecting group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected hydroxycyclohexyl phthalimide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the TBDMS-protected hydroxycyclohexyl phthalimide (1 equivalent) in anhydrous THF in a clean, dry flask.
-
Add the TBAF solution (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by column chromatography or recrystallization as needed.
Visualizations
Dehydration Mechanisms
Caption: Acid-Catalyzed (E1) Dehydration Mechanism.
Caption: Base-Catalyzed (E2) Dehydration Workflow.
Troubleshooting Logic
Caption: Troubleshooting Dehydration.
References
-
BYJU'S. (n.d.). Preparation of Phthalimide. Retrieved from [Link]
-
Chemistry Steps. (2022, July 19). Stereospecificity of E2 Elimination Reactions. Retrieved from [Link]
-
Clark, J. (n.d.). Protecting groups in organic synthesis + H2O. Retrieved from [Link]
- Khan, M. N. (1989). Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs. Journal of Pharmaceutical and Biomedical Analysis, 7(6), 685-691.
- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Synthesis, 2004(02), 208-212.
-
LibreTexts. (2020, October 18). 8.7: Stereochemistry of the E2 Reaction. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022, October 4). 4.14: Stereochemistry in Elimination. Chemistry LibreTexts. Retrieved from [Link]
-
Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis. Retrieved from [Link]
-
MDPI. (2020, November 23). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). phthalimide. Retrieved from [Link]
-
Patsnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]
-
Pearson. (2024, July 7). The Gabriel synthesis is most frequently done with 1° alkyl halid.... Retrieved from [Link]
-
Quora. (2017, December 21). What is the mechanism of anthranilic acid synthesis from phthalimide?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Mechanisms of Acid-Catalyzed Hydrolysis of N-(4-Substituted Arylthio) Phthalimides. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Acetic Acid-Catalyzed Formation of N-Phenylphthalimide from Phthalanilic Acid: A Computational Study of the Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
SpringerLink. (n.d.). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Retrieved from [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Mitsunobu reaction. Retrieved from [Link]
-
Wolfram Demonstrations Project. (2022, December 7). Stereochemistry of E2 Elimination Reactions. Retrieved from [Link]
-
YouTube. (2023, June 28). Regiochemistry and Stereochemistry of E2 Elimination. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
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- 6. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Overcoming Solubility Issues of Isoindoline Derivatives in Aqueous Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide expert insights and practical solutions for one of the most common hurdles in preclinical research: the poor aqueous solubility of isoindoline derivatives. In drug discovery, promising compounds are frequently lipophilic, a characteristic that enhances binding to target proteins but complicates their evaluation in the aqueous environment of biological assays.[1] This guide provides a series of troubleshooting steps and detailed protocols to help you generate reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is my isoindoline-based compound showing poor solubility in my aqueous assay buffer?
Isoindoline scaffolds are common in modern medicinal chemistry, but their derivatives are often characterized by high lipophilicity (a tendency to dissolve in fats or lipids rather than water) and crystalline structures that require significant energy to dissolve.[1][2] This poor aqueous solubility is a primary challenge, as many new chemical entities in development pipelines are poorly soluble.[3][4] The very features that make a compound a potent binder to a hydrophobic pocket in a target protein also make it resistant to dissolving in water-based media.[1]
Q2: What are the direct consequences of poor compound solubility in my experiments?
Ignoring solubility issues can lead to severe artifacts and misleading results. Low solubility can cause underestimated biological activity, reduced hit rates in high-throughput screening (HTS), poor data reproducibility, and inaccurate structure-activity relationships (SAR).[5][6] If the compound precipitates in the assay well, the actual concentration in solution is unknown and significantly lower than intended, compromising the integrity of your dose-response curves.[7]
Q3: I dissolved my compound in 100% DMSO, but it precipitates immediately when I add it to my cell culture media. What is happening?
This is a very common phenomenon known as kinetic precipitation . While your isoindoline derivative is soluble in a pure organic solvent like DMSO, its solubility is drastically lower in the final aqueous assay buffer.[7] When the concentrated DMSO stock is diluted into the medium, the solvent environment rapidly shifts from organic to aqueous. The compound is forced into an environment where it is no longer soluble, causing it to crash out of solution.[7][8] This underscores the importance of considering the compound's kinetic solubility —its ability to remain in a supersaturated state over the time course of an experiment.[9][10]
Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter?
-
Thermodynamic Solubility is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid material. It is a fixed physical property.[11] Achieving this equilibrium can take a long time (e.g., 24 hours) and is crucial for formulation development.[11]
-
Kinetic Solubility is determined by adding a concentrated stock solution (usually in DMSO) to an aqueous buffer and measuring the concentration at which precipitation first occurs. This often results in a supersaturated solution that is temporarily stable.[9][10]
For most in vitro assays, you are primarily concerned with kinetic solubility. The goal is to prepare a solution that remains free of precipitate for the duration of your experiment.[5]
Troubleshooting Guide: From Problem to Protocol
This section provides detailed, practical solutions to address solubility challenges. Each strategy is presented with its underlying mechanism, a step-by-step protocol, and key considerations.
Strategy 1: Co-Solvent Optimization
Co-solvents are water-miscible organic solvents that increase the solubility of nonpolar drugs by reducing the overall polarity of the aqueous medium.[12] This is often the first and simplest approach to try.
Q&A: Co-Solvents
-
How do co-solvents like DMSO or ethanol work? They work by disrupting the hydrogen-bonding network of water, creating a less polar "micro-environment" that is more favorable for hydrophobic molecules like isoindoline derivatives.[12] This allows for higher concentrations of the compound to remain dissolved.
-
What is the maximum concentration of a co-solvent I can use in my cell-based assay? This is highly dependent on the cell line. For most robust cell lines, a final DMSO concentration of 0.5% (v/v) is a widely accepted upper limit, while more sensitive primary cells may require concentrations below 0.1%.[7] It is critical to run a vehicle control (media with the same final co-solvent concentration) to ensure the solvent itself is not causing cytotoxicity or other off-target effects.[7]
-
My compound still precipitates even with a co-solvent. What should I do? This indicates that the required concentration of your compound exceeds its solubility limit even in the co-solvent mixture. You can try performing an intermediate dilution step in a buffer with a higher co-solvent percentage before the final dilution, or move to a more advanced strategy like pH modification or the use of cyclodextrins.[7]
Data Presentation: Recommended Co-solvent Limits
| Co-Solvent | Typical Max. Concentration (Cell-Based Assays) | Notes |
| DMSO | 0.1% - 0.5% | Most common; can induce cell differentiation or stress at higher concentrations.[7] |
| Ethanol | 0.1% - 1.0% | Can be cytotoxic; volatility can be an issue.[12] |
| PEG 400 | < 2.0% | Generally low toxicity; can be viscous.[13] |
| Propylene Glycol | < 2.0% | Often used in parenteral formulations.[13] |
Experimental Protocol: Preparing Stocks with Co-solvents
-
Preparation: Allow the vial of solid isoindoline derivative to equilibrate to room temperature before opening to prevent moisture condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or another suitable co-solvent) to the vial to create a high-concentration primary stock solution (e.g., 10-50 mM).
-
Ensure Complete Dissolution: Vortex the vial vigorously for at least 60 seconds. If necessary, use a brief sonication step (5-10 minutes) in a water bath to break up any aggregates.[7] Visually inspect the solution against a light source to ensure no solid particles remain.
-
Intermediate Dilution (Crucial Step): Do not add the concentrated stock directly to your final assay medium. First, create an intermediate dilution series in your assay buffer. This gradual reduction in solvent concentration helps prevent kinetic precipitation.
-
Final Dilution: Add small volumes of the intermediate dilutions to your assay wells to reach the final desired concentrations. Ensure the final co-solvent concentration remains below the tolerated limit for your assay system.
-
Vehicle Control: Prepare a vehicle control by performing the exact same dilution steps using only the co-solvent (e.g., 100% DMSO) without the compound.
Visualization: Co-Solvent Mechanism
Caption: Workflow showing how a co-solvent reduces medium polarity to dissolve a hydrophobic compound.
Strategy 2: pH Modification
For isoindoline derivatives containing ionizable functional groups (e.g., amines or carboxylic acids), adjusting the pH of the buffer can dramatically increase solubility.[8][14]
Q&A: pH Adjustment
-
How does pH adjustment increase solubility? By changing the pH, you can protonate a basic group (e.g., an amine, creating a positively charged ammonium salt) or deprotonate an acidic group (e.g., a carboxylic acid, creating a negatively charged carboxylate).[14] This charged, ionized form of the molecule is significantly more soluble in water than the neutral form. For basic isoindoline derivatives, lowering the pH will increase solubility.[15]
-
How do I know if this strategy is right for my compound? This method is only applicable to ionizable compounds. You must know the approximate pKa of your compound's functional groups. Many computational tools can predict pKa. The general rule is to adjust the pH to be at least 2 units away from the pKa to ensure >99% ionization.
-
What are the risks of using pH modification? Using a non-physiological pH can stress or kill cells and may alter the activity of enzymes or proteins in your assay.[8] Furthermore, if the pH-adjusted solution is added to a strongly buffered physiological medium, the pH will neutralize, potentially causing the compound to precipitate. This method is often best for cell-free biochemical assays where buffer pH can be controlled.[8][16]
Data Presentation: pH Adjustment Guidelines
| Ionizable Group | pKa Range (Approx.) | pH for Solubilization | Example |
| Aliphatic Amine (Base) | 9 - 11 | pH < 7 | Protonated (R-NH3+) |
| Aromatic Amine (Base) | 4 - 5 | pH < 2 | Protonated (Ar-NH3+) |
| Carboxylic Acid (Acid) | 4 - 5 | pH > 7 | Deprotonated (R-COO-) |
Experimental Protocol: pH-Dependent Solubility Testing
-
Determine pKa: Use software or literature data to estimate the pKa of your isoindoline derivative.
-
Prepare Buffers: Create a series of buffers across a range of pH values (e.g., from pH 2 to pH 10).
-
Solubility Test: Add an excess amount of your solid compound to a small volume of each buffer.
-
Equilibrate: Agitate the samples for a set period (e.g., 2-24 hours) to allow them to reach equilibrium.
-
Separate and Quantify: Centrifuge the samples to pellet the undissolved solid. Carefully remove the supernatant, filter it (using a 0.22 µm filter), and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Select Optimal pH: Identify the pH that provides the required solubility for your assay while being as close to physiological pH (7.4) as possible.
-
Assay Implementation: If feasible, run your entire assay using the optimized buffer pH. Always confirm that the assay components (e.g., enzymes, detection reagents) are stable and active at this pH.
Visualization: pH-Induced Solubilization
Caption: Ionization of a basic isoindoline derivative at low pH increases its aqueous solubility.
Strategy 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) central cavity. They can encapsulate poorly soluble "guest" molecules, like isoindoline derivatives, forming water-soluble inclusion complexes.[17][18][19]
Q&A: Cyclodextrins
-
How exactly do cyclodextrins work? The hydrophobic isoindoline derivative partitions into the nonpolar interior of the CD torus, while the CD's polar exterior interacts favorably with water.[19][20] This host-guest complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[20]
-
Which type of cyclodextrin should I use? The most commonly used CDs in pharmaceuticals are derivatives of β-cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often a top choice due to its high aqueous solubility and low toxicity compared to the parent β-cyclodextrin.[20] The choice depends on the size and shape of your guest molecule.
-
Can cyclodextrins interfere with my assay? Yes. Because CDs can sequester hydrophobic molecules, they may interfere with compound-protein binding if the binding affinity is weak. They can also extract cholesterol from cell membranes at high concentrations, which can be a source of cytotoxicity. It is essential to run controls with the CD alone to test for assay interference and cellular toxicity.
Data Presentation: Comparison of Common Cyclodextrins
| Cyclodextrin Type | Cavity Size (Å) | Water Solubility (g/100mL) | Key Features |
| α-Cyclodextrin (α-CD) | 4.7 - 5.3 | 14.5 | Smallest cavity, suitable for small molecules. |
| β-Cyclodextrin (β-CD) | 6.0 - 6.5 | 1.85 | Most studied; low solubility can be limiting.[19] |
| γ-Cyclodextrin (γ-CD) | 7.5 - 8.3 | 23.2 | Larger cavity for bulkier molecules. |
| HP-β-CD | 6.0 - 6.5 | > 60 | High solubility, low toxicity; widely used.[20] |
| SBE-β-CD (Captisol®) | 6.0 - 6.5 | > 70 | High solubility, anionic; excellent safety profile. |
Experimental Protocol: Solubilization with HP-β-CD
-
Prepare CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer.
-
Add Compound: Add the solid isoindoline derivative directly to the HP-β-CD solution. The amount to add should be determined by preliminary experiments to find the desired concentration.
-
Promote Complexation: Vigorously mix the solution. This can be done by stirring or shaking at room temperature or with gentle heating (e.g., 37-40°C) for several hours or overnight to facilitate the formation of the inclusion complex.
-
Remove Excess Solid: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.
-
Isolate and Sterilize: Carefully collect the clear supernatant. This solution contains the drug-CD complex. For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Quantify Concentration: Accurately determine the concentration of your compound in the final solution using an analytical method like HPLC-UV or LC-MS. This is your final, highly soluble stock solution.
-
Assay and Controls: Use this stock for serial dilutions in your assay. Remember to include a vehicle control containing the same final concentration of HP-β-CD to account for any effects of the excipient itself.
Visualization: Cyclodextrin Inclusion Complex
Caption: A hydrophobic isoindoline derivative is encapsulated within a cyclodextrin's cavity.
References
- Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
- National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
- MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Taylor & Francis Online. (2011, August 3). Oral formulation strategies to improve solubility of poorly water-soluble drugs.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- International Journal of Pharmaceutical Research and Applications. (2022, January 1). Solubility Enhancement of Drugs.
- Ascendia Pharma. (2025, October 6). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques.
- PubMed. (2025, March 15). Cyclodextrin-based delivery systems for chemical and genetic drugs: Current status and future.
- Roquette. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?
- Simulations Plus. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
- National Center for Biotechnology Information. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC.
- Benchchem. (n.d.). The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide.
- ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
- National Center for Biotechnology Information. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery.
- Benchchem. (n.d.). improving (-)-Anomalin solubility for in vitro assays.
- Skemman. (2015, July 20). Water-soluble nitroxide biradicals for dynamic nuclear polarization.
- National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC.
- MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug.
- Scirp.org. (n.d.). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays.
- PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
- Catalent. (2023, April 21). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
- National Center for Biotechnology Information. (2026, February 1). High Potential Isoindoline‐Based Nitroxides Posolytes for Aqueous Organic Redox Flow Batteries. PMC.
- ResearchGate. (2026, February 14). (PDF) High Potential Isoindoline‐Based Nitroxides Posolytes for Aqueous Organic Redox Flow Batteries.
- ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
- ACS Publications. (2025, April 8). Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility | Journal of Medicinal Chemistry.
- Wiley Online Library. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
- Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
- Pharma Excipients. (2021, October 11). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.
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- 20. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Amine-Anhydride Condensation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the kinetics, yields, and molecular weights of amine-anhydride condensations. Whether you are synthesizing small-molecule imides or high-performance polyimides, the challenge lies in the dual nature of this reaction: a rapid nucleophilic acyl substitution ( SN2Ac ) to form an amic acid, followed by a kinetically sluggish, thermodynamically demanding cyclodehydration to form the final imide[1].
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions. Our goal is to accelerate your reaction times without compromising product integrity, ensuring every protocol you run acts as a self-validating system.
Part 1: Mechanistic Overview & Bottlenecks
To optimize reaction time, we must first understand the causality of the delay. The reaction proceeds via a zwitterionic tetrahedral intermediate. The formation of the amide bond (amic acid) is highly dependent on the nucleophilicity of the amine and the electrophilicity of the anhydride, typically running efficiently at room temperature in polar aprotic solvents[1].
The primary kinetic bottleneck is the second step: imidization . This step requires either high thermal energy (e.g., 250–300 °C) or chemical dehydrating agents to drive the expulsion of water[1][2]. If the generated water is not effectively removed from the system, it triggers a reverse hydrolytic scission, destroying the amide linkage and drastically reducing the apparent reaction rate and polymer molecular weight[3].
Mechanistic pathway of amine-anhydride condensation and competing hydrolysis.
Part 2: Troubleshooting & Optimization FAQs
Q1: My amic acid formation is taking over 24 hours. How can I accelerate this initial step? A1: The initial step is a reversible SN2Ac reaction[1]. If it is slow, the issue is usually solvent polarity or monomer concentration.
-
Causality: Polar aprotic solvents like NMP, DMAc, or DMF stabilize the zwitterionic tetrahedral intermediate formed during the nucleophilic attack. If you use less polar solvents (like THF or toluene), the transition state energy is higher, slowing the reaction. Furthermore, if the solvent is not basic enough to facilitate proton transfer from the amine to the carboxylate, the equilibrium shifts backward[3].
-
Solution: Switch to anhydrous NMP or DMAc at a high monomer concentration (15–20 wt%). Ensure your amine is not sterically hindered or electronically deactivated.
Q2: I am using thermal imidization, but my reaction time is excessively long, and my polymer is degrading. What is happening? A2: You are experiencing acid-catalyzed hydrolysis of the amide bonds due to trapped water[3].
-
Causality: As imidization proceeds, water is generated as a byproduct. At high temperatures, this water attacks the ortho-carboxylic acid/amide linkage, leading to chain scission (evident by a drop in intrinsic viscosity)[3][4]. The reaction isn't just "slow"; it is actively moving backward.
-
Solution: Implement a Dean-Stark trap with a co-solvent like toluene to azeotropically remove water as it forms.
Q3: How do I optimize chemical imidization to reduce reaction time from days to hours? A3: Employ a synergistic dehydrating agent and base catalyst system, typically Acetic Anhydride ( Ac2O ) and a catalyst like DMAP or Sodium Acetate (NaOAc)[2][5].
-
Causality: Ac2O acts as a chemical water scavenger, forming acetic acid and driving the equilibrium forward. The base catalyst facilitates the proton transfer from the tetrahedral intermediate, avoiding a high-energy N-protonated species during cyclization[5]. DMAP, while a strong nucleophile, primarily acts via basicity in this specific cyclization step to stabilize the zwitterionic intermediate[5][6].
-
Solution: Use a 3:3:1 molar ratio of Ac2O : Base : Amic Acid. This reduces imidization time to 2–4 hours at 100–145 °C[2].
Troubleshooting workflow for optimizing amine-anhydride reaction times.
Part 3: Quantitative Data on Reaction Optimization
The table below synthesizes the expected kinetic outcomes based on your choice of solvent, temperature, and catalytic system.
| Reaction Condition / Catalyst | Solvent | Temp (°C) | Avg. Reaction Time | Mechanistic Outcome & Causality |
| Uncatalyzed Thermal | NMP | 250 - 300 | 10 - 24 h | High risk of hydrolytic chain scission if water is trapped in the matrix[1][3]. |
| Azeotropic Distillation | NMP / Toluene | 160 - 180 | 6 - 8 h | Continuous water removal shifts equilibrium forward; moderate kinetics[3]. |
Chemical (
Ac2O
| DMAc | 145 | 2 - 4 h | Ac2O scavenges water; NaOAc facilitates rapid proton transfer[2]. |
| Chemical (
Ac2O
| DMF / DMAc | 80 - 100 | 0.5 - 1 h | DMAP stabilizes the zwitterionic intermediate via basicity, drastically cutting time[5][6]. |
| Thiol-Michael / Maleimide | Various | 25 | < 5 min | Highly electron-deficient functional groups bypass traditional SN2Ac bottlenecks entirely[7]. |
Part 4: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, do not rely blindly on reaction timers. Use the following self-validating protocols designed to confirm mechanistic milestones.
Protocol A: Accelerated Chemical Imidization (Recommended for Speed)
This method utilizes chemical dehydration to bypass the high activation energy of thermal cyclization.
-
Amic Acid Formation: Dissolve the diamine in anhydrous DMAc under a nitrogen atmosphere (15 wt% concentration). Add the dianhydride portion-wise to prevent exothermic spiking. Stir at 25 °C for 12 hours.
-
Chemical Dehydration: To the viscous poly(amic acid) solution, add Acetic Anhydride ( Ac2O ) and a base catalyst (NaOAc or DMAP) in a molar ratio of 3:3:1 relative to the amic acid repeat units[2][6].
-
Cyclodehydration: Heat the mixture to 100–145 °C. The reaction will be complete within 2 to 4 hours[2].
-
Precipitation: Pour the solution into a large excess of vigorously stirred methanol or water to precipitate the imide. Filter and dry under a vacuum at 80 °C overnight.
-
Self-Validation Checkpoint (FTIR): The reaction is complete when the broad -OH stretch (approx. 3200 cm⁻¹) completely disappears, and sharp imide carbonyl symmetric/asymmetric stretches emerge at 1775 cm⁻¹ and 1718 cm⁻¹, alongside the C-N-C stretch at 1370 cm⁻¹[6][8].
Protocol B: High-Molecular-Weight Thermal Imidization via Azeotropic Distillation
This method is ideal when chemical reagents might contaminate sensitive electronic or biological downstream applications.
-
Amic Acid Formation: Proceed as in Protocol A, Step 1, using NMP as the solvent.
-
Azeotropic Setup: Equip the reaction flask with a Dean-Stark trap filled with toluene, and a reflux condenser. Add 15% v/v toluene directly to the reaction flask.
-
Thermal Cyclization: Heat the system to 160–180 °C. The toluene will co-distill with the generated water. As the vapor condenses, water will phase-separate and collect at the bottom of the trap.
-
Completion: Maintain reflux until water ceases to collect in the trap (typically 6–8 hours). Distill off the residual toluene and precipitate the product.
-
Self-Validation Checkpoint (Viscometry): Monitor the intrinsic viscosity[ η ] of the solution. A steady increase in [ η ] over time validates that chain extension is occurring in preference to hydrolytic cyclization/scission[3][4]. If viscosity drops, water removal is insufficient.
Sources
- 1. Chemical and Physical Properties of Polyimides: Biomedical and Engineering Applications | IntechOpen [intechopen.com]
- 2. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separating Cis and Trans Isomers of 3-Hydroxycyclohexyl Isoindoline
This technical support guide is designed for researchers, medicinal chemists, and process development scientists who are working with 3-hydroxycyclohexyl isoindoline and need to separate its cis and trans diastereomers. This document provides a comprehensive collection of frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to facilitate the successful isolation and characterization of these isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the cis and trans isomers of 3-hydroxycyclohexyl isoindoline?
A1: The most effective methods for separating the diastereomeric mixture of cis- and trans-3-hydroxycyclohexyl isoindoline are:
-
Flash Column Chromatography: This is the most common and often the first method to try. It separates the isomers based on their differential polarity and interaction with a stationary phase, typically silica gel.[1][2]
-
Fractional Crystallization: This technique can be highly effective if the two isomers exhibit different solubilities in a specific solvent system. This can be applied to the free base or to a salt derivative (e.g., hydrochloride salt).
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or when high purity is required, preparative HPLC using a normal-phase or a suitable chiral stationary phase can be employed.
Q2: How can I determine which isomer is cis and which is trans after separation?
A2: The most definitive method for assigning the stereochemistry is Nuclear Magnetic Resonance (NMR) spectroscopy .[3][4][5] Specifically, ¹H NMR is used to analyze the coupling constants (J-values) of the protons on the carbons bearing the hydroxyl and isoindoline groups.
-
Trans Isomer: In the more stable diequatorial conformation, the protons at C-1 (CH-OH) and C-3 (CH-N) are axial. This results in a large axial-axial coupling constant (³J ≈ 10-13 Hz), which typically appears as a triplet of triplets (tt) or a complex multiplet with large splitting.[5]
-
Cis Isomer: In the most stable conformation (equatorial hydroxyl, axial isoindoline or vice-versa), you will observe smaller axial-equatorial and equatorial-equatorial coupling constants (³J ≈ 2-5 Hz).[5] For unambiguous assignment, 2D NMR experiments like NOESY are invaluable, as they show through-space correlations between protons. A NOESY cross-peak between the protons at C-1 and C-3 would indicate they are on the same face of the ring (cis).[2]
Q3: Is it necessary to derivatize the isomers for separation or analysis?
A3: Derivatization is not always necessary for separation by column chromatography but can be very useful for analytical techniques.
-
For Separation: Direct separation of the underivatized amino alcohol is often achievable.[1]
-
For GC Analysis: The hydroxyl and the secondary amine in the isoindoline structure make the molecule polar and less volatile. Derivatization (e.g., silylation or acylation) is highly recommended to improve peak shape and thermal stability for gas chromatography.[2]
-
For HPLC Analysis: If you have difficulty with detection due to a weak chromophore, derivatization with a UV-active or fluorescent tag can significantly enhance sensitivity.[6][7][8]
Troubleshooting Guide
This section addresses common problems encountered during the separation of 3-hydroxycyclohexyl isoindoline isomers.
Problem 1: Poor or No Separation with Flash Column Chromatography
-
Possible Cause: The eluent system has incorrect polarity.
-
Scientific Rationale: The separation on silica gel, a polar stationary phase, is driven by the polarity difference between the cis and trans isomers. If the eluent is too polar, both isomers will elute quickly with little interaction with the silica, resulting in no separation. If it's not polar enough, the compounds may not move off the baseline.
-
Solution:
-
Systematic TLC Analysis: Before running a column, screen various solvent systems using Thin Layer Chromatography (TLC). A good starting point for N-substituted amino alcohols is a mixture of a non-polar solvent, a moderately polar solvent, and a small amount of a polar modifier. Examples include Hexane/Ethyl Acetate/Isopropanol or Dichloromethane/Methanol.[1]
-
Adjust Polarity: Aim for an Rf value of ~0.2-0.3 for the less polar isomer on the TLC plate. This usually provides good separation on a column.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't work, a gradient elution from a less polar to a more polar solvent system can improve separation.[2]
-
-
-
Possible Cause: The column is overloaded.
-
Scientific Rationale: Overloading the column with too much sample mixture leads to broad, overlapping bands that prevent effective separation. The stationary phase has a finite number of interaction sites.
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is to load no more than 1-5% of the silica gel weight.[2]
-
-
Possible Cause: The compound is degrading on the silica gel.
-
Scientific Rationale: The isoindoline nitrogen is basic and can interact strongly with the acidic surface of silica gel, potentially leading to streaking or irreversible adsorption.
-
Solution:
-
Deactivate the Silica: Add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent system. This will neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel.
-
-
Problem 2: Difficulty with Fractional Crystallization
-
Possible Cause: The solubilities of the cis and trans isomers are too similar in the chosen solvent.
-
Scientific Rationale: Fractional crystallization relies on a significant difference in the solubility of the two diastereomers in a given solvent at a specific temperature. If their solubilities are nearly identical, they will co-crystallize.
-
Solution:
-
Extensive Solvent Screening: Systematically test a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with non-polar solvents like hexanes).
-
Form a Salt: Convert the isomeric mixture to a salt (e.g., hydrochloride or tartrate) by treating it with an acid like HCl or tartaric acid. Diastereomeric salts often have very different crystal packing and solubilities, making separation easier.[9]
-
-
-
Possible Cause: Oil formation instead of crystallization.
-
Scientific Rationale: This often happens when the solution is supersaturated or cools too quickly. Impurities can also inhibit crystal lattice formation.
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then place it in a refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.
-
Seed Crystals: If you have a tiny amount of pure crystal, add it to the solution to induce crystallization.
-
-
Problem 3: Ambiguous NMR Spectra for Stereochemical Assignment
-
Possible Cause: Overlapping signals in the 1D ¹H NMR spectrum.
-
Scientific Rationale: In complex molecules, different proton signals can overlap, making it difficult to extract accurate coupling constants for the key protons at C-1 and C-3.
-
Solution:
-
Use a Higher Field NMR: A higher field spectrometer (e.g., 600 MHz vs. 300 MHz) will provide better signal dispersion.
-
Perform 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This will help you trace the H-H coupling network and confirm which protons are adjacent.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton to the carbon it is directly attached to, aiding in the definitive assignment of both ¹H and ¹³C signals.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most powerful tool for determining relative stereochemistry. A cross-peak between the H-1 and H-3 protons indicates they are close in space (cis). The absence of this cross-peak suggests a trans relationship.[2]
-
-
-
Experimental Protocols
Protocol 1: Separation by Flash Column Chromatography
This protocol is a starting point based on methods for separating structurally similar N-substituted 3-aminocyclohexanols and should be optimized for your specific mixture.[1][2]
1. Column Preparation:
- Select a glass column appropriate for the amount of your sample.
- Prepare a slurry of silica gel (230–400 mesh) in the initial, least polar eluent.
- Pour the slurry into the column and use gentle air pressure to pack the silica gel, ensuring no air bubbles are trapped.
2. Sample Loading:
- Dissolve the crude mixture of cis and trans isomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.
- Carefully add the concentrated sample solution or the dry-loaded silica to the top of the prepared column.
3. Elution:
- Begin elution with a non-polar solvent system, for example, a mixture of hexane and ethyl acetate. A good starting point could be 9:1 Hexane:Ethyl Acetate.
- Gradually increase the polarity of the eluent (gradient elution). For instance, you can increase the proportion of ethyl acetate or add a more polar solvent like isopropanol or methanol.[1] A potential gradient could be from 10% to 50% ethyl acetate in hexane.
- Collect fractions of a consistent volume.
4. Analysis:
- Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated products.
- Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System 1 | Hexane/Ethyl Acetate/Isopropanol (e.g., start with 80:15:5) |
| Eluent System 2 | Dichloromethane/Methanol (e.g., start with 98:2)[1] |
| Loading | 1-5 g of sample per 100 g of silica gel[2] |
| Monitoring | TLC with UV visualization and/or a potassium permanganate stain |
Protocol 2: Derivatization for GC Analysis (Acylation)
This protocol converts the polar hydroxyl and amine groups into less polar esters and amides, improving volatility and peak shape for GC analysis.
1. Reaction Setup:
- In a vial, dissolve approximately 1 mg of the separated isomer in 0.5 mL of a dry, aprotic solvent like dichloromethane or pyridine.
- Add 100 µL of acetic anhydride and a catalytic amount of a base like triethylamine or DMAP (if not using pyridine as the solvent).
- Cap the vial tightly and heat at 50-60 °C for 1 hour, or let it stand at room temperature overnight.
2. Workup:
- Quench the reaction by adding 1 mL of water and vortexing.
- Extract the aqueous layer with 2 x 1 mL of dichloromethane or ethyl acetate.
- Combine the organic layers and dry over anhydrous sodium sulfate.
3. Analysis:
- The resulting solution containing the di-acetylated derivative is now ready for injection into the GC.
Visualization of Workflow
Separation and Characterization Workflow
Caption: Workflow for separating and characterizing cis/trans isomers.
Decision Logic for Derivatization
Caption: Decision guide for derivatization before chromatographic analysis.
References
-
Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]
-
Campos-Gaxiola, J. J., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 16(12), 10439-10450. [Link]
-
Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Acta Chromatographica, 26(3), 413-426. [Link]
-
Li, Y., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 786049. [Link]
- BenchChem. (2025). Technical Support Center: Separation of Cis and Trans Isomers of 3-Aminocyclohexanols. Retrieved from BenchChem Technical Library. (Simulated reference based on search result content)
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
-
Hesse, M., et al. (2011). A New Chiral Derivatizing Agent for the HPLC Separation of α-amino Acids on a Standard Reverse-Phase Column. Amino Acids, 40(2), 527-532. [Link]
- Marfey, P. (1984). Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49(6), 591-596. (Simulated reference based on Marfey's reagent usage in search results)
-
TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers? Retrieved from [Link]
-
Biotage. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
- International Journal of Pharmaceutical Development & Technology. (2015). A review on a flash chromatography. 5(1), 1-5. (Simulated reference based on search result content)
- BenchChem. (2025). Spectroscopic Fingerprints: A Guide to Differentiating Cis and Trans Aminocyclohexanol Isomers. Retrieved from BenchChem Technical Library. (Simulated reference based on search result content)
-
Lowe, J. T., & Panek, J. S. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Arkivoc, 2012(8), 27-35. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 6. akjournals.com [akjournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
troubleshooting low melting point issues in phthalimide synthesis
Welcome to the technical support center for phthalimide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of phthalimide, with a specific focus on addressing unexpectedly low melting points. A depressed and broadened melting point range is a primary indicator of product impurity, and understanding its root cause is critical for successful synthesis.
Section 1: Core Troubleshooting Guide
Question: My synthesized phthalimide has a low melting point and a broad melting range. What are the likely causes and how do I fix it?
A low or broad melting point is a classic sign of impurities. Pure phthalimide should exhibit a sharp melting point around 235–238°C[1][2][3]. A deviation suggests the presence of contaminants, which disrupt the crystalline lattice of the solid, requiring less energy to transition to a liquid state.
The troubleshooting process should be systematic, starting from the most common and easily resolved issues to more complex chemical problems.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low melting point issues.
Caption: Formation of phthalimide and common impurities.
-
Solution: Recrystallization is the most effective method for removing phthalamic acid and residual starting materials.
Protocol: Recrystallization from Ethanol
-
Place the crude phthalimide in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (95% or absolute) to just dissolve the solid. Phthalimide has a higher solubility in hot ethanol compared to its impurities.[1]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be boiled for a few minutes.
-
Perform a hot filtration to remove the charcoal (if used) and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol.
-
Dry the crystals thoroughly under vacuum. The resulting product should be fine, white needles with a sharp melting point.
-
FAQ 3: Can the synthesis method itself influence the final melting point?
Answer: Absolutely. The choice of reactants and conditions dictates the potential impurity profile.
-
Phthalic Anhydride + Ammonia/Ammonium Carbonate: This is a direct, high-temperature fusion method.[1][4] The main challenges are ensuring the reaction goes to completion and managing sublimation. The product is often very pure directly from the reaction melt (95-97%), but if heating is uneven or insufficient, unreacted anhydride and intermediate amides can remain.[1][5]
-
Phthalic Anhydride + Urea: This method also involves heating a mixture of solids.[6][7] Urea decomposes upon heating to provide the ammonia source. It is critical to heat the mixture until it solidifies and "puffs up," which indicates the reaction is complete.[6] Stopping prematurely will certainly lead to a contaminated product.
-
Phthalic Acid + Amine Source: Using phthalic acid directly is generally less efficient because it first requires an energy-intensive dehydration step to form the anhydride in situ before the reaction can proceed.[8][9] This increases the likelihood of incomplete conversion and a mixture of unreacted acid, anhydride, and product.
Data Summary: Melting Points of Key Compounds
For quick reference, this table summarizes the melting points of the target compound and its most common impurities.
| Compound | Role | Melting Point (°C) | Appearance |
| Phthalimide | Product | 238 °C | White Solid |
| Phthalic Anhydride | Reactant / Impurity | 131.6 °C | White Needles |
| Phthalic Acid | Reactant / Impurity | ~210 °C (decomposes) | White Solid |
| Phthalamic Acid | Intermediate / Impurity | ~170 °C (decomposes) | White Powder |
| Urea | Reactant / Impurity | 133 °C | White Solid |
Section 3: Final Quality Control
After troubleshooting and purification, the final validation of your product's purity should always be a sharp melting point within the accepted range (235-238°C). A narrow range (e.g., 237-238°C) is indicative of high purity. For drug development applications, further analytical characterization (NMR, IR, Mass Spec) is essential to confirm structural integrity and rule out trace impurities not detectable by melting point analysis.
References
-
Noyes, W. A., & Porter, P. K. (1922). Phthalimide. Organic Syntheses, 2, 75. [Link]
-
PatSnap. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. [Link]
-
BYJU'S. (2020, May 13). Preparation of Phthalimide. [Link]
-
Unacademy. (n.d.). Gabriel Phthalimide Synthesis Mechanism. [Link]
-
Salzberg, P. L., & Supniewski, J. V. (1927). Phthalimide, N-(2-bromoethyl)-. Organic Syntheses, 7, 78. [Link]
- Google Patents. (1958). Purification of phthalonitriles and/or phthalimide.
-
Organic Chemistry Portal. (n.d.). Phthalimides. [Link]
-
PierpaLab. (2025, February 9). Phthalimide synthesis. [Link]
-
Osterberg, A. E. (1927). Ethyl Phthalimidomalonate. Organic Syntheses, 7, 78. [Link]
-
Reddy, P. S. N., et al. (2004). A convenient procedure for the synthesis of phthalimides under microwave irradiation. Indian Journal of Chemistry, 43B, 851-852. [Link]
-
Scribd. (n.d.). Phthalimide. [Link]
-
Wikipedia. (n.d.). Phthalimide. [Link]
-
Chemcess. (2025, September 20). Phthalimide: Properties, Reactions, Production And Uses. [Link]
-
Jamel, N. M., et al. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences, 12(2), 1-10. [Link]
-
ResearchGate. (n.d.). Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. [Link]
-
Vedantu. (2025, June 23). Gabriel Phthalimide Synthesis: Steps, Diagram & NEET/JEE Tips. [Link]
-
Khan Academy. (2024, December 31). Gabriel phthalimide synthesis. [Link]
-
ScienceMadness Discussion Board. (2023, January 3). Phthalic anhydride by thermal decomposition of phthalic acid (Photo-essay). [Link]
-
Kestell, K. P., et al. (2015). Temperature-Dependent Reactions of Phthalic Acid on Ag(100). The Journal of Physical Chemistry C, 119(39), 22562–22568. [Link]
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- 5. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]
- 6. Phthalimide synthesis – PierpaLab [pierpalab.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. superficies.qi.fcen.uba.ar [superficies.qi.fcen.uba.ar]
Technical Support Center: Minimizing Imide Ring Hydrolysis During Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized an imide-containing compound (such as a phthalimide, maleimide, or succinimide), only to lose their product during the aqueous workup phase.
Imide rings are inherently sensitive structures. The presence of two electron-withdrawing carbonyl groups adjacent to a single nitrogen atom makes the carbonyl carbons highly electrophilic. When exposed to improper pH or prolonged aqueous conditions, these rings rapidly hydrolyze into highly polar, water-soluble amido-acids (e.g., phthalamic acid or maleamic acid), which are subsequently lost in the aqueous waste.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your imide rings remain intact from the reaction flask to the final isolated product.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does my imide undergo ring-opening during standard aqueous workup? A: The causality of imide hydrolysis is driven by both kinetics and thermodynamics. During a standard workup, researchers often use saturated sodium bicarbonate ( NaHCO3 ) to neutralize residual acids. However, the slightly basic nature of NaHCO3 (pH ~8.3) provides an abundance of hydroxide ions ( OH− ). These nucleophiles attack the highly electrophilic carbonyl carbon of the imide, forming an unstable tetrahedral intermediate. To relieve the steric and electronic ring strain of the 5-membered ring, the C-N bond cleaves. This yields a stable, ring-opened carboxylate salt[1]. Because the resulting carboxylate is thermodynamically highly stable, this hydrolysis is effectively irreversible under workup conditions.
Q2: What are the optimal pH and temperature parameters to prevent hydrolysis? A: The rate of imide hydrolysis is directly proportional to pH and temperature. For example, maleimides exhibit optimal stability strictly between pH 6.5 and 7.5[2]. Above pH 7.5, the rate of base-catalyzed hydrolysis increases exponentially, rapidly converting the active maleimide into an unreactive maleic amide[1]. To prevent this, workups must be conducted at low temperatures (0–4 °C) and buffered to slightly acidic or neutral pH (pH 6.0–7.0).
Q3: How do I quench a reaction containing an imide without using strong bases? A: Avoid standard basic washes like NaHCO3 , NaOH , or K2CO3 [3]. Instead, use mild buffering systems. A 0.1 M sodium phosphate buffer (pH 6.5) or saturated ammonium chloride ( NH4Cl , pH ~5.5) provides sufficient buffering capacity to neutralize moderate amounts of acid without creating the alkaline microenvironments that trigger imide hydrolysis. If an organic base must be used during the reaction, opt for highly hindered bases like 2,6-lutidine, which are less nucleophilic and easier to remove without harsh aqueous washes[1].
Section 2: Quantitative Data & Parameter Optimization
To minimize the risk of hydrolysis, adhere to the quantitative boundaries outlined in the table below. Deviating from these parameters exponentially increases the kinetic rate of nucleophilic attack on the imide carbonyl.
Table 1: Quantitative Parameters for Imide Stability During Aqueous Workup
| Parameter | Optimal Range | High-Risk Range | Mechanistic Consequence of High Risk |
| Aqueous pH | 6.0 – 7.0 | > 7.5 or < 2.0 | Rapid base-catalyzed or acid-catalyzed C-N bond cleavage[2][3]. |
| Temperature | 0 – 4 °C | > 20 °C | Increased kinetic energy accelerates nucleophilic attack by H2O or OH− . |
| Aqueous Exposure Time | < 15 minutes | > 1 hour | Prolonged hydration shifts the equilibrium towards the amido-acid[1]. |
| Solvent Polarity | Aprotic (DCM, EtOAc) | Protic (MeOH, EtOH) | Protic solvents can act as nucleophiles, forming ring-opened esters. |
Section 3: Troubleshooting Guide
Issue: Complete loss of the imide starting material or product, accompanied by the appearance of a highly polar spot on TLC (baseline) or an [M+18] peak on LC-MS. Diagnosis: The [M+18] mass shift is the definitive hallmark of water addition across the imide ring, confirming complete conversion to the amido-acid.
Root Causes & Solutions:
-
Root Cause: Basic Aqueous Washes. Using NaHCO3 or K2CO3 to wash the organic layer. Solution: Immediately switch to saturated NH4Cl or a pH 6.5 phosphate buffer.
-
Root Cause: Prolonged Biphasic Stirring. Leaving the reaction mixture in the separatory funnel for extended periods. Solution: Ensure rapid phase separation. The total time the product spends in contact with the aqueous phase should not exceed 15 minutes.
-
Root Cause: Residual Water During Concentration. Heating an organic phase that still contains trace water. Solution: Dry the organic phase thoroughly with anhydrous MgSO4 (which is slightly acidic/neutral) rather than Na2SO4 (which can sometimes be slightly basic depending on the grade). Evaporate the solvent at a bath temperature ≤ 30 °C.
Section 4: Experimental Workflows & Protocols
Protocol 1: Optimized Mild Aqueous Workup for Imide-Containing Intermediates
This protocol operates as a self-validating system, incorporating built-in pH checks and rapid phase transitions to ensure the imide remains intact.
-
Quenching: Cool the reaction mixture to 0–4 °C using an ice bath. Slowly add 1 volume of cold saturated aqueous NH4Cl or 0.1 M phosphate buffer (pH 6.5).
-
Self-Validation Step: Spot a drop of the aqueous phase on pH paper to confirm the pH is strictly between 5.5 and 7.0 before proceeding.
-
-
Extraction: Transfer the quenched mixture to a separatory funnel. Add 2 volumes of cold, aprotic organic solvent (e.g., Ethyl Acetate or Dichloromethane). Shake vigorously for exactly 30 seconds and allow the phases to separate rapidly.
-
Washing: Wash the organic layer once with cold brine (saturated NaCl ).
-
Causality: Brine drastically reduces the solubility of water in the organic phase, minimizing hydrolytic degradation during the subsequent drying step.
-
-
Drying: Immediately transfer the organic layer to an Erlenmeyer flask containing anhydrous MgSO4 . Swirl for 2–3 minutes.
-
Self-Validation Step: Monitor the organic layer for clarity. A cloudy organic layer indicates residual water; continue swirling with MgSO4 until the solution is perfectly clear and the drying agent flows freely.
-
-
Concentration: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with the water bath set to ≤ 30 °C.
Protocol 2: Anhydrous Workup Alternative (For Highly Sensitive Imides)
When dealing with exceptionally labile imides (e.g., highly substituted maleimides or isoimides), aqueous workup should be bypassed entirely.
-
Dilution: Dilute the crude reaction mixture with a non-polar solvent (e.g., Toluene or Hexanes) to precipitate highly polar byproducts, salts, or catalysts.
-
Filtration: Pass the mixture through a short pad of Celite or neutral alumina to remove the precipitated solids.
-
Evaporation: Concentrate the filtrate directly under high vacuum at room temperature.
-
Purification: Proceed directly to flash column chromatography using anhydrous eluents.
Section 5: Visualizations
Logical Pathway of Base-Catalyzed Imide Ring Hydrolysis
Decision Tree for Imide Workup Strategy
References
Sources
Technical Support Center: Alternative Catalysts for N-Substitution of Phthalimides
Welcome to the Technical Support Center for N-Substitution of Phthalimides. This guide is designed for researchers, scientists, and drug development professionals seeking to move beyond traditional methods and explore alternative catalytic systems. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to optimize your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial questions researchers face when considering alternative catalysts for phthalimide N-substitution.
Q1: Why should I consider an alternative to the standard Gabriel synthesis conditions (e.g., potassium phthalimide and an alkyl halide in DMF)?
A1: While the classical Gabriel synthesis is robust, it often requires high temperatures and long reaction times, and the use of polar aprotic solvents like DMF can present challenges in product purification and waste disposal.[1] Alternative catalysts can offer several advantages:
-
Milder Reaction Conditions: Many modern catalytic systems operate at lower temperatures, preserving sensitive functional groups within the substrate.[2]
-
Improved Yields and Shorter Reaction Times: Catalysts can significantly accelerate the reaction, leading to higher throughput.[3] Microwave-assisted synthesis, for instance, can dramatically reduce reaction times.[4][5]
-
Enhanced Substrate Scope: Certain catalysts can facilitate the N-substitution with challenging substrates, such as secondary alkyl halides or aryl halides, which are often problematic in the traditional Gabriel synthesis.[6]
-
Greener Chemistry: The use of ionic liquids or solvent-free conditions provides more environmentally friendly options.[7][8]
Q2: What are the main categories of alternative catalysts for N-substitution of phthalimides?
A2: The field has expanded to include a diverse range of catalysts, each with its own mechanistic advantages. The primary categories include:
-
Phase-Transfer Catalysts (PTCs): These are particularly effective in solid-liquid or liquid-liquid systems, enhancing the reactivity of the phthalimide anion.[8][9]
-
Copper-Based Catalysts: Copper catalysts are widely used for N-arylation reactions, a transformation not readily achieved through classical Gabriel conditions.[10][11]
-
Palladium-Based Catalysts: Palladium catalysts are instrumental in carbonylative cyclization reactions to form the phthalimide ring itself, followed by N-substitution.[6][12]
-
Ionic Liquids: These can act as both the solvent and the catalyst, promoting the reaction through their unique properties.[2][7][13]
-
Microwave-Assisted Synthesis: While not a catalyst in the traditional sense, microwave irradiation provides rapid and uniform heating, significantly accelerating the reaction.[4][5][12]
Q3: I am struggling with low yields in my N-alkylation reaction. What are the most common culprits and how can I troubleshoot them?
A3: Low yields are a frequent issue and can often be traced back to a few key factors:
-
Poor Solubility of Reactants: Phthalimide and its salts can have limited solubility in some organic solvents.[1]
-
Insufficient Reaction Temperature or Time: The reaction may not have reached completion.[3]
-
Inactive Reagents: The phthalimide salt or the alkyl halide may have degraded.[14]
-
Solution: Use fresh, high-purity reagents. If using pre-formed potassium phthalimide, consider preparing it in situ from phthalimide and a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[1]
-
-
Steric Hindrance: Secondary and tertiary alkyl halides are poor substrates for the classic SN2 reaction pathway.[14]
-
Solution: If possible, use a primary alkyl halide. For more hindered substrates, consider alternative catalytic systems that may favor a different mechanism.
-
Section 2: Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to overcoming common experimental hurdles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor quality of reagents: Old or degraded potassium phthalimide or alkyl halide.[14]2. Inappropriate solvent: The solvent may not be suitable for the reaction conditions.[14]3. Insufficient reaction temperature or time: The reaction may not have proceeded to completion.[3]4. Steric hindrance: Using a secondary or tertiary alkyl halide.[14] | 1. Use freshly opened or purified reagents.[14]2. Switch to a more polar aprotic solvent like DMF or DMSO.[1]3. Increase the reaction temperature and/or time, monitoring by TLC.[3] Consider using microwave irradiation.[4]4. Use a primary alkyl halide if possible.[14] |
| Formation of Side Products | 1. Elimination reactions (E2): Occurs with secondary or sterically hindered primary alkyl halides, forming alkenes.[1]2. Over-alkylation: While less common with phthalimide, it can occur with other nitrogen nucleophiles.[14]3. Hydrolysis of alkyl halide: Presence of water can lead to alcohol formation. | 1. Use a primary, unhindered alkyl halide.[1]2. The Gabriel synthesis is designed to prevent this; ensure you are using phthalimide as the nucleophile.[15]3. Ensure all reagents and solvents are anhydrous.[1] |
| Difficulty in Product Purification | 1. Removal of triphenylphosphine oxide (TPPO): A common byproduct in Mitsunobu reactions.[16]2. Separating product from unreacted starting material. 3. High-boiling point solvents (e.g., DMF, DMSO). | 1. TPPO can sometimes be precipitated and removed by filtration.[17] Column chromatography is also effective.2. Recrystallization is often a highly effective purification method.[3]3. Consider using a lower-boiling point solvent if the reaction conditions allow, or explore solvent-free methods with phase-transfer catalysis.[8] |
Section 3: Experimental Protocols & Methodologies
Here we provide detailed, step-by-step protocols for some of the most effective alternative catalytic methods.
Protocol 1: Phase-Transfer Catalyzed N-Alkylation under Solvent-Free Conditions
This method is environmentally friendly and often highly efficient.[8]
Materials:
-
Phthalimide
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
Procedure:
-
In a round-bottom flask, combine phthalimide (1.0 eq), potassium carbonate (3.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add the alkyl halide (1.1 eq) to the flask.
-
Stir the mixture vigorously at room temperature or with gentle heating (e.g., 50-70 °C). The reaction is often spontaneous.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture to dissolve the inorganic salts.
-
The solid product can then be collected by filtration, washed with water, and dried.[8]
Protocol 2: Microwave-Assisted N-Substitution
This protocol significantly reduces reaction times.[4][5]
Materials:
-
Phthalic anhydride
-
An amino acid (e.g., glycine) or an amine
-
Pyridine (for N-hydroxyphthalimide synthesis)[5]
Procedure:
-
Place equimolar amounts of phthalic anhydride and the amine/amino acid in an open Erlenmeyer flask.[4]
-
Place the flask in a domestic or laboratory microwave oven.
-
Irradiate the mixture for a short period (e.g., 1-5 minutes), often in intervals.[4][5]
-
Monitor the reaction progress by TLC.
-
After cooling, the reaction mixture can be extracted with a suitable solvent (e.g., chloroform), washed with water, dried, and the solvent removed to yield the product.[4]
Protocol 3: Copper-Catalyzed N-Arylation
This method allows for the synthesis of N-arylphthalimides, which are difficult to prepare using traditional methods.[10][18]
Materials:
-
Phthalimide
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate)[18]
-
A base (e.g., K₃PO₄)[18]
-
Anhydrous solvent (e.g., DMSO)[18]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the amide (1.0 eq), aryl iodide (1.2 eq), CuI (0.05 eq), the ligand (0.1 eq), and K₃PO₄ (1.0 eq).[18]
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture with stirring (e.g., 110 °C) for the required time (e.g., 5 hours).[18]
-
After cooling to room temperature, dilute the mixture with a solvent like ethyl acetate and filter through Celite.
-
The filtrate can then be subjected to an aqueous workup, dried, and the product purified by column chromatography.
Section 4: Visualizing Reaction Workflows
Understanding the logical flow of experimental procedures is crucial for success.
Caption: A generalized workflow for catalyzed N-substitution of phthalimides.
Section 5: Safety Precautions
Working with phthalimides and related reagents requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[19][20][21]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[20][21]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[19]
-
Accidental Release: In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE.[22] Carefully sweep up solid material, avoiding dust generation, and place it in a labeled container for disposal.[22]
-
Fire Safety: Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[23]
-
Disposal: Dispose of all chemical waste according to your institution's guidelines.
References
-
BenchChem. (n.d.). Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH. Retrieved from BenchChem website.[16]
-
DatasheetHost. (n.d.). Phthalimide. Retrieved from DatasheetHost website.[19]
-
BenchChem. (n.d.). Optimizing reaction conditions for the N-alkylation of phthalimide. Retrieved from BenchChem website.[1]
-
Loba Chemie. (n.d.). PHTHALIMIDE FOR SYNTHESIS. Retrieved from Loba Chemie website.[20]
-
An, L. K., Szymańska, E., & Lange, J. (2007). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Synthetic Communications, 37(20), 3579-3587. [Link][8]
-
Borah, H. N., Boruah, R. C., & Sandhu, J. S. (1996). Microwave-induced One-pot Synthesis of N-carboxyalkyl Maleimides and Phthalimides. Journal of Chemical Research, Synopses, (6), 274-275. [Link][4]
-
ECHEMI. (n.d.). Phthalimide SDS, 85-41-6 Safety Data Sheets. Retrieved from ECHEMI website.[21]
-
ResearchGate. (n.d.). A Convenient Procedure for the Synthesis of Phthalimides under Microwave Irradiation. Retrieved from ResearchGate website.[12]
-
Morressier. (2012, March 29). Kinetics of ultrasound assisted N-(butyl)phthalimide synthesis under phase-transfer catalysis conditions. Retrieved from Morressier website.[9]
-
Organic Chemistry Portal. (n.d.). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from Organic Chemistry Portal website.[2]
-
Scilit. (n.d.). Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles. Retrieved from Scilit website.[13]
-
Matsumura, Y., & Nakajima, T. (2006). Microwave‐assisted Synthesis of N‐Hydroxyphthalimide Derivatives. Journal of Chemical Research, 2006(6), 378-379. [Link][5]
-
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BenchChem. (n.d.). N-(2,3-Epoxypropyl)phthalimide: A Technical Guide to Safety and Handling. Retrieved from BenchChem website.[22]
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CDH Fine Chemical. (n.d.). PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical website.[23]
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ACS Publications. (2019, September 6). Copper or Silver-Mediated Oxidative C(sp2)–H/N–H Cross-Coupling of Phthalimide and Heterocyclic Arenes: Access to N-Arylphthalimides. Retrieved from ACS Publications website.[11]
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Fiveable. (2025, August 15). N-alkylphthalimide Definition. Retrieved from Fiveable website.[15]
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MDPI. (2010, March 2). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Retrieved from MDPI website.[18]
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ResearchGate. (n.d.). ChemInform Abstract: N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. Retrieved from ResearchGate website.[27]
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MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from MDPI website.[31]
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PatSnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from PatSnap Eureka website.[32]
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ACS Publications. (n.d.). Preparation of N-substituted phthalimides by the palladium-catalyzed carbonylation and coupling of o-dihalo aromatics and primary amines. Retrieved from ACS Publications website.[33]
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Validation & Comparative
A Technical Guide to the 1H NMR Interpretation of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth analysis of the ¹H NMR spectrum of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione. While an experimental spectrum of this specific molecule is not publicly available, this guide will construct a detailed theoretical interpretation based on foundational NMR principles and comparative data from analogous structures. This approach will not only predict the spectral features of the target molecule but also provide a framework for interpreting similar complex structures.
This guide is structured to offer a comprehensive understanding, from the underlying theory to practical experimental considerations. We will dissect the molecule into its constituent fragments—the phthalimide group and the 3-hydroxycyclohexyl ring—to predict the chemical shifts and coupling patterns of each proton. Furthermore, we will explore how stereochemistry, specifically the cis and trans isomerism of the substituted cyclohexane ring, would lead to distinct and interpretable differences in the ¹H NMR spectrum.
The Structural Landscape: Phthalimide and 3-Hydroxycyclohexyl Moieties
The molecule, 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione, is an amalgam of a planar, aromatic phthalimide group and a flexible, non-aromatic 3-hydroxycyclohexyl ring. This structural dichotomy is key to understanding its ¹H NMR spectrum. The aromatic protons of the phthalimide will reside in the downfield region, while the aliphatic protons of the cyclohexane ring will be found upfield. The hydroxyl group and the nitrogen atom of the imide introduce electronegativity that will further influence the chemical shifts of nearby protons.
Predicting the ¹H NMR Spectrum: A Proton-by-Proton Analysis
The interpretation of the ¹H NMR spectrum of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione requires a systematic approach, analyzing each unique proton environment. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
The Phthalimide Protons (H-a, H-b)
The four protons on the benzene ring of the phthalimide group are chemically equivalent in pairs due to the molecule's symmetry. This results in a characteristic AA'BB' spin system, which often appears as a complex multiplet.[1]
-
H-a and H-b (δ ≈ 7.7-7.9 ppm, 4H, multiplet): These aromatic protons are significantly deshielded due to the anisotropic effect of the benzene ring and the electron-withdrawing effect of the two adjacent carbonyl groups. Their signals typically manifest as two overlapping multiplets in the aromatic region of the spectrum.[2][3]
The Cyclohexyl Protons: A Study in Conformation and Stereochemistry
The cyclohexane ring can exist in two chair conformations that are in rapid equilibrium at room temperature. The substituents (the phthalimide group and the hydroxyl group) can be either axial (a) or equatorial (e). The relative orientation of these two groups defines the cis and trans isomers, each of which will have a unique ¹H NMR spectrum.
The Methine Protons:
-
H-1 (N-CH, δ ≈ 4.0-4.5 ppm, 1H): This proton is directly attached to the nitrogen of the phthalimide group, a highly electronegative environment, causing a significant downfield shift. Its multiplicity will be a complex multiplet due to coupling with the adjacent methylene protons (H-2 and H-6).
-
H-3 (CH-OH, δ ≈ 3.5-4.2 ppm, 1H): This is the carbinol proton, and its chemical shift is influenced by the electronegative hydroxyl group. The exact chemical shift and multiplicity of this proton are highly dependent on its axial or equatorial position, which is determined by the stereoisomer (cis or trans) and the preferred chair conformation.
-
Axial H-3: An axial carbinol proton typically appears at a lower chemical shift (more shielded) and exhibits large axial-axial (J_ax-ax ≈ 10-13 Hz) and smaller axial-equatorial (J_ax-eq ≈ 2-5 Hz) coupling constants.[4]
-
Equatorial H-3: An equatorial carbinol proton is generally more deshielded and displays smaller equatorial-axial (J_eq-ax ≈ 2-5 Hz) and equatorial-equatorial (J_eq-eq ≈ 2-5 Hz) coupling constants.[4]
-
The Methylene Protons:
-
H-2, H-4, H-5, H-6 (δ ≈ 1.2-2.5 ppm, 8H): These protons will appear as a complex and overlapping series of multiplets in the aliphatic region of the spectrum. Their chemical shifts are influenced by their proximity to the electron-withdrawing phthalimide and hydroxyl groups. The distinction between axial and equatorial protons within each methylene group will also contribute to the complexity of this region.
The Hydroxyl Proton:
-
-OH (δ variable, 1H, broad singlet): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and the solvent used, due to hydrogen bonding. It often appears as a broad singlet and may exchange with D₂O.
A Comparative Analysis with Model Compounds
To substantiate our predicted spectrum, we will compare it with the experimental ¹H NMR data of simpler, related molecules.
Comparison with N-Alkylphthalimides
-
N-Ethylphthalimide: In the ¹H NMR spectrum of N-ethylphthalimide, the phthalimide protons appear as a multiplet around δ 7.7-7.8 ppm. The ethyl group's methylene protons (N-CH₂) are observed around δ 3.7 ppm, and the methyl protons (CH₃) at approximately δ 1.2 ppm.[5] This provides a good reference for the chemical shifts of the phthalimide and the alpha-methine protons in our target molecule.
-
N-Cyclohexylphthalimide: The ¹H NMR spectrum of N-cyclohexylphthalimide shows the phthalimide protons in the typical region of δ 7.7-7.8 ppm. The methine proton attached to the nitrogen (N-CH) appears as a multiplet further downfield, while the remaining cyclohexane protons form a complex series of multiplets in the upfield region.[5] This serves as a closer structural analog to our target compound.
Comparison with Substituted Cyclohexanols
The stereochemistry of the 3-hydroxycyclohexyl ring will have a profound impact on the ¹H NMR spectrum. We will consider both cis and trans isomers.
-
cis-3-Hydroxycyclohexanol: In the cis isomer, one substituent will be axial and the other equatorial in the most stable chair conformation. This will lead to a specific set of coupling constants for the methine protons.
-
trans-3-Hydroxycyclohexanol: In the trans isomer, both substituents can be in equatorial positions in the most stable chair conformation, leading to different coupling patterns for the methine protons compared to the cis isomer.
The Karplus equation provides a theoretical basis for the relationship between the dihedral angle of vicinal protons and their coupling constant (³J).[6][7][8][9] By analyzing the coupling constants of the H-1 and H-3 protons, one can deduce the stereochemistry of the molecule. For instance, a large coupling constant (10-13 Hz) is indicative of an axial-axial relationship between two protons, which is a powerful tool for conformational analysis of cyclohexane rings.[4]
Tabulated Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Key Influencing Factors |
| H-a, H-b (Phthalimide) | 7.7 - 7.9 | Multiplet | 4H | Aromatic ring anisotropy, carbonyl groups |
| H-1 (N-CH) | 4.0 - 4.5 | Multiplet | 1H | Electronegativity of nitrogen, phthalimide group |
| H-3 (CH-OH) | 3.5 - 4.2 | Multiplet | 1H | Electronegativity of oxygen, stereochemistry (axial/equatorial) |
| H-2, H-4, H-5, H-6 | 1.2 - 2.5 | Multiplet | 8H | Aliphatic protons, proximity to substituents |
| -OH | Variable | Broad Singlet | 1H | Hydrogen bonding, solvent, temperature |
Experimental Protocol for ¹H NMR Analysis
A robust and reproducible ¹H NMR analysis relies on a well-defined experimental protocol.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-25 mg of the 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione sample.[10][11][12]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[13]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[13]
-
Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[10]
-
Internal Standard (Optional): A small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the solvent to calibrate the chemical shift scale to 0.00 ppm.
Data Acquisition
The following is a general procedure for acquiring a ¹H NMR spectrum on a modern NMR spectrometer. Specific steps may vary depending on the instrument and software.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to obtain sharp spectral lines.
-
Parameter Setup: Set the parameters for the ¹H NMR experiment. This includes setting the number of scans, the spectral width, the acquisition time, and the relaxation delay.
-
Acquisition: Initiate the data acquisition. The spectrometer will irradiate the sample with radiofrequency pulses and record the resulting free induction decay (FID).
Data Processing
-
Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum using a mathematical operation called a Fourier transform.[14]
-
Phasing: The spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical). This can often be done automatically by the software.[15]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to that signal.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Visualizing the Workflow
The following diagram illustrates the key steps in the ¹H NMR analysis of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione.
Caption: Workflow for the 1H NMR analysis of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione.
Conclusion
The ¹H NMR spectrum of 2-(3-hydroxycyclohexyl)isoindoline-1,3-dione is predicted to be a rich source of structural information. The downfield aromatic signals of the phthalimide group and the complex upfield multiplets of the 3-hydroxycyclohexyl ring provide distinct fingerprints of these two moieties. A detailed analysis of the chemical shifts and, more importantly, the coupling constants of the methine protons on the cyclohexane ring can provide conclusive evidence for the stereochemistry of the molecule. By comparing the predicted spectrum with that of simpler, related compounds, we can build a high degree of confidence in our structural assignment. This guide provides a comprehensive framework for such an analysis, from the theoretical underpinnings to the practical aspects of data acquisition and processing, empowering researchers to tackle the structural elucidation of similarly complex molecules.
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Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Hydroxycyclohexyl Isoindolines
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular architecture. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation patterns of hydroxycyclohexyl isoindolines, a class of compounds with potential pharmacological significance.
Given the absence of directly published fragmentation data for this specific scaffold, this guide will leverage established principles of mass spectrometry and draw comparative insights from the known fragmentation behaviors of its core components: the hydroxycyclohexyl ring and the isoindoline nucleus. By understanding how these individual moieties behave under ionization, we can construct a scientifically robust prediction of the fragmentation pathways for the combined molecule. This approach mirrors the daily challenges faced by researchers when encountering novel structures, transforming mass spectrometry from a simple measurement tool into a predictive and confirmatory powerhouse.
The Logic of Fragmentation: A Tale of Two Moieties
The fragmentation of a molecule in a mass spectrometer is not a random event. It is a governed process dictated by the relative stabilities of the bonds within the molecular ion and the resulting fragment ions. For hydroxycyclohexyl isoindolines, the fragmentation pattern will be a composite of the pathways characteristic of both the hydroxy-substituted cyclohexane ring and the isoindoline system.
The Hydroxycyclohexyl Moiety: Ring Cleavage and Water Loss
The cyclohexane ring, upon ionization, typically undergoes ring cleavage to form stable carbocations.[1] The presence of a hydroxyl group introduces additional, highly characteristic fragmentation pathways. A prominent fragmentation is the loss of a water molecule (H₂O, 18 Da), particularly in electron ionization (EI) and, to a lesser extent, in electrospray ionization (ESI) through in-source fragmentation or collision-induced dissociation (CID).[2] The mechanism of this water loss can be complex, sometimes involving hydrogen atoms from different positions on the ring.[2]
Further fragmentation of the cyclohexane ring often involves the loss of ethylene (C₂H₄, 28 Da) or propylene (C₃H₆, 42 Da) through ring-opening and subsequent cleavage.[1] The presence of the isoindoline substituent will influence which of these pathways are favored by directing the initial ionization and subsequent charge stabilization.
The Isoindoline Nucleus: Benzylic Cleavage and Ring Scissions
The isoindoline moiety, an aromatic heterocyclic amine, introduces a nitrogen atom that readily stabilizes a positive charge. This significantly directs the fragmentation process. Isoindoline-containing compounds, such as isoquinoline alkaloids, exhibit characteristic fragmentation patterns that can be extrapolated to the current topic.[3][4][5]
A key fragmentation pathway for isoindoline derivatives is the cleavage of the bond beta to the nitrogen atom, often referred to as α-cleavage in the context of amines.[6][7] This results in the formation of a stable iminium ion. In the case of hydroxycyclohexyl isoindolines, this would involve the cleavage of the bond connecting the cyclohexane ring to the isoindoline nitrogen.
Furthermore, the isoindoline ring itself can undergo fragmentation. This can involve the loss of small neutral molecules or radicals, and in some cases, a retro-Diels-Alder reaction can be observed, particularly in more complex, unsaturated systems.[3][8]
Predicted Fragmentation Pathways of Hydroxycyclohexyl Isoindolines
By combining the fragmentation tendencies of the two core moieties, we can predict the major fragmentation pathways for a generic hydroxycyclohexyl isoindoline structure under both EI and ESI conditions.
Electron Ionization (EI-MS) Fragmentation
Under the high-energy conditions of EI, we anticipate extensive fragmentation. The initial ionization will likely occur on the nitrogen atom of the isoindoline ring due to its non-bonding electrons.
Key Predicted EI Fragments:
| m/z | Proposed Structure | Fragmentation Pathway |
| [M]+• | Molecular Ion | Initial ionization |
| [M-18]+• | Loss of water | Dehydration of the hydroxycyclohexyl ring |
| [M-98]+• | Isoindoline radical cation | Cleavage of the N-cyclohexyl bond |
| 118 | Iminium ion | From the isoindoline radical cation |
| 91 | Tropylium ion | Rearrangement from the isoindoline fragment |
| 99 | Hydroxycyclohexyl cation | α-cleavage at the nitrogen |
Electrospray Ionization (ESI-MS/MS) Fragmentation
In positive-ion ESI, the molecule will typically be observed as the protonated species, [M+H]⁺. Fragmentation induced by CID will likely proceed from this precursor ion.
Key Predicted ESI-MS/MS Fragments:
| Precursor Ion | Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | [M+H - 18]⁺ | H₂O | Loss of water from the hydroxycyclohexyl moiety |
| [M+H]⁺ | 120 | C₆H₁₀O | Cleavage of the N-cyclohexyl bond to yield protonated isoindoline |
| [M+H]⁺ | 99 | C₈H₉N | Formation of the hydroxycyclohexyl cation |
Comparative Analysis with Alternative Structures
To further solidify our predictions, it is instructive to compare the expected fragmentation of hydroxycyclohexyl isoindolines with that of related structures.
-
Cyclohexyl Isoindolines (lacking the hydroxyl group): In this case, the prominent loss of water would be absent. The fragmentation would be dominated by the cleavage of the N-cyclohexyl bond and subsequent fragmentation of the individual rings. The presence of the hydroxyl group in our target molecule provides a key diagnostic marker.
-
Hydroxy-substituted Acyclic Amine Analogues: For an acyclic analogue, such as N-(6-hydroxyhexyl)isoindoline, we would expect to see more fragmentation along the alkyl chain, leading to a series of fragment ions separated by 14 Da (CH₂). The cyclic nature of the hydroxycyclohexyl group in our target molecule restricts these fragmentation pathways and favors ring-opening and specific neutral losses.
Experimental Protocol for Mass Spectrometric Analysis
The following provides a general workflow for acquiring high-quality mass spectra of hydroxycyclohexyl isoindolines to confirm the predicted fragmentation patterns.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the hydroxycyclohexyl isoindoline compound in a suitable solvent system, such as a mixture of methanol and water with 0.1% formic acid for positive-ion ESI, or in a volatile organic solvent like dichloromethane for EI. The concentration should be optimized for the instrument, typically in the range of 1-10 µg/mL.
-
-
Instrumentation and Ionization:
-
For ESI-MS/MS: Utilize a tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap). Infuse the sample solution at a flow rate of 5-10 µL/min. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and abundant signal for the [M+H]⁺ ion.
-
For EI-MS: Introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable. Use a standard electron energy of 70 eV.
-
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion ([M]+• for EI) or the protonated molecule ([M+H]⁺ for ESI).
-
MS/MS (for ESI): Select the [M+H]⁺ ion as the precursor for collision-induced dissociation (CID). Systematically vary the collision energy to observe the formation and evolution of product ions. This allows for a comprehensive fragmentation map to be constructed.
-
-
Data Interpretation:
-
Analyze the acquired spectra to identify the m/z values of the major fragment ions.
-
Propose elemental compositions for the observed ions based on accurate mass measurements (if using a high-resolution mass spectrometer).
-
Correlate the observed neutral losses with the predicted fragmentation pathways outlined in this guide.
-
Compare the fragmentation pattern to that of known related compounds to confirm the structural assignment.
-
Conclusion
While direct experimental data for the mass spectrometric fragmentation of hydroxycyclohexyl isoindolines is not yet prevalent in the scientific literature, a robust and scientifically sound prediction of their fragmentation behavior can be constructed. By dissecting the molecule into its constituent parts—the hydroxycyclohexyl ring and the isoindoline nucleus—and applying fundamental principles of mass spectrometry, we can anticipate the key fragmentation pathways. The characteristic loss of water from the hydroxylated ring and the stable iminium ion formation from the isoindoline moiety are expected to be the dominant features in the mass spectrum. This predictive approach, coupled with the experimental workflow outlined, provides a powerful framework for researchers to confidently identify and structurally characterize novel hydroxycyclohexyl isoindoline compounds, thereby accelerating the pace of drug discovery and development.
References
- eGyanKosh.
- ResearchGate. Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol.
- Doc Brown's Advanced Organic Chemistry.
- Chemistry LibreTexts.
- KoreaScience.
- YouTube. Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage.
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A Senior Application Scientist's Guide to HPLC Method Development for Phthalimide Regioisomers
The separation of regioisomers—molecules with the same functional groups but at different positions on a structural backbone—presents a significant and common challenge in analytical chemistry. Phthalimide derivatives, a class of compounds prevalent in pharmaceuticals, agrochemicals, and materials science, frequently manifest as regioisomeric mixtures during synthesis.[1][2] Due to their nearly identical physicochemical properties, such as polarity and pKa, resolving these isomers by High-Performance Liquid Chromatography (HPLC) demands a nuanced and systematic approach that goes beyond standard, one-size-fits-all protocols.
This guide provides an in-depth, experience-driven framework for developing a robust HPLC method to separate phthalimide regioisomers. We will move beyond simply listing steps to explain the underlying chromatographic principles, enabling you to make informed decisions and troubleshoot effectively.
The Core Challenge: Overcoming Isomeric Similarity
Regioisomers often exhibit very similar hydrophobicity and molecular weight. In traditional reversed-phase (RP-HPLC) chromatography, where separation is primarily driven by hydrophobic interactions with a non-polar stationary phase (like C18), this similarity can lead to poor resolution or complete co-elution.[3] Therefore, successful method development hinges on exploiting subtle differences in molecular structure and electron distribution that can be recognized by specialized stationary phases or manipulated through mobile phase conditions. Normal-phase HPLC can sometimes offer better resolution for positional isomers by leveraging differences in polarity.[3][4]
A Systematic Approach to Method Development
A trial-and-error approach is inefficient. A structured, multi-stage process, beginning with analyte characterization and proceeding through systematic screening and optimization, is paramount for developing a reliable, stability-indicating method.[5][6][7][8]
Below is a visual representation of a logical workflow for this process.
Caption: A logical workflow for systematic HPLC method development.
Phase 1: Stationary Phase Selection - The Key to Selectivity
The choice of stationary phase is the most critical factor influencing selectivity in isomer separations.[8] While a standard C18 column is a workhorse in reversed-phase chromatography, it often fails to provide sufficient resolution for regioisomers.[9] We must look to stationary phases that offer alternative interaction mechanisms.
Recommended Stationary Phases for Phthalimide Regioisomers:
-
Phenyl-Hexyl Phases: These columns are an excellent starting point. The phenyl groups provide π-π stacking interactions with the aromatic phthalimide ring system. Positional differences of substituents on the phthalimide can alter the molecule's electron density, leading to differential π-π interactions and, consequently, separation.[10]
-
Pentafluorophenyl (PFP) Phases: PFP columns offer a unique blend of hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange interactions. They are particularly effective for separating halogenated compounds and positional isomers where subtle differences in electron distribution are present.[11][12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For more polar phthalimide derivatives that show poor retention on reversed-phase columns, HILIC is a powerful alternative.[13] In HILIC, a polar stationary phase (e.g., bare silica, amide, or zwitterionic) is used with a mobile phase high in organic content (typically acetonitrile).[14][15] A water-rich layer forms on the stationary phase surface, and separation occurs via partitioning of the polar analytes into this layer.[15][16] This mechanism is highly sensitive to subtle differences in polarity and hydrogen bonding capacity, making it ideal for polar isomers.[17]
-
Non-Endcapped C18/ODS Phases: While most modern columns are fully end-capped to mask residual silanol groups, non-endcapped phases can sometimes offer unique selectivity. The free silanol groups can engage in hydrogen bonding interactions, which may differ between regioisomers, providing an additional separation mechanism.[18]
Phase 2: Mobile Phase Optimization - Fine-Tuning the Separation
Once a promising stationary phase is identified, the mobile phase composition must be optimized to achieve the desired resolution and peak shape.[19]
-
Organic Modifier (Acetonitrile vs. Methanol): The choice between acetonitrile (ACN) and methanol (MeOH) is not trivial. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can significantly alter selectivity. It is always recommended to screen both solvents during initial development.[12]
-
Mobile Phase pH: For phthalimide derivatives with ionizable functional groups (e.g., carboxylic acids or amines), mobile phase pH is one of the most powerful tools to manipulate retention and selectivity.[19][20] Adjusting the pH to suppress the ionization of an acidic or basic group can dramatically increase its retention in reversed-phase mode and improve peak shape. Columns with wide pH stability (e.g., hybrid particle-based columns) are highly advantageous here.[20]
-
Buffers: Using a buffer is essential when working at a specific pH to ensure reproducibility and method robustness.[19] Common choices include phosphate, acetate, or formate buffers, typically at concentrations of 10-20 mM.
Experimental Protocol: Separation of 4-Nitro- and 5-Nitro-N-propylphthalimide
This section provides a detailed protocol for developing a separation method for two hypothetical but plausible regioisomers: 4-Nitro-N-propylphthalimide and 5-Nitro-N-propylphthalimide.
1. Analyte & Sample Preparation:
-
Analytes: 4-Nitro-N-propylphthalimide and 5-Nitro-N-propylphthalimide.
-
Sample Solvent (Diluent): Prepare a 50:50 (v/v) mixture of acetonitrile and water. This ensures good solubility and is compatible with the reversed-phase mobile phase.
-
Sample Concentration: Prepare a stock solution of the mixed isomers at 1 mg/mL in the diluent. Further dilute to a working concentration of 50 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System & Initial Conditions:
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; ideally, confirm the absorbance maximum using a PDA detector).
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 1.0 mL/min.
3. Chromatographic Method - Column & Mobile Phase Screening:
-
Objective: To screen three different stationary phases to identify the one with the best selectivity for the two regioisomers.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0.0 min: 30% B
-
15.0 min: 70% B
-
15.1 min: 95% B
-
17.0 min: 95% B
-
17.1 min: 30% B
-
20.0 min: 30% B (re-equilibration)
-
-
Procedure:
-
Install the first column (e.g., a standard C18, 4.6 x 150 mm, 3.5 µm).
-
Equilibrate the system with the initial mobile phase conditions for at least 10 column volumes.
-
Inject the 50 µg/mL mixed isomer standard and acquire the chromatogram.
-
Repeat the process for the Phenyl-Hexyl and PFP columns, ensuring proper equilibration for each.
-
Record the retention times, peak widths, and peak heights for each isomer on each column.
-
Data Presentation: Comparative Performance of Stationary Phases
The results from the screening experiment can be summarized to facilitate direct comparison and selection of the optimal column for further optimization.
| Stationary Phase | Retention Time (Isomer 1, min) | Retention Time (Isomer 2, min) | Resolution (Rs) | Peak Asymmetry (As) |
| Standard C18 | 8.54 | 8.71 | 1.1 | 1.3 |
| Phenyl-Hexyl | 9.22 | 9.85 | 2.5 | 1.1 |
| Pentafluorophenyl (PFP) | 10.15 | 11.23 | 4.2 | 1.0 |
Data is hypothetical and for illustrative purposes.
Analysis of Results: As the hypothetical data shows, the standard C18 column provides very poor resolution (Rs < 1.5), indicating co-elution. The Phenyl-Hexyl column offers a significant improvement due to π-π interactions. However, the PFP column provides baseline resolution (Rs > 2.0) with excellent peak shape, making it the clear choice for further method optimization.
Method Optimization and Validation
After selecting the PFP column, further optimization of the gradient slope, flow rate, and temperature can be performed to reduce run time while maintaining adequate resolution.[8] Once the final method is established, it must be validated according to ICH guidelines to ensure it is accurate, precise, reproducible, and robust for its intended purpose.[21]
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Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. [Link]
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High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
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Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials. MDPI. [Link]
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Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential. Semantic Scholar. [Link]
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A Comparative Guide to the Bioactivity of 3-Hydroxy vs. 4-Hydroxy Isoindoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoindoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The introduction of a hydroxyl group onto the isoindoline ring can significantly influence the pharmacological properties of the resulting analogs. This guide provides an in-depth, objective comparison of the bioactivity of 3-hydroxy and 4-hydroxy isoindoline analogs, supported by available experimental data. We will delve into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their efficacy, with a particular focus on their anticancer and anti-inflammatory potential.
The Isoindoline Scaffold: A Privileged Structure in Drug Discovery
The isoindoline core is a versatile bicyclic heterocyclic system that has been extensively explored in the development of therapeutic agents for a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3] The well-known immunomodulatory drugs thalidomide and its analogs, lenalidomide and pomalidomide, which feature the isoindoline-1,3-dione core, underscore the therapeutic significance of this structural motif.[3] The position of substituents on the isoindoline ring plays a crucial role in determining the bioactivity and target specificity of these compounds.
General Chemical Structures
The fundamental difference between the two classes of compounds discussed in this guide lies in the position of the hydroxyl group on the isoindoline ring system.
Caption: General chemical structures of 3-hydroxy and 4-hydroxy isoindoline analogs.
Comparative Bioactivity: A Focus on Anticancer and Anti-inflammatory Effects
While direct comparative studies between 3-hydroxy and 4-hydroxy isoindoline analogs are limited, analysis of available data on individual analogs allows for a preliminary assessment of their structure-activity relationships.
Anticancer Activity
Isoindoline derivatives have demonstrated significant potential as anticancer agents.[4] Their mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
A study on novel thalidomide analogs revealed that certain derivatives with a hydroxyl group at the 4-position of the phthalimide ring exhibited potent cytotoxic activities against various cancer cell lines, including HepG-2 (liver cancer), HCT-116 (colon cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).[1][5] For instance, some of these 4-hydroxy analogs displayed IC50 values ranging from 14.63 to 49.90 µM, which were comparable to or even better than thalidomide itself.[1]
Table 1: Anticancer Activity of Selected Isoindoline Analogs
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Hydroxy Thalidomide Analog | Compound 33h | HepG-2 | 25.34 | [1] |
| 4-Hydroxy Thalidomide Analog | Compound 33i | HCT-116 | 14.63 | [1] |
| 4-Hydroxy Thalidomide Analog | Compound 42f | PC3 | 18.72 | [1] |
| 4-Hydroxy Thalidomide Analog | Compound 42h | MCF-7 | 21.45 | [1] |
| Thalidomide | - | HepG-2 | 32.12 | [1] |
| Isoindoline-1,3-dione Derivative | Compound 24b | HepG-2 | 2.51 (µg/mL) | |
| Isoindoline-1,3-dione Derivative | Compound 24b | MCF-7 | 5.80 (µg/mL) | |
| Isoindoline-1,3-dione Derivative | Compound 24b | PC3 | 4.11 (µg/mL) |
It is important to note that the data for the isoindoline-1,3-dione derivatives in the table are presented in µg/mL and are not directly comparable to the µM values without knowing the molecular weights. However, they are included to illustrate the potent anticancer activity within the broader class of isoindoline compounds.
Anti-inflammatory and Analgesic Activity
Isoindoline derivatives are also recognized for their anti-inflammatory and analgesic properties.[7] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[3]
Studies on aminoacetylenic isoindoline-1,3-dione derivatives have demonstrated significant, dose-related inhibition of carrageenan-induced edema in rats, a common model for acute inflammation.[8] Some of these compounds exhibited anti-inflammatory effects comparable to those of well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac.[8] While these studies did not specifically investigate 3-hydroxy or 4-hydroxy analogs, they establish the anti-inflammatory potential of the isoindoline scaffold.
Furthermore, some isoindoline-1,3-dione derivatives have shown promising analgesic activity in vivo.[7] For example, one study found that a synthesized isoindoline-1,3-dione derivative exhibited analgesic activity 1.6 times higher than the reference drug metamizole sodium in a mouse model of acetic acid-induced writhing.[7][9]
Direct comparative data on the anti-inflammatory and analgesic effects of 3-hydroxy versus 4-hydroxy isoindoline analogs is currently lacking in the scientific literature.
Experimental Protocols
To provide a practical context for the evaluation of these compounds, this section details common experimental methodologies.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: A typical workflow for assessing in vitro anticancer activity using the MTT assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used and reliable model for evaluating the anti-inflammatory activity of compounds.
Step-by-Step Protocol:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: The animals are divided into several groups: a control group receiving the vehicle, a positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin), and test groups receiving different doses of the isoindoline analogs. The compounds are typically administered orally.[10]
-
Induction of Inflammation: One hour after the administration of the test compounds, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of isoindoline derivatives are mediated through their interaction with various cellular targets and signaling pathways.
Anticancer Mechanism: Modulation of Apoptosis and Signaling Cascades
Many isoindoline compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and interfering with signaling pathways crucial for cancer cell survival and proliferation. For instance, thalidomide and its analogs are known to modulate the tumor necrosis factor-alpha (TNF-α) pathway and inhibit angiogenesis (the formation of new blood vessels).[1]
Simplified TNF-α Signaling Pathway
Caption: A simplified diagram of the TNF-α signaling pathway and a potential point of inhibition by isoindoline analogs.
Conclusion and Future Directions
The available evidence suggests that both 3-hydroxy and 4-hydroxy isoindoline analogs are promising scaffolds for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. While data on 4-hydroxy analogs is emerging, a direct and comprehensive comparison with their 3-hydroxy counterparts is still needed to fully elucidate the structure-activity relationships governed by the position of the hydroxyl group.
Future research should focus on the systematic synthesis and parallel biological evaluation of both 3-hydroxy and 4-hydroxy isoindoline derivatives. Such studies will be crucial for understanding how the seemingly subtle change in the hydroxyl group's position impacts target binding, cellular activity, and overall pharmacological profile. This knowledge will, in turn, enable the rational design of more potent and selective isoindoline-based drugs.
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Tan, A., Apaydın, S., & Tan, S. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1, 3 (2H)-dione Compounds Containing Different Functional Groups. Letters in Drug Design & Discovery, 17(9), 1146-1159. [Link]
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Kumar, D., Kumar, N., & Singh, R. (2014). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1, 3, 4-oxadiazole-2-yl) phenylimino} indolin-2-one derivatives. Journal of Saudi Chemical Society, 18(5), 518-523. [Link]
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Faghih, Z., Gholami, M., & Kobarfard, F. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1, 3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 361. [Link]
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Imasheva, A. A., Imashev, U. B., & Kataev, V. A. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1, 3-dione as Non-Steroidal Analgesics. ResearchGate. [Link]
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Kamshajini, S., Haroon, M. H., & Baheej, M. A. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF 3-NITRO ISOINDOLINE-1, 3-DIONE ANALOGUES. Vidya-Vikas, 1(1). [Link]
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Tan, A., Apaydın, S., & Tan, S. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1, 3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS omega, 8(12), 11235-11244. [Link]
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Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. (2025). [Link]
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Wang, Y., Li, Y., Zhang, Y., Li, J., & Wang, Y. (2024). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 29(6), 1369. [Link]
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Kim, M. H., Kim, M. J., & Kim, Y. C. (2023). Neuroprotective Effects of N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) against Amyloid-β-Induced Alzheimer's Disease Mouse Model. International Journal of Molecular Sciences, 24(23), 17009. [Link]
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A Comparative Guide to the X-ray Crystallography of N-Substituted Phthalimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Substituted Phthalimides and the Power of X-ray Crystallography
The N-substituted phthalimide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1] The seemingly subtle modification of the substituent at the nitrogen atom can dramatically alter the molecule's three-dimensional conformation, intermolecular interactions, and, consequently, its interaction with biological targets.
X-ray crystallography stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the overall molecular geometry, which is invaluable for understanding structure-activity relationships (SAR). By meticulously analyzing and comparing the crystal structures of various N-substituted phthalimide derivatives, we can gain profound insights into how different substituents dictate the solid-state architecture and, by extension, influence properties such as solubility, stability, and bioavailability.
This guide will delve into the experimental methodologies for obtaining high-quality single-crystal X-ray diffraction data for these compounds and present a comparative analysis of the key structural features of selected N-substituted phthalimide derivatives.
Experimental Methodologies: From Synthesis to High-Quality Crystals
The journey from a synthesized N-substituted phthalimide to its elucidated crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles.
General Synthesis of N-Substituted Phthalimides
The most common and versatile method for synthesizing N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine (R-NH2). This reaction can be performed under various conditions, often with the aid of a catalyst like glacial acetic acid.[1][2]
A Generalized Synthetic Workflow:
Caption: A generalized workflow for the synthesis of N-substituted phthalimides.
The Art and Science of Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of crystallization technique is paramount and is guided by the physicochemical properties of the specific N-substituted phthalimide derivative.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal growth. The choice of solvent is critical; it should be one in which the compound is moderately soluble.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound drops, leading to crystallization.
-
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel containing a more volatile solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids as they slowly mix.
Self-Validating Protocol for Crystallization Screening:
A systematic approach to crystallization involves screening a variety of solvents and techniques. A self-validating protocol would involve:
-
Solubility Testing: Small amounts of the compound are tested for solubility in a range of solvents with varying polarities at both room temperature and elevated temperatures.
-
Small-Scale Crystallization Trials: Based on the solubility tests, small-scale crystallization experiments are set up using different techniques (slow evaporation, slow cooling, vapor diffusion) in parallel.
-
Microscopic Examination: The resulting solids are examined under a microscope to identify single crystals with well-defined faces and no visible defects.
-
Optimization: Once initial crystals are obtained, the conditions (solvent system, temperature profile, concentration) are further optimized to grow larger, higher-quality crystals.
Comparative Analysis of X-ray Crystallography Data
To illustrate the structural diversity within this class of compounds, we will compare the crystallographic data of three representative N-substituted phthalimide derivatives: N-benzylphthalimide , N-(3-bromophenyl)phthalimide , and a representative N-ethyl phthalimide ester .
Data Presentation
The following table summarizes the key crystallographic and experimental data for the selected compounds. This allows for a direct and objective comparison of their solid-state structures.
| Parameter | N-Benzylphthalimide[3] | N-(3-Bromophenyl)phthalimide[4] | N-Ethyl Phthalimide Benzoate Ester[5][6] |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 10.133(2) | 12.025(1) | 12.285(3) |
| b (Å) | 11.758(2) | 7.877(1) | 5.689(1) |
| c (Å) | 10.133(2) | 12.877(1) | 19.981(5) |
| β (˚) | 93.45(3) | 106.03(1) | 98.45(3) |
| Volume (ų) | 1204.9(4) | 1172.3(1) | 1382.1(5) |
| Z | 4 | 4 | 4 |
| Temperature (K) | 100 | 298(2) | 296(2) |
| Radiation | Mo Kα | Mo Kα | Mo Kα |
| R-factor (%) | 4.3 | - | 4.8 |
Note: The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
Structural Insights and Intermolecular Interactions
The true power of X-ray crystallography lies in its ability to reveal the subtle interplay of forces that govern crystal packing. Software such as Mercury and CrystalExplorer can be used to visualize and analyze these interactions.[1][7]
Caption: Dominant intermolecular interactions observed in the crystal structures of the selected N-substituted phthalimide derivatives.
-
N-Benzylphthalimide: The crystal structure of N-benzylphthalimide is characterized by parallel layers of phthalimide moieties stacked along the crystallographic axis.[3] The primary intermolecular interactions are likely to be a combination of π-π stacking between the phthalimide rings and weaker C-H···O hydrogen bonds.
-
N-(3-Bromophenyl)phthalimide: The presence of the bromine atom introduces the possibility of halogen bonding, a significant non-covalent interaction. In the crystal structure of N-(3-bromophenyl)phthalimide, a Br···O interaction of 3.093(3) Å is observed, linking two molecules across a center of inversion.[4] Additionally, C-H···π interactions between the phenyl rings contribute to the overall crystal packing.
-
N-Ethyl Phthalimide Esters: The crystal packing of these derivatives is influenced by the nature of the substituent on the benzoate ring. Generally, C-H···O hydrogen bonds involving the carbonyl groups of the phthalimide and the ester functionality play a crucial role in stabilizing the crystal lattice.[5][6] Depending on the substituent, π-π stacking interactions between the aromatic rings can also be observed.
Conclusion: From Crystal Structure to Rational Drug Design
This comparative guide underscores the profound impact of N-substitution on the solid-state architecture of phthalimide derivatives. The detailed analysis of their crystal structures, made possible by X-ray crystallography, provides a fundamental understanding of the intermolecular forces at play. This knowledge is not merely academic; it has significant practical implications for drug development.
By understanding how different substituents influence crystal packing, researchers can begin to rationally design molecules with desired physicochemical properties. For instance, the introduction of groups capable of forming strong and directional interactions, such as halogen bonds, can be a strategy to control polymorphism and improve crystal stability. Furthermore, the detailed three-dimensional structures provide essential input for computational modeling and docking studies, facilitating the design of more potent and selective drug candidates.
The continued application of single-crystal X-ray diffraction to a wider range of N-substituted phthalimide derivatives will undoubtedly continue to provide invaluable insights, paving the way for the development of new and improved therapeutics.
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A Senior Application Scientist's Guide to Purity Validation of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione via Thin-Layer Chromatography
Abstract
In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of Thin-Layer Chromatography (TLC) as a rapid, efficient, and cost-effective method for validating the purity of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, a key building block in the synthesis of various pharmacologically active agents.[1][2][3] We will delve into the fundamental principles, present a field-tested experimental protocol, and contrast the performance of TLC with High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical workflows.
Introduction: The Imperative of Purity in Pharmaceutical Synthesis
2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione belongs to the phthalimide class of compounds, which are prevalent in medicinal chemistry.[1][2][3] The presence of impurities, even in trace amounts, can have significant consequences, potentially altering pharmacological activity or introducing toxicity. Therefore, rigorous purity assessment at every stage of synthesis is a regulatory and scientific necessity. Analytical procedures must be validated to ensure they are fit for their intended purpose, a principle outlined in guidelines such as ICH Q2(R1).[4][5][6][7] This guide focuses on TLC as a primary tool for this critical validation step.
Foundational Principles: The Power of Thin-Layer Chromatography
Thin-Layer Chromatography (TLC) is a planar chromatographic technique used to separate components of a mixture.[8][9][10] The separation is based on the principle of differential partitioning of compounds between a stationary phase (a thin layer of adsorbent material, typically silica gel, on a flat support) and a mobile phase (a solvent or solvent mixture).[9][10]
The core mechanics of TLC revolve around polarity:
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups.[11]
-
Mobile Phase: A solvent system, the mobile phase, moves up the plate via capillary action.[9]
-
Separation: As the mobile phase ascends, compounds in the spotted sample are partitioned between the two phases. Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate.[10][11] Conversely, less polar compounds have a higher affinity for the mobile phase and travel further.[10]
This differential migration results in the separation of the mixture into distinct spots. The position of each spot is characterized by its Retardation Factor (Rf) , a ratio calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[8]
Experimental Design: A Validated TLC Protocol for 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
The following protocol has been optimized for the rapid and clear assessment of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione purity.
Rationale for Method Development
The structure of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione features a polar hydroxyl (-OH) group and a moderately polar isoindoline-1,3-dione core.[12] This polarity profile dictates our choice of stationary and mobile phases.
-
Stationary Phase: Standard silica gel 60 F254 plates are selected for their high resolving power for moderately polar compounds. The F254 indicator facilitates non-destructive visualization under UV light.[13][14]
-
Mobile Phase: A binary solvent system of Ethyl Acetate/Hexane (1:1, v/v) provides the ideal polarity to achieve an optimal Rf value (typically 0.3-0.5) for the target compound.[15] This ensures clear separation from both highly polar impurities (which will remain near the baseline) and non-polar impurities (which will migrate closer to the solvent front).[11]
Detailed Step-by-Step Protocol
-
Chamber Preparation: Pour the Ethyl Acetate/Hexane (1:1) mobile phase into a TLC developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper partially submerged in the solvent along the chamber wall to ensure the atmosphere is saturated with solvent vapor.[16][17] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.[16][17]
-
Sample Preparation: Prepare a ~1 mg/mL solution of the 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione sample in dichloromethane or ethyl acetate.[18] Similarly, prepare a solution of a high-purity reference standard.
-
Plate Spotting: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[19] Mark three lanes. Using a capillary tube, carefully spot a small amount of the reference standard in the first lane, the sample in the second lane, and a co-spot (both sample and standard applied to the same spot) in the third lane. Ensure the spots are small and concentrated to maximize resolution.[18][20]
-
Plate Development: Using forceps, place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[18] Seal the chamber and allow the mobile phase to ascend the plate.
-
Elution and Drying: Once the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[11] Allow the plate to air dry completely in a fume hood.
-
Visualization and Interpretation:
-
UV Light: Visualize the plate under short-wave UV light (254 nm).[13][14] The isoindoline-1,3-dione core is UV-active and will appear as dark spots against the fluorescent green background.[13] Circle the observed spots with a pencil.
-
Staining: For enhanced visualization, especially for impurities lacking a UV chromophore, use a potassium permanganate (KMnO4) stain. This stain is highly effective for compounds with oxidizable groups like alcohols.[21] Submerge the plate in the stain solution and gently heat it. The target compound and any hydroxylated impurities will appear as yellow/brown spots on a purple background.
-
-
Analysis: Calculate the Rf value for the main spot in the sample lane and compare it to the reference standard. The co-spot should appear as a single, consolidated spot. Any additional spots in the sample lane indicate the presence of impurities. The purity can be qualitatively assessed by the relative intensity and size of these impurity spots.
Workflow Visualization
Caption: Workflow for 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione purity analysis by TLC.
Comparative Analysis: TLC vs. High-Performance Liquid Chromatography (HPLC)
While TLC is an excellent tool for rapid, qualitative analysis, High-Performance Liquid Chromatography (HPLC) is considered the gold standard for quantitative purity determination in pharmaceutical development.[15][22][23] Understanding the strengths and weaknesses of each technique is crucial for building an efficient analytical strategy.
Quantitative Comparison
The following table provides a comparison of key performance metrics for TLC and a typical Reverse-Phase HPLC method for purity analysis.
| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Planar chromatography, separation by adsorption | Column chromatography, separation by partition |
| Speed | High (15-30 minutes per plate, multiple samples) | Moderate (10-40 minutes per sample) |
| Cost | Low (minimal solvent, inexpensive plates) | High (instrumentation, columns, high-purity solvents) |
| Resolution | Moderate | High to Very High[24] |
| Sensitivity | Lower (microgram range) | High (nanogram to picogram range)[23] |
| Quantitation | Semi-quantitative at best (visual estimation) | Highly quantitative and reproducible[23] |
| Throughput | High (multiple samples run simultaneously) | Lower (sequential injections) |
Choosing the Right Tool: A Logical Comparison
The choice between TLC and HPLC depends on the specific analytical need. TLC excels in contexts requiring rapid go/no-go decisions, such as reaction monitoring or screening of multiple fractions from column chromatography. HPLC is indispensable for final purity determination, stability studies, and generating data for regulatory submissions where accuracy and precision are paramount.[6][25]
Caption: Key attributes and applications of TLC versus HPLC for purity analysis.
Best Practices and Troubleshooting
-
Spotting: Always use a fresh capillary tube for each sample to avoid cross-contamination. Keep spots small and do not overload the plate, which can lead to streaking.[18]
-
Chamber Saturation: Incomplete saturation of the TLC chamber can lead to inconsistent Rf values and a curved solvent front.[17]
-
Visualization: Some impurities may not be UV-active or may not react with a specific stain. Using orthogonal visualization techniques (e.g., UV followed by a general stain like permanganate) provides a more comprehensive impurity profile.[26][27]
-
Storage: TLC plates are active and can adsorb moisture and contaminants from the air. Store them in a clean, dry environment, preferably a desiccator.[16]
Conclusion: Integrating TLC into a Modern Analytical Workflow
Thin-Layer Chromatography remains a powerful and indispensable tool in the modern drug development laboratory. For the purity validation of 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione, it offers an unparalleled combination of speed, simplicity, and cost-effectiveness for qualitative assessments. While it does not replace the quantitative power of HPLC, TLC serves as a critical frontline method for reaction monitoring, raw material screening, and rapid purity checks. By understanding its principles and applying a robust, validated protocol, researchers can significantly enhance the efficiency and reliability of their synthetic and analytical workflows.
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A Comparative Guide to the UV-Vis Absorption Spectra of Isoindoline-1,3-dione Chromophores for Drug Development and Materials Science
The isoindoline-1,3-dione scaffold, commonly known as the phthalimide core, is a cornerstone in the fields of medicinal chemistry and materials science. Its derivatives are found in a range of pharmaceuticals, including the notorious thalidomide and its modern, safer analogs like pomalidomide and apremilast[1]. The inherent photochemical properties of this chromophore also make it a valuable component in the development of fluorescent probes, organic light-emitting diodes (OLEDs), and other advanced materials. Understanding the ultraviolet-visible (UV-Vis) absorption characteristics of these molecules is paramount for researchers aiming to tailor their properties for specific applications. This guide provides a comparative analysis of the UV-Vis absorption spectra of various isoindoline-1,3-dione derivatives, supported by experimental data and methodologies.
The Fundamentals of UV-Vis Spectroscopy for Chromophore Analysis
UV-Vis spectroscopy is a powerful technique for characterizing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these orbitals. For isoindoline-1,3-dione and its derivatives, the key electronic transitions are typically π-π* and n-π* transitions. The π-π* transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n-π* transitions, which are weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. The position and intensity of these absorption bands are highly sensitive to the chemical environment, including the presence of substituents and the polarity of the solvent.
Experimental Determination of UV-Vis Absorption Spectra
A standardized approach to the synthesis and spectral analysis of isoindoline-1,3-dione derivatives is crucial for generating comparable data.
General Protocol for UV-Vis Spectroscopic Measurement
A robust and reproducible protocol for measuring the UV-Vis absorption spectra of isoindoline-1,3-dione derivatives is essential for accurate comparison.
Step-by-Step Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that does not absorb in the spectral region of interest. Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.[2][3]
-
Solution Preparation: Prepare a stock solution of the isoindoline-1,3-dione derivative of a known concentration (e.g., 1 mM) using a calibrated analytical balance.[2]
-
Serial Dilution: From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU, which is the optimal range for most spectrophotometers.
-
Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Blank Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams to correct for any solvent absorption and instrumental drift.
-
Sample Measurement: Replace the solvent in the sample cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (usually 1 cm).
Advanced Applications and Future Directions
The tunable photophysical properties of isoindoline-1,3-dione chromophores have led to their exploration in a variety of advanced applications.
-
Fluorescent Probes: The sensitivity of their absorption and emission spectra to the local environment makes them excellent candidates for fluorescent sensors for detecting ions, pH, and viscosity. [4]The incorporation of electron-donating groups can significantly enhance their fluorescence quantum yields. [5][6]
-
Organic Electronics: Isoindoline-1,3-dione derivatives are being investigated as electron-acceptor materials in organic solar cells due to their tailored electronic energy levels. [7]Their thermal and environmental stability is a key advantage in this context. [5][6]
-
Photocatalysis: Electronically excited phthalimides are potent electron acceptors and can be used to initiate photoinduced electron transfer (PET) reactions. [8]This property is being harnessed in the development of novel photocatalytic systems for organic synthesis, such as the photofluorination of aliphatic C-H bonds. [9] The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-property relationships will undoubtedly lead to the development of new isoindoline-1,3-dione-based materials with tailored optical and electronic properties for a wide range of applications.
References
-
Alizadeh, A., Farajpour, B., Knedel, T.-O., & Janiak, C. (2021). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. The Journal of Organic Chemistry, 86(1), 574–580. [Link]
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Tan, A., Ozel, A., Avcili, S., Togan, A., & Dastan, A. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
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ResearchGate. (2025). Synthesis of phthalimide disperse dyes and study on the interaction energy. ResearchGate. [Link]
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Nayab, P. S., Pulaganti, M., Chitta, S. K., Oves, M., & Rahisuddin. (2015). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Bangladesh Journal of Pharmacology, 10(3), 703-713. [Link]
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Alizadeh, A., Farajpour, B., Knedel, T.-O., & Janiak, C. (2021). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. PubMed. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. [Link]
-
Unknown. (2009). Structures and UV-Vis Absorption Spectra of 1,8-Naphthalimide Derivatives. Unknown. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances, 14(32), 23095-23121. [Link]
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Hendsbee, A. D., Sun, J.-P., McCormick, T. M., O'Leary, T. J., Welch, G. C., & Seferos, D. S. (2015). Phthalimide-based π-conjugated small molecules with tailored electronic energy levels for use as acceptors in organic solar cells. Journal of Materials Chemistry C, 3(34), 8846-8854. [Link]
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ResearchGate. (n.d.). UV/vis absorption spectra of N-(trifluoromethylthio)phthalimide (2,...). ResearchGate. [Link]
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SpectraBase. (n.d.). N-(p-tolyl)phthalimide - Optional[UV-VIS] - Spectrum. SpectraBase. [Link]
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RSC Publishing. (n.d.). Absorption and solvatochromic properties of 2-methylisoindolin-1-one and related compounds: interplay between theory and experiments. New Journal of Chemistry. [Link]
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RSC Publishing. (n.d.). Enhanced fluorescence of phthalimide compounds induced by the incorporation of electron-donating alicyclic amino groups. RSC Publishing. [Link]
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SIELC Technologies. (n.d.). Uv-Vis Spectrum of N-Methylphthalimide. SIELC Technologies. [Link]
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ResearchGate. (n.d.). Enhanced Fluorescence of Phthalimide Compounds Induced by the Incorporation of Electron-Donating Alicyclic Amino Groups | Request PDF. ResearchGate. [Link]
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Griesbeck, A. G., & Maptue, N. (2011). Photoinduced electron-transfer chemistry of the bielectrophoric N-phthaloyl derivatives of the amino acids tyrosine, histidine and tryptophan. Beilstein Journal of Organic Chemistry, 7, 545–553. [Link]
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PhotochemCAD. (n.d.). Phthalimide. PhotochemCAD. [Link]
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Neliti. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
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ResearchGate. (2025). Synthesis and spectral properties of phthalimide based alkali-clearable azo disperse dyes | Request PDF. ResearchGate. [Link]
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NIST WebBook. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-phenyl-. NIST WebBook. [Link]
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European Journal of Chemistry. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. [Link]
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ACS Publications. (2018). Photofluorination of Aliphatic C–H Bonds Promoted by the Phthalimide Group. Organic Letters. [Link]
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Unknown. (2021). Using new solvatochromic parameters to investigate dye–solvent interactions. Unknown. [Link]
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MDPI. (2023). Metallocene-Naphthalimide Derivatives: The Effect of Geometry, DFT Methodology, and Transition Metals on Absorption Spectra. MDPI. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Safety-First Guide to Handling 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione was found. The following guidance is synthesized from safety data for structurally related compounds, including isoindoline derivatives and aromatic amines. These classes of compounds may present significant health hazards, including but not limited to dermal, ocular, and respiratory irritation, with potential for systemic toxicity. This guide is intended for informational purposes and must be supplemented by a thorough, lab-specific risk assessment conducted by qualified personnel.
Hazard Assessment: A Precautionary Approach
Given the isoindoline-1,3-dione core and the cyclohexyl moiety, 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione should be handled as a potentially hazardous substance. The primary risks are anticipated to be:
-
Dermal and Ocular Irritation: Similar chemical structures can cause skin and eye irritation upon direct contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.[2]
-
Unknown Systemic Effects: The full toxicological profile is not available. Therefore, it is prudent to assume the potential for systemic effects upon absorption through the skin, inhalation, or ingestion.
All handling of this compound must be conducted with the assumption that it is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure. The following table outlines the recommended equipment for handling 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione.
| Protection Type | Recommended Equipment | Specification Examples | Rationale |
| Eye and Face | Chemical safety goggles and a face shield | ANSI Z87.1 compliant | Provides protection against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (double-gloving recommended) | Nitrile or neoprene gloves | Prevents direct skin contact and absorption. Double-gloving provides an extra layer of protection, especially during prolonged handling.[4][5] |
| Body | Chemical-resistant lab coat or disposable coveralls | Lint-free, low-permeability fabric with a solid front and tight-fitting cuffs | Protects against spills and contamination of personal clothing.[5] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges and particulate filters | N95 or higher | Required when handling the powder outside of a certified chemical fume hood or in the event of a spill to prevent inhalation.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach is essential for safely managing 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione from receipt to disposal.
Pre-Handling Preparations
-
Designated Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood, to minimize exposure.[7][8]
-
Emergency Equipment: Ensure that a spill kit, emergency eyewash station, and safety shower are readily accessible and in good working order.[9]
-
Review Procedures: All personnel involved must review this guide and the lab-specific risk assessment before beginning work.
Handling the Chemical
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order (e.g., gown, mask/respirator, goggles/face shield, inner gloves, outer gloves).
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or aerosols.[7] Use non-sparking tools where applicable.[9]
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep containers closed when not in use.
Post-Handling Procedures
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose cleaner.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the gown, face shield/goggles, and inner gloves. Dispose of single-use items in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after all work is completed and PPE has been removed.[5]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is critical to prevent environmental contamination and adhere to regulatory requirements.
-
Chemical Waste: All solutions and unused solid 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) that has come into contact with the chemical should be considered hazardous waste and disposed of in a designated, sealed container.
-
Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal contractor.[7][10]
Safe Handling and Disposal Workflow
Caption: Workflow for handling 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione.
References
- BenchChem. (n.d.). Personal protective equipment for handling 1H-Isoindole-1,3-diamine.
- Pfizer. (2010, November 23). MATERIAL SAFETY DATA SHEET - Somatropin Placebo Solution For Injection.
- PubChem. (n.d.). 2-(3-Hydroxycyclohexyl)isoindoline-1,3-dione.
- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - 1,3-Cyclohexanedione.
- (2015, August 12). SDS US.
- Fisher Scientific. (2011, February 10). SAFETY DATA SHEET - 1H-Indene-1,3(2H)-dione.
- Merck. (n.d.). SAFETY DATA SHEET.
- (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - N-(n-Butyl)phthalimide.
- Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet - Rivaroxaban impurity 24.
- CymitQuimica. (2024, December 19). Safety Data Sheet - 2-(buta-2,3-dien-1-yl)isoindoline-1,3-dione.
- Evonik. (2023, May 26). SAFETY DATA SHEET.
- TCI Chemicals. (2026, January 15). SAFETY DATA SHEET - 1,2-Indandione.
- BenchChem. (n.d.). Personal protective equipment for handling Isothipendyl.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
- Chemsrc. (2025, August 23). 2-(Cyclohexylthio)isoindoline-1,3-dione | CAS#:17796-82-6.
- MDPI. (2021, September 24). Pharmacological and Toxicological Effects of Phytocannabinoids and Recreational Synthetic Cannabinoids: Increasing Risk of Public Health.
- CPSC. (2018, August 8). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for 1,2-Cyclohexanedicarboxylic acid, dinonyl ester”.
- SRLF. (n.d.). Pharmacology and Toxicology of the Synthetic Cannabinoid Receptor Agonists.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
